Product packaging for 3',5'-Dibromoacetophenone(Cat. No.:CAS No. 14401-73-1)

3',5'-Dibromoacetophenone

Cat. No.: B081626
CAS No.: 14401-73-1
M. Wt: 277.94 g/mol
InChI Key: NHFJDRRYVMJBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3',5'-Dibromoacetophenone is a useful research compound. Its molecular formula is C8H6Br2O and its molecular weight is 277.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2O B081626 3',5'-Dibromoacetophenone CAS No. 14401-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFJDRRYVMJBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347456
Record name 3',5'-Dibromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-73-1
Record name 1-(3,5-Dibromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14401-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dibromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Dibromoacetophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dibromoacetophenone is a halogenated aromatic ketone that serves as a versatile and crucial intermediate in the field of organic synthesis. Characterized by an acetophenone core substituted with two bromine atoms at the meta positions, its unique electronic and steric properties make it a valuable building block for constructing more complex molecular architectures.[1][2] The presence of the bromine atoms enhances the compound's reactivity, particularly in electrophilic aromatic substitution reactions, making it an ideal precursor for a wide array of derivatives.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and significant applications, with a particular focus on its role in medicinal chemistry and drug development.[1]

Molecular Structure and Identification

A thorough understanding of the molecular structure is fundamental to exploiting the reactivity of this compound.

  • IUPAC Name: 1-(3,5-dibromophenyl)ethanone[3]

  • Synonyms: 1-Acetyl-3,5-dibromobenzene, 3,5-Dibromoacetophenone[1][4]

  • CAS Number: 14401-73-1[1][3][4][5]

  • Molecular Formula: C₈H₆Br₂O[1][3][4][5]

  • Molecular Weight: 277.94 g/mol [1][3][4][5]

The structure consists of a benzene ring symmetrically substituted by two bromine atoms and an acetyl group. This substitution pattern dictates the regioselectivity of subsequent reactions.

Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for the identification, purification, and handling of the compound in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Off-white to yellow solid[1][4]
Melting Point 63-68 °C[4][5]
Boiling Point 160-164 °C (at 1-2 Torr)[4]
SMILES CC(=O)C1=CC(=CC(=C1)Br)Br[5]
InChIKey NHFJDRRYVMJBRJ-UHFFFAOYSA-N[3][4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and characteristic signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[3]

  • IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[3]

  • Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.[3]

Synthesis of this compound

While several synthetic routes exist, a common and illustrative method involves the bromination of a suitable acetophenone precursor or the Friedel-Crafts acylation of 1,3-dibromobenzene. The latter is a classic example of electrophilic aromatic substitution.[6]

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dibromobenzene

This protocol describes a general procedure for synthesizing this compound.

Causality and Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid required to generate the highly reactive acylium ion (CH₃CO⁺) from acetyl chloride. A stoichiometric amount is necessary as both the reactant and the product can form complexes with AlCl₃.[6]

  • Solvent: A dry, inert solvent like dichloromethane (DCM) or carbon disulfide is typically used to prevent reaction with the Lewis acid.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then warmed to drive the reaction to completion.

  • Aqueous Workup: The reaction is quenched by carefully pouring the mixture onto ice and water to decompose the aluminum chloride complex and separate the organic product.[7][8]

Step-by-Step Methodology:

  • Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).[7]

  • Reagent Addition: Anhydrous aluminum chloride (a slight molar excess) is suspended in the dry solvent within the flask and cooled in an ice bath.

  • Acylium Ion Formation: Acetyl chloride is added dropwise to the cooled suspension.

  • Electrophilic Substitution: 1,3-Dibromobenzene is then added slowly to the reaction mixture.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[7]

  • Quenching and Extraction: The reaction mixture is cautiously poured onto crushed ice.[7][8] The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether).[7][9]

  • Purification: The combined organic extracts are washed with a dilute base (e.g., NaHCO₃ solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Suspend AlCl3 in dry solvent B Cool to 0°C A->B C Add Acetyl Chloride (forms Acylium Ion) B->C D Add 1,3-Dibromobenzene C->D E Stir at RT (Electrophilic Aromatic Substitution) D->E F Quench on Ice E->F G Extract with Solvent F->G H Wash & Dry G->H I Purify (Recrystallization/ Chromatography) H->I J J I->J This compound

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Applications in Research and Drug Development

This compound is not an end product itself but a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] Its utility stems from the reactivity of the two bromine atoms and the carbonyl group.

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of various pharmaceutical compounds, including potential anti-cancer agents.[1] The dibromo-substitution pattern is often a precursor to introducing other functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Organic Synthesis: The compound is widely used in organic chemistry to create complex molecules.[1] The carbonyl group can undergo various reactions such as reductions, oxidations, and condensations, while the bromine atoms provide handles for metal-catalyzed cross-coupling reactions.

  • Material Science: It is also employed in the formulation of specialty materials, such as polymers and coatings, where the bromine atoms can impart properties like flame retardancy or serve as sites for further polymerization.[1]

Caption: Synthetic utility of this compound.

Conclusion

This compound is a synthetically valuable compound whose importance lies in its role as a versatile intermediate. Its well-defined structure and predictable reactivity at three distinct sites—the two bromine atoms and the carbonyl group—provide chemists with a powerful tool for the synthesis of a diverse range of complex organic molecules. Its continued use in the development of new pharmaceuticals and materials underscores its significance in modern chemical research.

References

A Comprehensive Technical Guide to 3',5'-Dibromoacetophenone: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3',5'-Dibromoacetophenone is a versatile organobromine compound that has garnered significant attention within the scientific community, particularly in the realms of organic synthesis and pharmaceutical development. Characterized by an acetophenone core with bromine atoms substituted at the 3 and 5 positions of the phenyl ring, this compound serves as a pivotal intermediate for the synthesis of a wide array of more complex molecules.[1] Its unique electronic and steric properties, conferred by the two bromine substituents, make it a valuable building block for creating novel chemical entities with potential therapeutic applications.[2] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthetic methodologies, and key applications, with a focus on providing practical insights for researchers, chemists, and professionals in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development. This compound is typically a white to pale yellow crystalline solid at room temperature.[1] The key properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 14401-73-1[2][3][4][5][6]
Molecular Formula C₈H₆Br₂O[2][3][4][5][6]
Molecular Weight 277.94 g/mol [2][3][4]
Appearance White to yellow solid[2]
Melting Point 68°C[3][5][6]
Boiling Point 160-164 °C (at 1-2 Torr)[3][5][6]
Synonyms 1-Acetyl-3,5-dibromobenzene, 1-(3,5-Dibromophenyl)ethanone[1][2][3][4]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the monolithiation of 1,3,5-tribromobenzene followed by acylation. This approach offers a high degree of regioselectivity, which is crucial for ensuring the purity of the final product.

Rationale for the Synthetic Strategy

The choice of 1,3,5-tribromobenzene as the starting material is strategic. The three bromine atoms are electronically deactivating and direct incoming electrophiles to the meta positions. However, for the introduction of an acetyl group, a more nuanced approach is required. The use of an organolithium reagent, such as n-butyllithium, allows for a bromine-lithium exchange, creating a nucleophilic aryl lithium species. This intermediate can then react with an acylating agent, like N,N-dimethylacetamide, to form the desired ketone. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions, such as the formation of benzyne intermediates or multiple lithium-bromine exchanges.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:[3]

Materials:

  • 1,3,5-Tribromobenzene

  • Anhydrous diethyl ether

  • n-Butyllithium (solution in hexanes)

  • N,N-Dimethylacetamide

  • Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Under a nitrogen atmosphere, dissolve 1,3,5-tribromobenzene (20 mmol) in anhydrous diethyl ether (150 mL) in a round-bottomed flask equipped with a magnetic stirrer.[3]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Slowly add a solution of n-butyllithium (20 mmol) dropwise to the cooled solution. Stir the mixture at -78 °C for 2 hours.[3]

  • In a separate flask, prepare a solution of N,N-dimethylacetamide (22 mmol) in anhydrous diethyl ether (15 mL).[3]

  • Add the N,N-dimethylacetamide solution dropwise to the reaction mixture at -78 °C.[3]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 20 hours.[3]

  • Upon completion of the reaction, quench the mixture with water and perform an extraction with diethyl ether.[3]

  • Combine the organic layers and remove the solvent by rotary evaporation.[3]

  • Purify the crude product by column chromatography followed by recrystallization to yield pure this compound.[3]

Synthetic Workflow Diagram

Synthesis_Workflow start 1,3,5-Tribromobenzene in Anhydrous Ether reagent1 n-Butyllithium -78 °C intermediate Aryl Lithium Intermediate reagent1->intermediate Bromine-Lithium Exchange reagent2 N,N-Dimethylacetamide product_crude Crude This compound reagent2->product_crude Acylation purification Purification (Column Chromatography & Recrystallization) product_crude->purification product_final Pure This compound purification->product_final

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable precursor in various chemical transformations, making it a cornerstone for the synthesis of numerous target molecules.

Intermediate in Complex Molecule Synthesis

The presence of two bromine atoms and a ketone functional group provides multiple reaction sites. The bromine atoms are excellent leaving groups for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The ketone moiety can be subjected to a wide range of transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or used in aldol condensations. This versatility makes this compound a key starting material for creating complex molecular architectures.[2]

Role in Pharmaceutical Research

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of biologically active compounds, including potential drug candidates.[2] It has been particularly noted for its use in the development of anti-cancer agents.[2] The dibrominated phenyl ring is a common scaffold in medicinal chemistry, as the bromine atoms can modulate the lipophilicity and metabolic stability of a molecule, as well as participate in halogen bonding, which can enhance binding affinity to biological targets. Furthermore, it is utilized in biological research to study cell signaling and molecular interactions, which can aid in the identification of new therapeutic targets.[2]

Safety and Handling

Due to its potential hazards, proper handling of this compound is imperative. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[7]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • First Aid:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a chemical compound of significant value to the research and development community. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block in modern organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, handling, and applications is crucial for leveraging its full potential in the creation of novel materials and therapeutic agents.

References

3',5'-Dibromoacetophenone solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3',5'-Dibromoacetophenone in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile in a range of common organic solvents, and provides a detailed experimental protocol for quantitative solubility determination.

Introduction to this compound

This compound is an organic compound characterized by an acetophenone structure with bromine atoms substituted at the 3 and 5 positions of the phenyl ring.[2] Its molecular formula is C₈H₆Br₂O, with a molar mass of approximately 277.94 g/mol .[3] Typically appearing as a white to pale yellow crystalline solid, this compound is a versatile building block in organic synthesis.[1][2] The presence of the bromine substituents enhances its reactivity, making it a valuable reagent in electrophilic aromatic substitution reactions for the synthesis of more complex molecules.[1][2]

Key Physical and Chemical Properties:

PropertyValueSource(s)
Molecular FormulaC₈H₆Br₂O[1][3]
Molar Mass277.94 g/mol [1][3]
AppearanceWhite to yellow solid[1]
Melting Point~63-68°C[4]
CAS Number14401-73-1[1][3]

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is influenced by the interplay between its polar carbonyl group (C=O) and the largely nonpolar dibrominated phenyl ring.

The ketone functional group introduces polarity and the capacity to act as a hydrogen bond acceptor. However, the large, nonpolar surface area of the dibromophenyl group, further enhanced by the two bromine atoms, contributes to its hydrophobic character. Consequently, this compound is expected to be poorly soluble in highly polar protic solvents like water and more soluble in organic solvents with moderate to low polarity.

Predicted Solubility Profile of this compound

Predicted Solubility of this compound in Common Organic Solvents:

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarLowThe polarity of the ketone group limits solubility in highly nonpolar solvents.
TolueneNonpolar (Aromatic)Moderate to HighThe aromatic nature of both solute and solvent should facilitate dissolution.
DichloromethanePolar AproticHighThe moderate polarity of dichloromethane is well-suited to dissolve the compound.
Ethyl AcetatePolar AproticModerate to HighThe ester group provides sufficient polarity to interact with the ketone.
AcetonePolar AproticHigh"Like dissolves like" principle applies due to the ketone functionality in both.
EthanolPolar ProticModerateThe hydroxyl group can interact with the carbonyl, but the nonpolar part of ethanol is key.
MethanolPolar ProticModerateSimilar to ethanol, solubility is expected to be decent but not unlimited.
WaterPolar ProticVery Low/InsolubleThe large hydrophobic dibromophenyl ring is expected to dominate, leading to poor aqueous solubility.

Experimental Determination of Solubility: A Gravimetric Approach

For a precise quantitative determination of the solubility of this compound, a gravimetric method is recommended. This technique is straightforward and relies on the accurate measurement of mass.[5][6]

Experimental Protocol

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (PTFE, 0.22 µm)

  • Pre-weighed glass evaporating dishes

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the evaporating dish containing the saturated solution.

    • Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent to gently evaporate the solvent.

    • Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.[6]

Data Analysis: The solubility can be calculated using the following formulas:

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of the dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

  • Mass of the solvent = (Mass of the saturated solution) - (Mass of the dissolved solute)

  • Solubility ( g/100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Filtration cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent in a vial prep2 Seal the vial and place in a constant temperature shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Draw supernatant into a syringe samp1->samp2 samp3 Filter the solution into a pre-weighed evaporating dish samp2->samp3 ana1 Weigh the dish with the saturated solution samp3->ana1 ana2 Evaporate the solvent in a vacuum oven ana1->ana2 ana3 Cool the dish in a desiccator ana2->ana3 ana4 Weigh the dish with the dry solute until constant mass ana3->ana4 ana5 Calculate solubility ana4->ana5

References

Spectroscopic Profile of 3',5'-Dibromoacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3',5'-Dibromoacetophenone (C₈H₆Br₂O), a key intermediate in pharmaceutical and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction

This compound, with a molecular weight of 277.94 g/mol and a melting point of 63 °C, is a solid, off-white to yellow crystalline compound.[3][4] Its chemical structure, 1-(3,5-dibromophenyl)ethanone, features a dibrominated aromatic ring attached to an acetyl group.[5] The precise characterization of this molecule is paramount for its application in complex synthetic pathways and for ensuring the purity and identity of resulting products. Spectroscopic techniques provide a powerful toolkit for this purpose, each offering unique insights into the molecular architecture and bonding.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its spectroscopic data.

PropertyValueSource
Molecular Formula C₈H₆Br₂OPubChem[5]
Molecular Weight 277.94 g/mol PubChem[5]
CAS Number 14401-73-1Biosynth[3]
Appearance White to yellow solidChem-Impex[2]
Melting Point 63 °CBiosynth[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of aromatic ketones like this compound is crucial for data reproducibility.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (Example for a 500 MHz Spectrometer):

  • Spectrometer: Bruker AVANCE III 500 MHz or equivalent.[6]

  • Pulse Program: Standard pulse-acquire for ¹H and proton-decoupled pulse-acquire for ¹³C.

  • Temperature: 298 K.

  • Number of Scans: 16-64 for ¹H, 1024 or more for ¹³C, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds for ¹H, 2-5 seconds for ¹³C.

Figure 1: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

Due to the unavailability of experimentally derived ¹H NMR data in the searched literature, the following is a predicted spectrum based on established chemical shift principles for substituted aromatic compounds.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6Singlet3H-CH₃ (Acetyl group)
~7.9Triplet1HH-4'
~8.1Doublet2HH-2', H-6'

Interpretation:

  • The methyl protons of the acetyl group are expected to appear as a singlet around 2.6 ppm, being deshielded by the adjacent carbonyl group.

  • The aromatic protons will be in the downfield region. The proton at the 4' position (H-4'), situated between two bromine atoms, is expected to be a triplet due to coupling with the two equivalent protons at the 2' and 6' positions.

  • The protons at the 2' and 6' positions (H-2' and H-6') are chemically equivalent and are expected to appear as a doublet due to coupling with the H-4' proton. The electron-withdrawing effect of the carbonyl and bromine substituents will shift these protons significantly downfield.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Chemical Shift (δ, ppm)Assignment
~26.5-CH₃ (Acetyl group)
~122C-3', C-5'
~130C-2', C-6'
~137C-4'
~141C-1'
~196C=O (Carbonyl group)

Interpretation:

  • The methyl carbon of the acetyl group is expected at a characteristic upfield position (~26.5 ppm).[6]

  • The carbons directly bonded to the bromine atoms (C-3' and C-5') are expected to be shifted to a higher chemical shift due to the electronegativity of bromine.

  • The remaining aromatic carbons (C-2', C-6', and C-4') will have distinct chemical shifts based on their proximity to the electron-withdrawing acetyl and bromo substituents.

  • The quaternary carbon (C-1') attached to the acetyl group will be significantly downfield.

  • The carbonyl carbon (C=O) will be the most deshielded, appearing at the lowest field (~196 ppm), a characteristic feature of ketones.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

For a solid sample like this compound, the thin solid film method is a common and effective technique.

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

  • Deposit a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental interferences.

Figure 2: Workflow for FT-IR data acquisition using the thin solid film method.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1690StrongC=O stretch (Aryl ketone)
~1600-1450Medium-StrongAromatic C=C ring stretch
~850-750StrongC-H out-of-plane bending
~600-500Medium-StrongC-Br stretch

Interpretation:

  • Aromatic C-H Stretch: The presence of peaks in the 3100-3000 cm⁻¹ region is characteristic of C-H stretching vibrations in the aromatic ring.

  • Carbonyl (C=O) Stretch: A strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretching vibration of the ketone functional group. The conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic ketone.

  • Aromatic C=C Ring Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • C-H Out-of-Plane Bending: Strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic ring.

  • C-Br Stretch: The presence of one or more bands in the 600-500 cm⁻¹ region can be attributed to the stretching vibrations of the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecule to ionize and fragment.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/zRelative IntensityAssignment
276/278/280Moderate[M]⁺ (Molecular ion)
261/263/265High[M - CH₃]⁺
182/184Moderate[M - CH₃CO - Br]⁺
155/157Moderate[C₆H₄Br]⁺
75High[C₆H₃]⁺
43High[CH₃CO]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern for a dibrominated compound, with peaks at m/z 276, 278, and 280 in an approximate 1:2:1 ratio, corresponding to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br.

  • Loss of a Methyl Group: A prominent peak will be observed due to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in the [M - CH₃]⁺ fragment at m/z 261/263/265.

  • Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a benzoyl-type cation.

  • Further Fragmentation: Subsequent fragmentation of the aromatic ring and other parts of the molecule will give rise to smaller fragment ions, such as the phenyl cation and the acetyl cation. The NIST mass spectrometry data for this compound shows prominent peaks at m/z 263, 75, and 74.[5]

MS_Fragmentation M [C₈H₆Br₂O]⁺˙ m/z 276/278/280 M_minus_CH3 [M - CH₃]⁺ m/z 261/263/265 M->M_minus_CH3 - •CH₃ CH3CO [CH₃CO]⁺ m/z 43 M->CH3CO α-cleavage C6H3Br2 [C₆H₃Br₂]⁺ m/z 234/236/238 M_minus_CH3->C6H3Br2 - CO C6H4Br [C₆H₄Br]⁺ m/z 155/157 C6H3Br2->C6H4Br - Br• C6H3 [C₆H₃]⁺ m/z 75 C6H4Br->C6H3 - HBr

Figure 3: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for a detailed elucidation of its molecular structure, from the carbon-hydrogen framework and functional groups to its molecular weight and fragmentation behavior. This information is critical for ensuring the quality and consistency of this important chemical intermediate in research and development settings.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Dibromoacetophenone is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its disubstituted aromatic ring provides a versatile scaffold for the construction of more complex molecular architectures, including novel therapeutic agents and specialized polymers.[1] This guide offers an in-depth exploration of a reliable synthetic protocol for this compound, grounded in the principles of Friedel-Crafts acylation. Furthermore, it provides a comprehensive overview of the essential analytical techniques required for its unambiguous characterization, ensuring the production of high-purity material for downstream applications. The causality behind experimental choices is elucidated, and self-validating protocols are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 1-(3,5-dibromophenyl)ethanone, is a halogenated aromatic ketone.[2][3] The presence of two bromine atoms on the phenyl ring significantly influences its chemical reactivity, making it a valuable precursor in a variety of chemical transformations. The bromine substituents are excellent leaving groups in cross-coupling reactions and can direct further electrophilic aromatic substitutions.[2]

In the realm of drug development, this compound serves as a crucial building block in the synthesis of a diverse range of biologically active molecules, including potential anti-cancer agents.[1] Its utility also extends to materials science, where it is employed in the formulation of specialty materials, contributing to enhanced durability and resistance.[1] The stability and ease of handling of this compound further cement its status as a preferred intermediate in both academic and industrial research settings.[1]

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved through the Friedel-Crafts acylation of 1,3-dibromobenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.[4][5]

Principle and Reaction Mechanism

The Friedel-Crafts acylation is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6][7] The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion (CH₃CO⁺).[4][8] This resonance-stabilized cation is the key reactive species in the acylation reaction.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,3-dibromobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the initial step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound. The Lewis acid catalyst is regenerated in the process, although in practice, stoichiometric amounts are often required as the product ketone can form a complex with the catalyst.[5][6]

The bromine atoms on the 1,3-dibromobenzene ring are deactivating but are meta-directing. Therefore, the acylation reaction selectively occurs at the C-5 position, leading to the desired 3',5'-disubstituted product.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

  • 1,3-Dibromobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas absorption trap

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of 1,3-dibromobenzene (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[9]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[4]

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Suspend AlCl3 in anhydrous DCM react1 Cool AlCl3 suspension to 0-10°C prep1->react1 prep2 Prepare solution of 1,3-dibromobenzene and acetyl chloride in DCM react2 Slowly add reactant solution prep2->react2 react1->react2 react3 Reflux for 2-3 hours react2->react3 workup1 Quench with ice and HCl react3->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with H2O, NaHCO3, brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Remove solvent (Rotovap) workup4->workup5 workup6 Purify (Recrystallization/Chromatography) workup5->workup6 product This compound workup6->product

References

An In-depth Technical Guide to the Reduction of 3',5'-Dibromoacetophenone with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical reduction of 3',5'-dibromoacetophenone to 1-(3,5-dibromophenyl)ethanol using sodium borohydride (NaBH₄). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients. This compound is a halogenated aromatic ketone that serves as a valuable intermediate in the synthesis of various organic compounds.[1][2] Its reduction product, 1-(3,5-dibromophenyl)ethanol, is a chiral alcohol with potential applications in medicinal chemistry and materials science.

Sodium borohydride is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones.[3][4] Its ease of handling and high chemoselectivity make it a preferred reagent over more reactive hydrides like lithium aluminum hydride (LiAlH₄), especially when other functional groups that are susceptible to reduction are present in the molecule.[4] This guide will delve into the mechanistic intricacies, experimental protocols, and analytical considerations of this important reaction.

Reaction Mechanism and Stoichiometry

The reduction of this compound with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[5][6] The reaction can be conceptually broken down into two main stages:

  • Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon of the acetophenone, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. This results in the formation of a tetra-alkoxyborate intermediate.[6]

  • Protonation/Work-up: In a subsequent step, typically during the work-up procedure, the alkoxyborate intermediate is protonated by a protic solvent (like ethanol or water) or by the addition of a mild acid to yield the final secondary alcohol, 1-(3,5-dibromophenyl)ethanol, and boron-containing byproducts.[4][7]

Theoretically, one mole of sodium borohydride can reduce four moles of a ketone, as each of the four hydride ions is available for reaction.[3] However, in practice, it is common to use a molar excess of sodium borohydride to ensure the complete conversion of the starting material.[8] This is because the reagent can also react with the solvent, especially protic solvents like ethanol, albeit at a slower rate.[4]

Reaction Scheme:

Caption: Overall reaction scheme for the reduction of this compound.

Experimental Protocol

The following is a detailed, field-proven protocol for the reduction of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )PuritySupplier (Example)
This compound277.94>98%Sigma-Aldrich
Sodium Borohydride (NaBH₄)37.83>98%Sigma-Aldrich
Ethanol (EtOH), Absolute46.07>99.5%Fisher Scientific
Diethyl Ether (Et₂O)74.12ACS GradeVWR Chemicals
Hydrochloric Acid (HCl), 1 M36.461 MJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)142.04AnhydrousAcros Organics
Deionized Water (H₂O)18.02--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.78 g (10.0 mmol) of this compound in 40 mL of absolute ethanol.[3]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to approximately 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature, slowly add 0.47 g (12.5 mmol, 1.25 equivalents) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. The reaction is exothermic, and slow addition helps to control the temperature.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.[9]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence of hydrogen gas ceases.[8] This step neutralizes the excess sodium borohydride and hydrolyzes the borate esters.

  • Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of deionized water and extract the product with diethyl ether (3 x 30 mL).[8]

  • Washing: Combine the organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine (saturated NaCl solution) to remove any remaining inorganic impurities.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(3,5-dibromophenyl)ethanol can be purified by recrystallization or column chromatography on silica gel if necessary to yield a white to off-white solid.

Experimental Workflow Diagram:

Workflow A Dissolve this compound in Ethanol B Cool to 0-5 °C A->B C Slowly add NaBH₄ B->C D Stir and Monitor by TLC C->D E Quench with 1 M HCl D->E F Remove Ethanol (Rotovap) E->F G Extract with Diethyl Ether F->G H Wash with H₂O and Brine G->H I Dry over Na₂SO₄ H->I J Evaporate Solvent I->J K Purify by Recrystallization/Chromatography J->K

Caption: Step-by-step workflow for the synthesis of 1-(3,5-dibromophenyl)ethanol.

Data and Characterization

Expected Yield and Physical Properties:

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compoundC₈H₆Br₂O277.9463White to pale yellow solid
1-(3,5-dibromophenyl)ethanolC₈H₈Br₂O279.96~75-78White to off-white solid

The expected yield for this reaction is typically high, often exceeding 85-90% after purification.

Spectroscopic Data for 1-(3,5-dibromophenyl)ethanol:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a quartet for the methine proton (CH-OH) around δ 4.9-5.0 ppm, a doublet for the methyl group (CH₃) around δ 1.5 ppm, and signals in the aromatic region (δ 7.2-7.6 ppm) corresponding to the protons on the dibrominated phenyl ring. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show signals for the methyl carbon, the methine carbon, and the aromatic carbons, including the two carbons bonded to bromine.

  • IR (KBr): The infrared spectrum will exhibit a characteristic broad absorption band for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹, and the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1680-1700 cm⁻¹).

Trustworthiness and Self-Validating Systems

The reliability of this protocol is ensured by several self-validating checks integrated into the workflow:

  • TLC Monitoring: Continuous monitoring of the reaction by TLC provides real-time confirmation of the conversion of the starting material to the product, preventing premature or unnecessarily long reaction times.

  • Quenching Observation: The cessation of hydrogen gas evolution upon the addition of acid is a clear visual indicator that the excess sodium borohydride has been safely neutralized.

  • Spectroscopic Analysis: The comparison of the IR spectra of the starting material and the product provides definitive proof of the reduction of the carbonyl group. The presence of a broad O-H stretch and the absence of the C=O stretch in the product's spectrum confirm the success of the transformation.

  • Melting Point Determination: A sharp melting point of the purified product that corresponds to the literature value is a strong indicator of its purity.

Conclusion

The reduction of this compound with sodium borohydride is a robust and efficient method for the synthesis of 1-(3,5-dibromophenyl)ethanol. This guide has provided a detailed mechanistic understanding, a reliable experimental protocol, and key analytical data for this transformation. The inherent safety and selectivity of sodium borohydride, coupled with the straightforward work-up procedure, make this reaction a valuable tool in the arsenal of synthetic organic chemists.

References

A Comprehensive Technical Guide to the Electrophilic Aromatic Substitution of 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3',5'-Dibromoacetophenone is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the unique electronic and steric environment created by the two bromine atoms and the acetyl group on the aromatic ring. This guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions of this substrate. We will dissect the competing directing effects of the substituents, predict the regiochemical outcomes, and provide validated experimental protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex synthetic pathways.

Introduction to this compound

This compound, also known as 1-(3,5-dibromophenyl)ethanone, is a halogenated aromatic ketone that serves as a valuable precursor in organic synthesis.[2][3] Its stability and reactivity make it a preferred choice for constructing more complex molecular architectures, particularly in the development of biologically active compounds like anti-cancer agents.[1]

Chemical and Physical Properties

The key properties of this compound are summarized below, providing essential data for handling and reaction planning.

PropertyValueReference
CAS Number 14401-73-1[1][3][4]
Molecular Formula C₈H₆Br₂O[1][4][5]
Molecular Weight 277.94 g/mol [4][5]
Appearance White to pale yellow crystalline solid[1][2]
Melting Point 63-68 °C[4][6]
IUPAC Name 1-(3,5-dibromophenyl)ethanone[5]
Synonyms 1-Acetyl-3,5-dibromobenzene[1][4]

Theoretical Framework: Electrophilic Aromatic Substitution (EAS)

EAS is the cornerstone of aromatic chemistry, allowing for the functionalization of the benzene ring. The reaction proceeds via a two-step mechanism:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This initial attack is the rate-determining step of the reaction.[7][8]

  • Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.[9]

The Core EAS Mechanism

The general workflow of an EAS reaction is depicted below. The stability of the sigma complex is paramount to the reaction's feasibility and rate.

EAS_Mechanism Aromatic Aromatic Ring (Nucleophile) Sigma_Complex Sigma Complex (Resonance Stabilized Cation) Aromatic->Sigma_Complex Attack (Rate-Determining) Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Product (Ar-E) Sigma_Complex->Product Deprotonation Protonated_Base Protonated Base (B-H+) Sigma_Complex->Protonated_Base Base Base (B:) Base->Sigma_Complex

Caption: General mechanism of Electrophilic Aromatic Substitution.

The Role of Substituents: Activation and Deactivation

Existing substituents on the aromatic ring profoundly influence its reactivity towards electrophiles.[10]

  • Activating Groups (Electron-Donating Groups - EDGs): These groups donate electron density to the ring, stabilizing the sigma complex and increasing the reaction rate. Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups.[10][11]

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups withdraw electron density from the ring, destabilizing the sigma complex and slowing the reaction rate. Carbonyl-containing groups (-COCH₃) and halogens (-Br) are classic examples.[10][11]

Directing Effects: Ortho, Para vs. Meta Directors

Substituents also determine the regiochemistry of the substitution.

  • Ortho, Para Directors: These groups direct the incoming electrophile to the positions ortho (C2, C6) and para (C4) to themselves. All activating groups are ortho, para directors. Halogens are a unique case; they are deactivating yet are ortho, para directors due to the ability of their lone pairs to stabilize the sigma complex via resonance.[12][13]

  • Meta Directors: These groups direct the incoming electrophile to the positions meta (C3, C5) to themselves. Most deactivating groups, such as nitro (-NO₂) and acetyl (-COCH₃), are meta directors.[10][13]

Reactivity and Regioselectivity of this compound

Analysis of Substituent Effects: A Heavily Deactivated System

The aromatic ring of this compound is substituted with three deactivating groups, making it significantly less reactive than benzene. This necessitates the use of strong electrophiles and often harsh reaction conditions to achieve substitution.

  • The Acetyl Group (-COCH₃): As a carbonyl-containing substituent, the acetyl group is a moderately deactivating, meta-director . It withdraws electron density from the ring through both inductive and resonance effects.[12]

  • The Bromo Groups (-Br): As halogens, the two bromine atoms are weakly deactivating, ortho, para-directors . They withdraw electron density via a strong inductive effect (-I) but can donate electron density through resonance (+M), which stabilizes the sigma complex for ortho and para attack.[13]

Predicting the Site of Substitution: A Convergence of Effects

The directing effects of the three substituents are in opposition, creating a fascinating regiochemical challenge.

  • The acetyl group at C1 directs incoming electrophiles to positions C3 and C5, both of which are already occupied by bromine atoms.

  • The bromine at C3 directs to its ortho positions (C2, C4) and its para position (C5, occupied).

  • The bromine at C5 directs to its ortho positions (C4, C6) and its para position (C3, occupied).

The net effect is a strong directive towards positions C2, C4, and C6 . However, steric hindrance plays a crucial role. Positions C2 and C6 are sterically encumbered, being flanked by both an acetyl and a bromo group. Position C4 is less hindered and is activated by the ortho-directing effects of both bromine atoms. Therefore, C4 is the most electronically and sterically favored position for electrophilic attack.

Caption: Directing influences on this compound. C4 is favored.

Feasible Electrophilic Aromatic Substitution Reactions

Given the deactivated nature of the ring, only reactions with potent electrophiles are generally successful.

Nitration: Synthesis of 1-(3,5-Dibromo-4-nitrophenyl)ethanone

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. This is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 5.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 1-(3,5-Dibromo-4-nitrophenyl)ethanone as a crystalline solid.

Halogenation (e.g., Bromination)

Further halogenation of the ring is challenging due to the existing deactivating bromine atoms. The reaction requires a strong Lewis acid catalyst like iron(III) bromide (FeBr₃) and will proceed slowly. The expected product is 1-(3,5,4-Tribromophenyl)ethanone, with substitution at the C4 position.

  • Setup: To a dry, three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add this compound (1.0 eq) and a solvent such as dichloromethane (CH₂Cl₂).

  • Catalyst: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the mixture.

  • Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in dichloromethane dropwise at room temperature.

  • Reaction: After addition, gently heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture and quench by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Limitations: Unfavorable Reactions

Why Friedel-Crafts Reactions Fail

Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds, but they have a critical limitation: they fail on strongly or moderately deactivated aromatic rings.[14][15] The ring of this compound is far too electron-poor to act as a nucleophile towards the carbocation (alkylation) or acylium ion (acylation) intermediates. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the oxygen of the acetyl group, adding further deactivation to the ring.

FC_Failure Substrate This compound (Heavily Deactivated Ring) No_Reaction NO REACTION Substrate->No_Reaction Nucleophilic attack is energetically unfavorable Acylium Acylium Ion (R-C≡O+) Acylium->No_Reaction

Caption: The deactivated ring cannot attack the Friedel-Crafts electrophile.

Characterization of Products

Proper characterization is essential to confirm the regiochemistry of the substitution. Below is a table of expected spectroscopic shifts for the starting material and its C4-nitrated product.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Signals (cm⁻¹)
This compound ~7.9 (t, 1H, Ar-H4), ~7.7 (d, 2H, Ar-H2,6), ~2.6 (s, 3H, -CH₃)~196 (C=O), ~138 (C-Br), ~135 (Ar-CH), ~125 (Ar-CH), ~27 (-CH₃)~1685 (C=O stretch), ~850 (C-Br stretch)
1-(3,5-Dibromo-4-nitrophenyl)ethanone ~8.0 (s, 2H, Ar-H2,6), ~2.7 (s, 3H, -CH₃)~195 (C=O), ~150 (C-NO₂), ~140 (C-Br), ~128 (Ar-CH), ~27 (-CH₃)~1690 (C=O stretch), ~1530 & 1350 (NO₂ stretch)

Conclusion and Future Outlook

The electrophilic aromatic substitution of this compound is a challenging yet predictable process governed by the powerful deactivating effects of its substituents. The convergence of the directing effects of the two bromine atoms, combined with steric considerations, overwhelmingly favors substitution at the C4 position. While reactions like nitration and halogenation are feasible under forcing conditions, Friedel-Crafts reactions are precluded due to the severely electron-deficient nature of the aromatic ring. A thorough understanding of these principles enables chemists to strategically employ this substrate for the synthesis of complex, highly functionalized molecules for applications in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Stability and Storage of 3’,5’-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 3’,5’-Dibromoacetophenone, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the chemical liabilities of this reagent is critical for ensuring the reproducibility of synthetic procedures and the purity of final products.

Physicochemical Properties and Molecular Profile

A foundational understanding of the physicochemical properties of 3',5'-Dibromoacetophenone is essential for its proper handling and storage. This white to pale yellow solid is characterized by its brominated aromatic structure and a ketone functional group, which dictates its reactivity.[2]

PropertyValueSource(s)
CAS Number 14401-73-1[3][4]
Molecular Formula C₈H₆Br₂O[3][5]
Molecular Weight 277.94 g/mol [3][5]
Appearance White to pale yellow solid[1][2]
Melting Point 63-68 °C[3][4]
Boiling Point 160-164 °C at 1-2 Torr[4]

Core Principles of Stability and Degradation Pathways

As a functionalized aromatic ketone, the stability of 3’,5’-Dibromoacetophenone is influenced by several environmental factors. The presence of two bromine atoms on the phenyl ring and the acetyl group creates specific sites of reactivity that can be susceptible to degradation under suboptimal conditions. The primary concerns for this class of compounds are hydrolysis, photolytic degradation, and thermal stress.

Hydrolytic Stability

The ketone functional group in 3’,5’-Dibromoacetophenone, while generally stable, can be susceptible to reactions in the presence of strong acids or bases, particularly at elevated temperatures. However, the most significant hydrolytic liability arises from the potential for reactions involving the bromine substituents, especially if adjacent functional groups can participate in or influence substitution reactions.

Causality: Under strongly basic conditions, nucleophilic aromatic substitution could potentially occur, though this typically requires harsh conditions for an unactivated aryl halide. Of greater concern is the potential for slow hydrolysis if the compound is stored in a non-anhydrous environment over extended periods, which could lead to the formation of impurities that may interfere with subsequent synthetic steps.

Photostability

Aromatic ketones are known to be photosensitive. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which is a high-energy, reactive species.

Causality: This excited state can participate in a variety of degradation pathways. For halogenated aromatic compounds, a primary photochemical reaction is the cleavage of the carbon-halogen bond. In the case of 3’,5’-Dibromoacetophenone, this could lead to the formation of radical species. These radicals are highly reactive and can initiate chain reactions, leading to a complex mixture of degradation products, including debrominated species and polymeric material. This is a critical consideration, as even ambient laboratory lighting can, over time, lead to a decrease in purity.

Thermal Stability

3’,5’-Dibromoacetophenone is a solid with a relatively high melting point, suggesting good thermal stability under standard conditions. However, like most organic molecules, it will decompose at elevated temperatures.

Causality: The energy supplied by excessive heat can lead to the cleavage of the weakest bonds in the molecule. For this compound, this is likely to be the carbon-bromine bonds or bonds within the acetyl group. Thermal decomposition can result in the release of hydrogen bromide (HBr), a corrosive gas, and the formation of complex, often colored, degradation products.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of 3’,5’-Dibromoacetophenone, the following storage and handling protocols are recommended to ensure its long-term stability and purity.

Primary Storage Conditions
  • Temperature: For long-term storage, it is recommended to keep 3’,5’-Dibromoacetophenone in a cool environment, with some suppliers suggesting refrigerated conditions (0-8°C).[1] At a minimum, it should be stored away from heat sources and at a controlled room temperature (10-25°C).[3]

  • Atmosphere: The container should be tightly sealed to protect the compound from atmospheric moisture and oxygen. To provide an inert atmosphere and minimize oxidative degradation, it is best practice to flush the container with an inert gas like argon or nitrogen before sealing.

  • Light: The compound must be protected from light.[6] It should be stored in an amber glass bottle or an opaque container to prevent photolytic degradation.[6]

  • Container: Use a well-sealed, chemically resistant container, such as a glass bottle with a PTFE-lined cap.

Handling
  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • When dispensing the material, minimize its exposure to ambient air and light. Reseal the container promptly after use.

  • Avoid contact with incompatible materials, such as strong oxidizing agents, strong bases, and reactive metals.

Framework for Stability Assessment: A Forced Degradation Study Protocol

To rigorously assess the stability of 3’,5’-Dibromoacetophenone and develop a stability-indicating analytical method, a forced degradation study is indispensable.[7][8][9] This involves subjecting the compound to a range of stress conditions to deliberately induce degradation.[7][8][9]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 70°C, solid & solution) Thermal->HPLC Analyze Photo Photolytic Stress (ICH Q1B light exposure) Photo->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Pathways Degradation Pathways HPLC->Pathways NMR NMR for Structure Elucidation LCMS->NMR Confirm Structures Products Degradation Products LCMS->Products NMR->Products Method Validated Analytical Method Pathways->Method Products->Method Storage Informed Storage Conditions Method->Storage API This compound (Stock Solution) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of 3’,5’-Dibromoacetophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the same conditions as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a temperature below the melting point (e.g., 70°C) for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for monitoring the purity of 3’,5’-Dibromoacetophenone and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for this purpose.

Protocol: Stability-Indicating HPLC-UV Method Development
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products with different polarities.

  • Detection: Monitor the elution profile at a wavelength where 3’,5’-Dibromoacetophenone has significant absorbance (e.g., around 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.

  • Method Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and robustness, according to ICH guidelines. The key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) peak from all degradation product peaks.

Complementary Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for the structural elucidation of isolated degradation products.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities or degradation products.[5] The fragmentation pattern can provide valuable structural information.[12][13]

  • Thermogravimetric Analysis (TGA): Can be used to determine the thermal stability and decomposition profile of the solid material.[14][15][16]

Conclusion and Best Practices Summary

3’,5’-Dibromoacetophenone is a stable compound when stored under appropriate conditions. Its primary liabilities are sensitivity to light and, to a lesser extent, moisture and elevated temperatures. Adherence to the recommended storage and handling protocols is crucial for maintaining its purity and ensuring the success of downstream applications in research and drug development.

Best_Practices cluster_storage cluster_handling cluster_analysis center_node This compound Stability storage Storage center_node->storage handling Handling center_node->handling analysis Analysis center_node->analysis cool_dry Cool & Dry (Refrigerate for long-term) storage->cool_dry dark Protect from Light (Amber Container) storage->dark inert Inert Atmosphere (Nitrogen/Argon) storage->inert ppe Use Proper PPE handling->ppe ventilate Well-Ventilated Area handling->ventilate seal Tightly Seal After Use handling->seal hplc Stability-Indicating HPLC analysis->hplc forced_deg Forced Degradation Study analysis->forced_deg purity Regular Purity Checks analysis->purity

By implementing these guidelines, researchers and drug development professionals can confidently utilize 3’,5’-Dibromoacetophenone in their synthetic endeavors, minimizing the risk of compromised starting material and ensuring the integrity of their scientific outcomes.

References

IUPAC name and synonyms for 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3',5'-Dibromoacetophenone

Authored by: A Senior Application Scientist

Introduction: Unveiling this compound

In the landscape of modern chemical synthesis and drug discovery, the strategic use of halogenated intermediates is a cornerstone of innovation. Among these, this compound, a disubstituted aromatic ketone, has emerged as a pivotal building block. Its structure, featuring an acetophenone core with bromine atoms at the meta positions, imparts unique reactivity and makes it a versatile precursor for a wide array of more complex molecules.[1][2] The electron-withdrawing nature of the bromine atoms and the ketone group activates the aromatic ring for certain transformations while directing others, offering chemists precise control over synthetic outcomes.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, characterization, and application, offering field-proven insights to empower your research and development endeavors.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the first step in any rigorous scientific protocol. While commonly referred to as this compound in laboratory settings, its formal IUPAC name is 1-(3,5-dibromophenyl)ethanone .[3] Understanding its various synonyms is crucial for comprehensive literature searches and procurement.

Identifier Value
IUPAC Name 1-(3,5-dibromophenyl)ethanone[3]
CAS Number 14401-73-1[1][3]
Molecular Formula C₈H₆Br₂O[1][3][4]
Molecular Weight 277.94 g/mol [1][3][4]
Common Synonyms 3,5-Dibromoacetophenone, 1-Acetyl-3,5-dibromobenzene, Ethanone, 1-(3,5-dibromophenyl)-[2][3][5][6]
InChI Key NHFJDRRYVMJBRJ-UHFFFAOYSA-N[3][7]

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and reaction conditions. This compound is typically a stable, solid compound at room temperature, simplifying its storage and measurement.

Property Value Significance in the Lab
Appearance White to yellow solid/crystalline form[1][2]Visual indicator of purity; significant deviation from white/pale yellow may suggest impurities.
Melting Point 63-68 °C[4][6][7]A sharp melting range is a key indicator of high purity. Used to monitor reaction completion and purification efficiency.
Boiling Point 160-164 °C @ 1-2 Torr; 318 °C @ 760 mmHg[4][7]Distillation under reduced pressure is a viable purification method, though recrystallization is more common for solids of this melting point.
Purity (Typical) ≥ 96-98% (GC)[1][7]Commercial grades are generally high, but re-verification is recommended for sensitive applications.
Storage Store at 0-8°C or room temperature, in a dry, tightly closed container[1][7][8]Protects from moisture and potential degradation over long-term storage.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts acylation of 1,3-dibromobenzene. This method is reliable and scalable.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(3,5-dibromophenyl)ethanone from 1,3-dibromobenzene and acetyl chloride.

Materials:

  • 1,3-Dibromobenzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.

    • Expert Insight: The absolute requirement for anhydrous conditions cannot be overstated. Aluminum chloride reacts violently with water, which would deactivate the catalyst and halt the reaction. Flame-drying the glassware and maintaining a positive nitrogen pressure are critical for success.

  • Catalyst Complex Formation: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion-catalyst complex.

  • Substrate Addition: Add 1,3-dibromobenzene (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, to the dropping funnel and add it to the reaction mixture slowly over 30 minutes, maintaining the temperature at 0 °C.

    • Causality Explanation: The bromine atoms on the benzene ring are deactivating but are meta-directing. This electronic property is precisely why this substrate is ideal for producing the 3,5-disubstituted product with high regioselectivity. Adding the substrate slowly prevents a rapid exotherm that could lead to side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by slowly adding it to a beaker containing crushed ice and concentrated HCl.

    • Trustworthiness Check: This step is highly exothermic and must be performed slowly and with caution in a well-ventilated fume hood. The HCl serves to hydrolyze the aluminum salts and ensure they are partitioned into the aqueous layer.

  • Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by recrystallization from hot ethanol to yield pure 1-(3,5-dibromophenyl)ethanone as a white to pale yellow crystalline solid.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials & Reagents cluster_process Reaction & Workup cluster_product Purification & Final Product r1 1,3-Dibromobenzene p1 1. Friedel-Crafts Acylation (0°C to RT) r1->p1 r2 Acetyl Chloride r2->p1 r3 Anhydrous AlCl3 r3->p1 r4 DCM (Solvent) r4->p1 p2 2. Ice/HCl Quench p1->p2 p3 3. Extraction with DCM p2->p3 p4 4. Wash (H2O, NaHCO3, Brine) p3->p4 p5 5. Dry & Evaporate p4->p5 pur Recrystallization (Ethanol) p5->pur prod This compound pur->prod

Caption: Friedel-Crafts synthesis of this compound.

Structural Confirmation and Purity Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show two distinct signals:

    • A singlet at approximately 2.6 ppm, integrating to 3 protons, corresponding to the methyl (CH₃) group of the acetyl moiety.

    • Two signals in the aromatic region (approx. 7.7-8.0 ppm). The single proton at the C2 position will appear as a triplet (or more accurately, a triplet-like signal due to meta-coupling), and the two equivalent protons at the C4 and C6 positions will appear as a doublet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:

    • A signal for the carbonyl carbon (C=O) around 196 ppm.

    • Signals for the aromatic carbons, with the carbons bonded to bromine (C3, C5) appearing at approximately 123 ppm.

    • A signal for the methyl carbon (CH₃) around 27 ppm.

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band between 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in an aromatic ketone.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z 276, 278, and 280 in an approximate 1:2:1 ratio, corresponding to the presence of the (⁷⁹Br,⁷⁹Br), (⁷⁹Br,⁸¹Br), and (⁸¹Br,⁸¹Br) isotopes, respectively. A prominent peak for the acylium ion [M-CH₃]⁺ would also be expected.

Core Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the reactivity of the bromine atoms (e.g., in cross-coupling reactions) and the ketone group (e.g., in condensation or reduction reactions).

  • Pharmaceutical Development: It is a key starting material for synthesizing biologically active compounds, including potential anti-cancer agents.[1] The dibromo-substitution pattern serves as a scaffold to build more complex heterocyclic systems or to introduce other functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • Organic Synthesis: The compound is widely used as a building block for creating complex organic molecules.[1][2] The bromine atoms can be replaced with carbon, nitrogen, or other substituents, making it a versatile platform for exploring new chemical space.[1][2]

  • Material Science: It is employed in the formulation of specialty polymers and coatings where the incorporation of bromine can enhance properties like flame retardancy or modify refractive indices.[1]

  • Biological Research: Researchers use derivatives of this compound as probes in studies related to cell signaling and molecular interactions to investigate biological processes and identify potential therapeutic targets.[1]

Application Workflow Diagram

G cluster_pharma Pharmaceuticals cluster_synthesis Organic Synthesis cluster_materials Material Science center_node This compound p1 Anti-Cancer Agents center_node->p1 Intermediate for p2 Heterocycle Synthesis center_node->p2 Intermediate for p3 Medicinal Chemistry Scaffolds center_node->p3 Intermediate for s1 Cross-Coupling Reactions (Suzuki, Heck, etc.) center_node->s1 Precursor in s2 Functional Group Interconversion center_node->s2 Precursor in m1 Specialty Polymers center_node->m1 Component in m2 Flame Retardants center_node->m2 Component in

Caption: Key application areas for this compound.

Safety and Handling

As with any halogenated organic compound, proper handling is essential. This compound is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][9]

  • Precautionary Measures:

    • Always handle in a well-ventilated area or a chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[11][12]

    • Avoid breathing dust.[11]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[12][13]

    • Keep containers securely sealed when not in use.[10]

Conclusion

This compound (1-(3,5-dibromophenyl)ethanone) is a compound of significant strategic importance in chemical R&D. Its well-defined structure, reliable synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists, synthetic chemists, and material scientists. By understanding the principles behind its synthesis, characterization, and application, researchers can fully leverage its potential to accelerate innovation and achieve their scientific objectives.

References

Methodological & Application

Forging New Pathways in Synthesis: A Detailed Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Disubstituted Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is of paramount importance. 3',5'-Dibromoacetophenone emerges as a highly versatile and valuable starting material, offering two reactive bromine sites amenable to a wide array of palladium-catalyzed cross-coupling reactions.[1] The presence of the acetophenone moiety not only provides a handle for further chemical transformations but also influences the electronic properties of the aromatic ring, impacting the reactivity of the carbon-bromine bonds. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to this compound. Through detailed protocols, mechanistic insights, and practical considerations, this document aims to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool. The resulting 3',5'-disubstituted acetophenone derivatives are key components in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[2][3][4][5]

Core Principles: The Palladium Catalytic Cycle

The remarkable success of palladium-catalyzed cross-coupling reactions lies in a consistent and elegant catalytic cycle.[6] This cycle, with minor variations depending on the specific reaction, generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. The reactivity of the C-Br bond is a critical factor in this step.

  • Transmetalation (for Suzuki, Sonogashira, and Stille reactions) or Olefin Insertion (for the Heck reaction): In this step, the organic moiety from a second reagent is transferred to the palladium center, displacing the bromide ion. For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.

  • Reductive Elimination: The final step involves the formation of a new carbon-carbon or carbon-nitrogen bond as the two organic fragments are eliminated from the palladium center, regenerating the catalytically active Pd(0) species to continue the cycle.

Palladium Catalytic Cycle Figure 1: Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Trans Transmetalation (R-M) or Olefin Insertion (R-H) PdII->Trans PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl structures. This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. For this compound, this allows for the sequential or double arylation of the aromatic ring.

Expert Insights and Mechanistic Considerations

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The base plays a crucial role in activating the boronic acid for transmetalation. The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

For dihaloarenes like this compound, achieving selective mono- or diarylation can be challenging. The electronic nature of the acetophenone group can influence the relative reactivity of the two bromine atoms. Sequential couplings can often be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.

Detailed Protocol: Double Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the double Suzuki-Miyaura coupling to synthesize 3',5'-diarylacetophenones.

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure high purity.
Arylboronic AcidUse a slight excess (2.2 - 2.5 equivalents).
Palladium(II) Acetate (Pd(OAc)₂)A common and effective palladium precursor.
Triphenylphosphine (PPh₃)A standard, reliable phosphine ligand.
Potassium Carbonate (K₂CO₃)Anhydrous base is recommended.
1,4-DioxaneAnhydrous and degassed.
WaterDegassed.
Schlenk flask or similar reaction vesselFor maintaining an inert atmosphere.
Magnetic stirrer and hotplateFor heating and agitation.

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst and Ligand Addition: Add Palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Then, add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3',5'-diarylacetophenone.

II. The Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[7] For this compound, this reaction can be employed to introduce one or two vinyl groups, leading to stilbene-like structures which are of interest in materials science and as pharmaceutical intermediates.[8][9][10][11]

Expert Insights and Mechanistic Considerations

The Heck reaction typically employs a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species. A base, often a tertiary amine like triethylamine, is required to neutralize the hydrogen halide produced during the reaction. The regioselectivity of the alkene insertion can be influenced by both electronic and steric factors.

Heck_Reaction_Workflow Figure 2: Experimental Workflow for the Heck Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: This compound, Alkene, Base, Catalyst Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous & Degassed Solvent Solvent->Setup Heating Heat and Stir (e.g., 80-120 °C) Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Filter Cool and Filter to Remove Catalyst Monitoring->Filter Upon Completion Extract Liquid-Liquid Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Characterize Product Purify->Product

Caption: A typical experimental workflow for a Heck coupling reaction.

Detailed Protocol: Double Heck Reaction of this compound with Styrene

This protocol outlines a procedure for the synthesis of 3',5'-distyrylacetophenone.

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure high purity.
StyreneUse a slight excess (2.5 equivalents).
Palladium(II) Acetate (Pd(OAc)₂)A common and effective palladium precursor.
Tri(o-tolyl)phosphine (P(o-tol)₃)A bulky phosphine ligand that can improve yields.
Triethylamine (Et₃N)Acts as both the base and a solvent.
N,N-Dimethylformamide (DMF)Anhydrous and degassed.
Schlenk flask or sealed tubeFor reactions at elevated temperatures.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), styrene (2.5 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.2 mmol, 20 mol%).

  • Solvent and Base: Add anhydrous, degassed DMF (10 mL) and triethylamine (3.0 mmol).

  • Inert Atmosphere: Seal the flask and degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the desired 3',5'-distyrylacetophenone.[12]

III. The Sonogashira Coupling: Synthesis of Alkynyl Arenes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.[13]

Expert Insights and Mechanistic Considerations

A key feature of the traditional Sonogashira coupling is the use of a copper(I) co-catalyst, typically copper(I) iodide (CuI), in addition to the palladium catalyst. The copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[7]

Detailed Protocol: Double Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of 3',5'-bis(phenylethynyl)acetophenone.

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure high purity.
PhenylacetyleneUse a slight excess (2.2 equivalents).
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)A common and stable palladium precatalyst.
Copper(I) Iodide (CuI)The co-catalyst.
Triethylamine (Et₃N)Anhydrous and degassed.
Tetrahydrofuran (THF)Anhydrous and degassed.
Schlenk flaskFor maintaining an inert atmosphere.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed THF (15 mL) and triethylamine (5 mL). Then, add phenylacetylene (2.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC. This typically takes 6-12 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to give 3',5'-bis(phenylethynyl)acetophenone.

IV. The Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of carbon-nitrogen bonds.[8][14][15] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Expert Insights and Mechanistic Considerations

The choice of ligand is particularly critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are essential for achieving high catalytic activity. The base used is typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The reaction is highly sensitive to air and moisture, so rigorous inert atmosphere techniques are required. For dihaloarenes, sequential amination can be achieved by controlling the stoichiometry of the amine and reaction conditions.

Buchwald_Hartwig_Amination Figure 3: Key Components in Buchwald-Hartwig Amination ArylHalide This compound (Aryl Halide) Product 3',5'-Diaminoacetophenone Derivative ArylHalide->Product Amine Primary or Secondary Amine (R₂NH) Amine->Product Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Bulky Phosphine Ligand (e.g., Xantphos, RuPhos) Ligand->Product Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->Product

Caption: Essential components for a successful Buchwald-Hartwig amination reaction.

Detailed Protocol: Double Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general method for the synthesis of 3',5'-dianilinoacetophenone.

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure high purity.
AnilineUse a slight excess (2.2 equivalents).
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A common Pd(0) source.
XantphosA bulky, bidentate phosphine ligand.
Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base. Handle under inert atmosphere.
TolueneAnhydrous and degassed.
Schlenk tube or gloveboxFor maintaining a strict inert atmosphere.

Step-by-Step Procedure:

  • Glovebox Setup: Inside a glovebox, add to a Schlenk tube this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (2.4 mmol).

  • Reagent Addition: Add aniline (2.2 mmol) and anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the desired 3',5'-dianilinoacetophenone.[16][17][18]

Applications in Drug Discovery and Materials Science

The 3',5'-disubstituted acetophenone scaffold is a valuable building block in the synthesis of a wide range of functional molecules.

  • Medicinal Chemistry: These compounds serve as key intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[2][3][4][19] The diarylacetophenone core can be further elaborated to create complex heterocyclic structures that interact with the active sites of various kinases. Additionally, acetophenone derivatives have shown potential as inhibitors for other enzymes and as scaffolds for various therapeutic agents.[5][20][21]

  • Materials Science: The introduction of conjugated aryl, vinyl, or alkynyl groups at the 3 and 5 positions of the acetophenone ring can lead to the formation of novel organic materials with interesting photophysical and electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[13]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst, presence of oxygen or moisture, impure reagents.Use a fresh catalyst, ensure rigorous inert atmosphere techniques, and use anhydrous solvents and pure reagents.
Formation of side products (e.g., homocoupling) Inappropriate ligand or base, incorrect reaction temperature.Screen different ligands and bases, and optimize the reaction temperature.
Incomplete conversion Insufficient reaction time or temperature, low catalyst loading.Increase the reaction time or temperature, or increase the catalyst loading.
Difficulty in achieving double substitution Deactivation of the catalyst after the first coupling, steric hindrance.Use a more robust catalyst system, screen different ligands, or consider a sequential one-pot approach with fresh catalyst addition.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse array of 3',5'-disubstituted acetophenone derivatives. By carefully selecting the appropriate coupling partners and optimizing the reaction conditions, researchers can access a wide range of valuable compounds with applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for scientists seeking to harness the full potential of this important synthetic transformation.

References

The Strategic Utility of 3',5'-Dibromoacetophenone in the Synthesis of Bioactive 2-Aminopyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 3',5'-Dibromoacetophenone in Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex and novel molecular entities. This compound, a readily available and versatile chemical building block, has emerged as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1] Its unique structural features—a reactive ketone functional group and two bromine atoms positioned at the meta-positions of the phenyl ring—offer a dual-pronged approach for synthetic chemists. The ketone facilitates classical condensation reactions, while the bromine atoms serve as handles for modern cross-coupling methodologies, enabling the generation of diverse compound libraries for drug discovery programs.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of pharmaceutically relevant 2-aminopyrimidine intermediates. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous antiviral, anticancer, and anti-inflammatory agents.[1][3] The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Core Synthetic Strategy: A Two-Step Pathway to 2-Aminopyrimidines

The conversion of this compound to 2-aminopyrimidine intermediates is elegantly achieved through a robust and high-yielding two-step sequence:

  • Claisen-Schmidt Condensation: An aldol condensation between this compound and a substituted aromatic aldehyde to form a 3',5'-dibromochalcone.

  • Cyclization with Guanidine: The subsequent reaction of the chalcone intermediate with guanidine hydrochloride in the presence of a base to construct the 2-aminopyrimidine ring.

This pathway is highly modular, allowing for the introduction of diversity at two key positions: the aldehyde-derived aryl group and the bromine-substituted phenyl ring, which can be further functionalized.

G A This compound C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Substituted Aromatic Aldehyde B->C D 3',5'-Dibromochalcone Intermediate C->D Formation of α,β-unsaturated ketone F Cyclization (Base-catalyzed) D->F E Guanidine Hydrochloride E->F G 2-Amino-4-(aryl)-6-(3,5-dibromophenyl)pyrimidine F->G Pyrimidine ring formation

Figure 1: General workflow for the synthesis of 2-aminopyrimidine derivatives from this compound.

Part 1: Synthesis of 3',5'-Dibromochalcone Intermediate via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are themselves a class of compounds with a wide range of pharmacological properties.[4][5][6][7] The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[8]

Protocol 1: Synthesis of (E)-1-(3,5-dibromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a hydroxyl-substituted dibromochalcone, a versatile intermediate for further derivatization.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (equiv.)
This compound14401-73-1277.94 g/mol 2.78 g10 mmol (1.0)
4-Hydroxybenzaldehyde123-08-0122.12 g/mol 1.22 g10 mmol (1.0)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 0.80 g20 mmol (2.0)
Ethanol (95%)64-17-546.07 g/mol 50 mL-
Deionized Water7732-18-518.02 g/mol 20 mL-
Hydrochloric Acid (HCl), 2M7647-01-036.46 g/mol As needed-

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Procedure:

  • Reactant Dissolution: In the 250 mL round-bottom flask, dissolve this compound (2.78 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 20 mL of deionized water. Cool this solution in an ice bath.

  • Reaction Initiation: Slowly add the cold sodium hydroxide solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes. A color change and the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The consumption of starting materials and the formation of a new, less polar product spot should be observed.

  • Work-up and Isolation: After completion of the reaction, pour the mixture into a beaker containing 200 mL of crushed ice. Acidify the mixture to a pH of 5-6 with 2M HCl. This will precipitate the chalcone product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Drying and Characterization: Dry the product in a vacuum oven at 50-60 °C. The structure of the synthesized chalcone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 80-90%

Part 2: Synthesis of 2-Amino-4-(4-hydroxyphenyl)-6-(3,5-dibromophenyl)pyrimidine

The second step involves the cyclization of the synthesized chalcone with guanidine to form the 2-aminopyrimidine ring. This reaction is a well-established method for the synthesis of this important heterocyclic scaffold.[1]

Protocol 2: Cyclization of Dibromochalcone with Guanidine

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (equiv.)
(E)-1-(3,5-dibromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one(Synthesized in Part 1)382.02 g/mol 3.82 g10 mmol (1.0)
Guanidine Hydrochloride50-01-195.53 g/mol 1.43 g15 mmol (1.5)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 0.80 g20 mmol (2.0)
Ethanol (95%)64-17-546.07 g/mol 75 mL-
Deionized Water7732-18-518.02 g/mol As needed-

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reactant Mixture: In the 250 mL round-bottom flask, combine the synthesized 3',5'-dibromochalcone (3.82 g, 10 mmol), guanidine hydrochloride (1.43 g, 15 mmol), and sodium hydroxide (0.80 g, 20 mmol) in 75 mL of 95% ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8-12 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the disappearance of the chalcone spot.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 250 mL of ice-cold water.

  • Precipitation and Purification: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain the pure 2-aminopyrimidine derivative.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Expected Yield: 60-75%

The Significance of the 3,5-Dibromo Substitution Pattern

The presence of two bromine atoms on the phenyl ring of the final 2-aminopyrimidine intermediate is of significant strategic importance for several reasons:

  • Modulation of Biological Activity: Halogen atoms, particularly bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. They can enhance binding affinity to target proteins through halogen bonding, increase lipophilicity to improve membrane permeability, and block metabolic sites to increase the compound's half-life. The meta-disubstitution pattern provides a specific steric and electronic profile that can be crucial for activity.[8]

  • Synthetic Handle for Further Diversification: The two bromine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2][9] This allows for the late-stage introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for structure-activity relationship (SAR) studies.

G A 2-Amino-4-(aryl)-6-(3,5-dibromophenyl)pyrimidine B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C Heck Reaction (Alkene, Pd catalyst, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D E Diversified Library of 2-Aminopyrimidine Analogs B->E C->E D->E

Figure 2: Potential downstream diversification of the 2-amino-4-(aryl)-6-(3,5-dibromophenyl)pyrimidine intermediate via cross-coupling reactions.

Conclusion: A Gateway to Novel Pharmaceutical Intermediates

This compound serves as an exemplary starting material for the efficient and modular synthesis of pharmaceutically relevant 2-aminopyrimidine intermediates. The detailed protocols provided in this application note offer a reliable and scalable pathway to these valuable compounds. The strategic incorporation of the 3,5-dibromo substitution pattern not only influences the biological activity of the target molecules but also provides a versatile platform for further chemical exploration through modern cross-coupling techniques. By understanding and applying these methodologies, researchers in drug discovery and development can accelerate the generation of novel and diverse compound libraries, ultimately contributing to the advancement of new therapeutic agents.

References

The Strategic Utility of 3',5'-Dibromoacetophenone in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Material Innovation with a Versatile Brominated Ketone

In the landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to technological advancement. 3',5'-Dibromoacetophenone, a readily available aromatic ketone, has emerged as a pivotal building block for a diverse array of functional materials. Its unique molecular architecture, featuring two reactive bromine atoms meta to an acetyl group, provides a versatile platform for constructing complex molecular architectures with tailored electronic, optical, and thermal properties. The bromine substituents offer facile entry into powerful cross-coupling chemistries, while the ketone functionality allows for a host of condensation and derivatization reactions. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols to empower researchers in their quest for next-generation materials.[1][2][3][4]

Core Applications and Synthetic Strategies

The utility of this compound in materials science is primarily centered on its role as a precursor to three main classes of materials:

  • Chalcone-Based Functional Polymers and Small Molecules: The acetyl group serves as a reactive handle for Claisen-Schmidt and Knoevenagel condensations, leading to the formation of chalcones and their derivatives. These α,β-unsaturated ketones are not only of interest for their biological activities but also as monomers for polymerization and as components in nonlinear optical materials.[5][6][7]

  • Conjugated Polymers via Cross-Coupling Reactions: The two bromine atoms are ideal for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic construction of conjugated polymers with extended π-systems, crucial for applications in organic electronics.

  • Star-Shaped Molecules and Dendrimers: The 1,3,5-substitution pattern of the benzene ring, accessible through derivatization, makes this compound an attractive core for the synthesis of star-shaped molecules and dendrimers with unique photophysical and morphological properties.[8][9][10][11][12]

This document will now delve into the practical execution of these synthetic strategies.

Application Note I: Synthesis of Chalcone-Based Monomers for Functional Polymers

Causality Behind Experimental Choices: The Claisen-Schmidt condensation is a robust and widely employed method for forming carbon-carbon bonds to create the chalcone backbone.[5][6][7] The choice of a strong base, such as potassium hydroxide, is critical to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required to attack the aldehyde. The reaction is typically performed in an alcoholic solvent to ensure the solubility of both reactants and the base. Low temperatures during the initial addition of the base help to control the reaction rate and minimize side reactions.

Protocol 1: Synthesis of a Dibromochalcone Monomer

This protocol outlines the base-catalyzed Claisen-Schmidt condensation of this compound with a generic aromatic aldehyde.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), dilute

  • Deionized Water

  • Crushed Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • Addition of Aldehyde: To this solution, add 1.05 equivalents of the desired aromatic aldehyde. Stir the mixture until all solids are dissolved.

  • Base Addition: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of potassium hydroxide (2.0 equivalents) in ethanol and add it dropwise to the reaction mixture with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization and Isolation: Acidify the mixture with dilute HCl until it reaches a pH of approximately 5-6. The chalcone product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Expected Outcome: This procedure typically yields the corresponding (E)-1-(3,5-dibromophenyl)-3-arylprop-2-en-1-one as a crystalline solid. The yields are generally good, ranging from 70-90% depending on the aldehyde used.

Data Presentation: Representative Chalcone Yields

Aldehyde ReactantProduct NameTypical Yield (%)
Benzaldehyde(E)-1-(3,5-dibromophenyl)-3-phenylprop-2-en-1-one85
4-Methoxybenzaldehyde(E)-1-(3,5-dibromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one90
4-Nitrobenzaldehyde(E)-1-(3,5-dibromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one82

Note: Yields are illustrative and can vary based on reaction scale and purification efficiency.

Visualization: Chalcone Synthesis Workflow

Chalcone_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Reactant1 3',5'-Dibromo- acetophenone Mixing Dissolve & Mix Reactant1->Mixing Reactant2 Aromatic Aldehyde Reactant2->Mixing Solvent Ethanol Solvent->Mixing Cooling Cool to 0-5°C Mixing->Cooling Base_Addition Add KOH (aq) dropwise Cooling->Base_Addition Stirring Stir at RT (12-24h) Base_Addition->Stirring Quenching Pour into ice water Stirring->Quenching Neutralization Acidify with dilute HCl Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product Pure Chalcone Monomer Recrystallization->Product

Caption: General workflow for the synthesis of chalcones.

Application Note II: Synthesis of Conjugated Polymers via Suzuki Cross-Coupling

Causality Behind Experimental Choices: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing C-C bonds between aryl halides and boronic acids or esters.[13] The choice of a palladium catalyst, often with a phosphine ligand, is crucial for the catalytic cycle. A base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system, typically a mixture of an organic solvent and water, is chosen to dissolve both the organic reactants and the inorganic base. Degassing the reaction mixture is essential to prevent the oxidation of the palladium(0) catalyst.

Protocol 2: Synthesis of a Poly(arylene) Derivative

This protocol provides a general method for the Suzuki polycondensation of this compound with an aromatic diboronic acid or ester.

Materials:

  • This compound

  • Aromatic Diboronic Acid or Ester (e.g., 1,4-phenylenediboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Phase Transfer Catalyst (optional, e.g., Aliquat 336)

  • Deionized Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Condenser

  • Heating mantle with temperature control

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the aromatic diboronic acid or ester (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas at least three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed organic solvent and degassed water to the flask via syringe. If using a phase transfer catalyst, add it at this stage.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a positive pressure of inert gas and stir vigorously.

  • Monitoring: The progress of the polymerization can be monitored by the increasing viscosity of the reaction mixture. The reaction is typically run for 24-72 hours.

  • Workup: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Purification: Collect the polymer by filtration. The polymer may need to be purified further by Soxhlet extraction with different solvents to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature.

Expected Outcome: A conjugated polymer with a backbone composed of alternating 3,5-diacetylphenylene and other aromatic units. The molecular weight and polydispersity of the polymer will depend on the precise reaction conditions.

Visualization: Suzuki Polycondensation Workflow

Suzuki_Polymerization cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_purification Purification Reactants This compound + Diboronic Acid Inert Inert Atmosphere (Ar or N2) Reactants->Inert Catalyst Pd Catalyst + Base Catalyst->Inert Solvents Add Degassed Solvents Inert->Solvents Heating Heat & Stir (24-72h) Solvents->Heating Precipitation Precipitate in Non-solvent Heating->Precipitation Filtration Filter Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Drying Vacuum Dry Soxhlet->Drying Polymer Purified Conjugated Polymer Drying->Polymer

Caption: Workflow for Suzuki polycondensation.

Application Note III: Synthesis of Star-Shaped Molecules

Causality Behind Experimental Choices: The synthesis of star-shaped molecules often involves a central core onto which arms are grown.[8][9][10][11][12] this compound can be envisioned as a precursor to a C₃-symmetric core. For instance, the acetyl group can be transformed into a linking point for further reactions. A common strategy involves the trimerization of an alkyne-functionalized derivative of this compound. Palladium-catalyzed Sonogashira coupling is an excellent method for introducing terminal alkynes onto the aromatic ring.[12]

Protocol 3: Synthesis of a Tribromo-Substituted Star-Shaped Core (Conceptual)

This protocol outlines a conceptual pathway for the synthesis of a star-shaped molecule with a central benzene ring and three radiating arms, each terminating in a 3,5-dibromophenyl group.

Part A: Synthesis of 1-(3,5-Dibromophenyl)-2-(trimethylsilyl)ethyne

  • Sonogashira Coupling: React 1,3-dibromo-5-iodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine. This reaction selectively couples at the more reactive iodine position.

  • Workup and Purification: After the reaction is complete, the mixture is worked up by filtration to remove the amine salt, and the product is purified by column chromatography.

Part B: Cyclotrimerization to Form the Star-Shaped Core

  • Desilylation: The trimethylsilyl protecting group from the product of Part A is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield 1-ethynyl-3,5-dibromobenzene.

  • Cyclotrimerization: The terminal alkyne is then subjected to a cyclotrimerization reaction using a catalyst such as a cobalt or rhodium complex to form 1,3,5-tris(3,5-dibromophenyl)benzene.

Expected Outcome: A highly symmetric, star-shaped molecule with a central benzene core and three 3,5-dibromophenyl arms. This molecule can then be further functionalized at the bromine positions to create more complex dendritic structures.

Visualization: Star-Shaped Molecule Synthesis Concept

Star_Molecule Start 1,3-Dibromo-5-iodobenzene Sonogashira Sonogashira Coupling with TMS-acetylene Start->Sonogashira Intermediate1 1-(3,5-Dibromophenyl)-2- (trimethylsilyl)ethyne Sonogashira->Intermediate1 Desilylation Desilylation (TBAF or K2CO3) Intermediate1->Desilylation Intermediate2 1-Ethynyl-3,5-dibromobenzene Desilylation->Intermediate2 Trimerization Cyclotrimerization (e.g., Co catalyst) Intermediate2->Trimerization Product 1,3,5-Tris(3,5-dibromophenyl)benzene (Star-Shaped Core) Trimerization->Product

Caption: Conceptual pathway to a star-shaped molecule.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the materials scientist's toolbox. The protocols and application notes provided herein offer a starting point for the rational design and synthesis of a wide range of functional organic materials. The true potential of this molecule lies in the creative combination of the reactions at its two distinct reactive sites—the bromine atoms and the acetyl group. Future research will undoubtedly uncover new and innovative ways to leverage the unique reactivity of this compound to create materials with unprecedented properties for applications in electronics, photonics, and beyond.

References

Application Notes and Protocols for Sonogashira Coupling with 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Arylalkyne Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance. Its applications are extensive, ranging from the synthesis of pharmaceuticals and natural products to the development of advanced organic materials and nanomaterials.[1]

This application note provides a comprehensive guide to the Sonogashira coupling of 3',5'-dibromoacetophenone, a versatile building block in medicinal chemistry and materials science.[2] The presence of two bromine atoms on the aromatic ring offers the potential for selective mono- or di-alkynylation, providing a pathway to a diverse array of molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-proven protocol, and address common challenges and troubleshooting strategies to ensure successful and reproducible outcomes.

Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Reaction

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

The Palladium Cycle: Orchestrating the Cross-Coupling
  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step, particularly with less reactive aryl bromides.[1] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and stabilize the resulting Pd(II) complex.[4]

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II) center. This step regenerates the copper(I) catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The Copper Cycle: Activating the Alkyne
  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[3] In the presence of a base (typically an amine), the alkyne is deprotonated to form a copper acetylide intermediate.[6] This intermediate is then poised to participate in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[5]

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition (Ar-Br) pd_transmetalation Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination (Ar-C≡CR) cu_catalyst Cu(I) cu_alkyne_complex [R-C≡C-H • Cu(I)] cu_catalyst->cu_alkyne_complex Coordination cu_acetylide R-C≡C-Cu cu_alkyne_complex->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oxidative cu_acetylide->cu_catalyst Transmetalation (to Pd) caption Figure 1: The dual catalytic cycles of the Sonogashira coupling.

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Trimethylsilylacetylene

This protocol details the mono-alkynylation of this compound with trimethylsilylacetylene. The use of trimethylsilylacetylene is advantageous as the bulky trimethylsilyl (TMS) group can be easily removed post-coupling to yield the terminal alkyne, which can then be used in subsequent reactions if desired.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStore in a cool, dry place.
Trimethylsilylacetylene≥98%e.g., Sigma-AldrichHighly volatile and flammable. Handle in a fume hood.
PdCl₂(PPh₃)₂Catalyst gradee.g., Strem ChemicalsAir-stable, but should be stored under inert gas.
Copper(I) Iodide (CuI)≥98%e.g., Sigma-AldrichLight-sensitive. Store in a dark container under inert gas.
Triethylamine (TEA)Anhydrous, ≥99.5%e.g., Acros OrganicsDistill from CaH₂ before use.
TolueneAnhydrous, ≥99.8%e.g., Sigma-AldrichDry over sodium/benzophenone or use a solvent purification system.
Ethyl acetateACS gradeFisher ScientificFor workup and chromatography.
HexanesACS gradeFisher ScientificFor chromatography.
Saturated aq. NH₄ClFor workup.
BrineFor workup.
Anhydrous MgSO₄For drying.
Celite®For filtration.
Equipment Setup
  • Two- or three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (argon or nitrogen) line with a bubbler

  • Schlenk line for inert atmosphere techniques

  • Syringes and needles for reagent transfer

  • Heating mantle with a temperature controller

Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup: - Oven-dried flask - Add PdCl₂(PPh₃)₂ and CuI - Evacuate and backfill with Ar (3x) start->setup add_reagents Reagent Addition (under Ar): - Add this compound - Add anhydrous toluene - Add anhydrous triethylamine - Add Trimethylsilylacetylene setup->add_reagents reaction Reaction: - Heat to 80 °C - Stir for 12-24 h - Monitor by TLC add_reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite® - Wash with sat. aq. NH₄Cl and brine reaction->workup purification Purification: - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column chromatography (EtOAc/Hexanes) workup->purification end End purification->end

Caption: Experimental workflow for the Sonogashira coupling.

  • Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(PPh₃)₂ (0.05 mmol, 2.5 mol%) and CuI (0.10 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add this compound (2.0 mmol, 1.0 equiv.) and anhydrous toluene (20 mL). Stir the mixture to dissolve the solids.

  • Add anhydrous triethylamine (6.0 mmol, 3.0 equiv.) to the reaction mixture via syringe.

  • Add trimethylsilylacetylene (2.4 mmol, 1.2 equiv.) dropwise to the stirred solution via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium and copper salts. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired mono-alkynylated product.

Selective Di-alkynylation

To achieve di-alkynylation, the stoichiometry of the trimethylsilylacetylene should be increased to at least 2.5 equivalents, and the reaction time may need to be extended. It is advisable to monitor the reaction closely by TLC to determine the optimal reaction time for the formation of the di-substituted product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use fresh catalyst and ensure an inert atmosphere.- Increase the reaction temperature in increments (e.g., to 100 °C).[7]- Use freshly distilled, anhydrous solvents and base.
Formation of alkyne dimer (Glaser coupling) - Presence of oxygen- High concentration of copper catalyst- Ensure the reaction is performed under strictly anaerobic conditions.[5]- Consider a copper-free protocol or reduce the amount of CuI.[1]
Formation of palladium black - Catalyst decomposition- Use a more robust ligand or a pre-catalyst.- Ensure high purity of all reagents and solvents.
Incomplete reaction - Steric hindrance- Deactivated aryl bromide- Increase catalyst loading.- Use a more electron-rich and bulky phosphine ligand to promote oxidative addition.

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of mono- and di-alkynylated acetophenone derivatives. By carefully controlling the reaction conditions, particularly the stoichiometry of the alkyne, selective synthesis of the desired product can be achieved. The protocol provided herein, along with the troubleshooting guide, offers a solid foundation for researchers to successfully employ this powerful cross-coupling reaction in their synthetic endeavors. The ability to introduce alkyne functionalities onto the this compound scaffold opens up a wide range of possibilities for the development of novel pharmaceuticals and advanced materials.

References

Synthesis of chalcones using 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

. ## Synthesis of Bioactive Chalcones Utilizing 3',5'-Dibromoacetophenone: An Application Protocol for Drug Discovery

Abstract

This comprehensive guide details the synthesis of chalcones, a class of compounds with significant therapeutic potential, using this compound as a key starting material. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of bromine atoms into the chalcone scaffold can enhance these biological activities, making this compound an important precursor in medicinal chemistry.[4][5] This document provides a robust, step-by-step protocol for the synthesis of these valuable compounds via the Claisen-Schmidt condensation, their subsequent purification, and thorough characterization. It is intended for researchers and professionals in drug discovery and development.

Introduction: The Significance of Dibrominated Chalcones

Chalcones are open-chain flavonoids comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] This enone functional group is a key pharmacophore, acting as a Michael acceptor that can interact with biological nucleophiles like cysteine residues in proteins, underpinning their diverse pharmacological effects.[2][3] The ease of synthesis and the ability to introduce a variety of substituents on the aromatic rings make chalcones an attractive scaffold for developing novel therapeutic agents.[3]

The use of this compound as the ketonic starting material introduces two bromine atoms onto one of the aromatic rings. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates.[4][5] Brominated chalcones have demonstrated significant potential in the development of new anticancer agents.[4]

This guide focuses on the Claisen-Schmidt condensation, the most common and efficient method for chalcone synthesis, providing a detailed protocol for the reaction of this compound with various aromatic aldehydes.[2][3]

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[2] The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[2][3]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[2][3]

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).[3]

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of the chalcone.[2]

The choice of base and solvent can significantly impact the reaction rate and yield.[6] Ethanolic solutions of NaOH or KOH are commonly employed for this transformation.[2][7]

Experimental Workflow and Protocols

A systematic approach is crucial for the successful synthesis, purification, and characterization of chalcones. The general workflow is outlined below.

G reactant_prep Reactant Preparation reaction Claisen-Schmidt Condensation reactant_prep->reaction Equimolar amounts workup Reaction Work-up & Isolation reaction->workup Precipitation purification Purification workup->purification Crude Product characterization Characterization purification->characterization Pure Chalcone G Chalcone Synthesized Chalcone TLC TLC Chalcone->TLC Purity Check MP Melting Point Chalcone->MP Purity & Identity IR IR Spectroscopy Chalcone->IR Functional Groups NMR NMR Spectroscopy Chalcone->NMR Structural Elucidation MS Mass Spectrometry Chalcone->MS Molecular Weight

References

The Strategic Role of 3',5'-Dibromoacetophenone in Developing Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Chemical Scaffold

In the continuous pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. 3',5'-Dibromoacetophenone, a readily available and versatile chemical intermediate, has emerged as a significant building block in the synthesis of a new generation of potential fungicides, insecticides, and herbicides.[1] Its unique structure, featuring a reactive ketone group and two bromine atoms on the aromatic ring, provides a fertile ground for chemical modification, leading to diverse derivatives with a wide spectrum of biological activities.[2] The presence of bromine atoms, in particular, can enhance the lipophilicity and metabolic stability of the resulting compounds, often contributing to increased efficacy and potency.[3][4]

This comprehensive guide delves into the practical application of this compound in agrochemical research. It provides detailed, field-proven protocols for the synthesis of bioactive chalcones—a prominent class of compounds derived from this scaffold—and outlines methodologies for evaluating their potential as fungicides, insecticides, and herbicides. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing agricultural science through innovative chemical synthesis.

Core Synthesis Pathway: The Claisen-Schmidt Condensation

The cornerstone of synthesizing biologically active compounds from this compound is the Claisen-Schmidt condensation. This robust and reliable reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde to form a chalcone, or 1,3-diaryl-2-propen-1-one.[5][6] The resulting α,β-unsaturated ketone system is a key pharmacophore responsible for the diverse biological activities observed in this class of compounds.[7]

claisen_schmidt_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product reactant1 This compound condensation Claisen-Schmidt Condensation reactant1->condensation reactant2 Substituted Aromatic Aldehyde reactant2->condensation catalyst Base Catalyst (e.g., NaOH, KOH) catalyst->condensation catalyzes solvent Solvent (e.g., Ethanol) solvent->condensation dissolves workup Acidification & Precipitation condensation->workup yields crude product purification Filtration & Recrystallization workup->purification product Substituted (E)-1-(3,5-dibromophenyl)-3-arylprop-2-en-1-one (Chalcone) purification->product yields pure product antifungal_workflow start Start: Synthesized Chalcones prep_stock Prepare Stock Solutions in DMSO start->prep_stock poison_media Prepare 'Poisoned' PDA Media at Various Concentrations prep_stock->poison_media inoculate Inoculate with Fungal Mycelial Plugs poison_media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate ic50 Determine IC50 Values calculate->ic50 end End: Identify Potent Antifungal Candidates ic50->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling of 3',5'-Dibromoacetophenone. Drawing from established principles and field-proven insights, this document will address common challenges and frequently asked questions to help you navigate this specific transformation successfully.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] this compound is a valuable building block, featuring two reactive bromine atoms meta to an electron-withdrawing acetyl group. This substitution pattern presents unique challenges and opportunities for selective functionalization, allowing for the synthesis of complex molecular architectures. This guide will provide a structured approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: From Low Yields to Selectivity Issues

This section addresses specific problems you might encounter during the Suzuki coupling of this compound, offering explanations and actionable solutions.

Issue 1: Low to No Product Formation

A low or negligible yield is a common initial hurdle. The root cause often lies in one of the key components of the catalytic cycle.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2] Degas your solvents thoroughly. Use fresh, high-quality palladium sources and phosphine ligands, as the latter can oxidize over time.[2] For Pd(II) precatalysts like Pd(OAc)₂, in situ reduction to Pd(0) is required, and inefficiencies here can stall the reaction.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system.

  • Poor Reagent Quality: Degradation of the boronic acid or ester can halt the reaction.

    • Solution: Use fresh, high-purity boronic acids or esters. Boronic acids can be prone to protodeboronation, especially under prolonged heating or with certain bases.[2] Consider using more stable boronic esters (e.g., pinacol esters) which can release the boronic acid slowly into the reaction.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical.

    • Solution: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) can improve the rate. However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[2] The choice of solvent is crucial for solubility and catalyst stability. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, THF, toluene) with an aqueous base.[3]

Issue 2: Significant Dehalogenation of Starting Material

Formation of 3-bromoacetophenone as a byproduct indicates dehalogenation, where a bromine atom is replaced by a hydrogen.

Possible Causes & Solutions:

  • Source of Hydride: The palladium-hydride (Pd-H) species responsible for dehalogenation can form from various sources.

    • Solution: Avoid using solvents that can act as hydride donors, such as alcohols. While water is often necessary for the Suzuki reaction, an excessive amount can be a proton source leading to dehalogenation. Optimize the water ratio in your solvent system. Certain bases can also contribute to Pd-H formation; consider screening different bases.[4]

  • Slow Forward Reaction: If the desired coupling is slow, side reactions like dehalogenation become more competitive.

    • Solution: Employ strategies to accelerate the main reaction. This includes using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos), increasing the temperature moderately, and ensuring the high purity and reactivity of your boronic acid derivative.[4]

Issue 3: Formation of Homo-coupled Byproducts

The presence of biaryl products derived from the coupling of two boronic acid molecules (R-R) or two molecules of the starting material (Ar-Ar) points to homo-coupling.

Possible Causes & Solutions:

  • Oxidative Conditions: Oxygen in the reaction mixture can lead to the formation of Pd(II) species that promote the homo-coupling of boronic acids.[3]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a positive inert gas pressure are critical.

  • Suboptimal Catalyst System: The choice of catalyst and ligand can influence the propensity for homo-coupling.

    • Solution: Ensure an appropriate palladium-to-ligand ratio. Sometimes, an excess of the phosphine ligand can suppress homo-coupling.

Issue 4: Lack of Selectivity (Mixture of Mono- and Di-arylated Products)

For this compound, controlling the reaction to favor either the mono- or di-arylated product is a key challenge.

Possible Causes & Solutions:

  • Stoichiometry of Boronic Acid: This is the primary handle for controlling the extent of arylation.

    • Solution for Mono-arylation: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid. This will favor the formation of the mono-substituted product.

    • Solution for Di-arylation: Use a larger excess of the boronic acid (2.2-2.5 equivalents) to drive the reaction towards the di-substituted product.

  • Reaction Time and Temperature: Prolonged reaction times and higher temperatures can lead to the formation of the di-arylated product even with limited boronic acid.

    • Solution for Mono-arylation: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and the mono-arylated product is the major component. Lowering the reaction temperature might also favor mono-substitution.

  • Ligand Choice: The steric and electronic properties of the ligand can influence selectivity.

    • Solution: While less predictable than stoichiometry, screening different ligands could reveal improved selectivity. Bulky ligands might disfavor the second coupling event due to steric hindrance around the palladium center.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point would be:

  • Palladium Source: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand (e.g., PPh₃ or a Buchwald ligand like SPhos, 4-8 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q2: How does the electron-withdrawing acetyl group affect the reaction?

A2: The acetyl group is an electron-withdrawing group, which generally activates aryl halides towards oxidative addition, the rate-determining step in many Suzuki couplings.[5] This should make this compound a reasonably reactive substrate.

Q3: Which of the two bromine atoms is more reactive?

A3: In this compound, the two bromine atoms are in electronically and sterically equivalent positions (meta to the acetyl group). Therefore, there is no inherent preference for the first coupling to occur at one position over the other. The initial product will be a single mono-arylated isomer.

Q4: Can I achieve selective mono-arylation?

A4: Yes, selective mono-arylation is achievable primarily by controlling the stoichiometry of the boronic acid. Using 1.0 to 1.1 equivalents of the boronic acid should favor the formation of the mono-arylated product. Careful monitoring of the reaction progress is crucial to prevent over-reaction to the di-arylated product.

Q5: What are the best practices for setting up the reaction to ensure reproducibility?

A5:

  • Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen and moisture.

  • Reagent Purity: Use high-purity, dry solvents and reagents.

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the liquid for 15-30 minutes or by using the freeze-pump-thaw method.

  • Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation
  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Di-arylation
  • Follow the same procedure as for mono-arylation, but use 2.2-2.5 equivalents of the arylboronic acid and 4.0 equivalents of the base.

  • The reaction time may need to be extended to ensure complete conversion to the di-arylated product. Monitor accordingly.

Data Summary Table

ParameterRecommendation for Mono-arylationRecommendation for Di-arylationRationale
Boronic Acid (equiv.) 1.0 - 1.22.2 - 2.5Stoichiometry is the primary control for selectivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)K₂CO₃, K₃PO₄, Cs₂CO₃ (4-5 equiv.)Ensures efficient transmetalation.
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosPd(PPh₃)₄, Pd₂(dba)₃/SPhosBuchwald ligands can improve efficiency for challenging substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O1,4-Dioxane/H₂O, Toluene/H₂OAqueous mixtures are common and effective.
Temperature 80-100 °C90-110 °CHigher temperature can drive the second coupling.
Reaction Time Monitor closely, typically shorterTypically longer, monitor for completionAvoids over-reaction for mono-arylation.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L₂-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArBr 3',5'-Dibromo- acetophenone (Ar-Br) ArBr->OxAdd BoronicAcid R'-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Activation Base->Transmetalation Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction CheckInert Ensure Inert Atmosphere & Degassed Solvents Start->CheckInert CheckReagents Verify Reagent Quality (Catalyst, Ligand, Boronic Acid) CheckInert->CheckReagents OptimizeConditions Optimize Temperature & Solvent CheckReagents->OptimizeConditions SideReaction Side Reactions Observed? OptimizeConditions->SideReaction Dehalogenation Dehalogenation? SideReaction->Dehalogenation Yes SelectivityIssue Mixture of Mono/Di-arylated Product SideReaction->SelectivityIssue No HomoCoupling Homo-coupling? Dehalogenation->HomoCoupling No SolveDehalogenation Change Solvent (avoid alcohols) Optimize Base Use more active catalyst Dehalogenation->SolveDehalogenation Yes SolveHomoCoupling Improve Degassing Adjust Pd/Ligand Ratio HomoCoupling->SolveHomoCoupling Yes HomoCoupling->SelectivityIssue No ControlStoich Adjust Boronic Acid Stoichiometry (1.1 eq for mono, >2.2 eq for di) SelectivityIssue->ControlStoich MonitorReaction Monitor Reaction Closely Adjust Time & Temperature ControlStoich->MonitorReaction

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of Crude 3',5'-Dibromoacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3',5'-dibromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the recrystallization of this compound. Our focus is on not just the procedural steps, but the scientific rationale behind them to empower you to overcome challenges in your purification process.

Understanding the Compound: this compound

This compound is a halogenated aromatic ketone, appearing as a white to pale yellow solid at room temperature.[1] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The bromine substituents on the aromatic ring significantly influence its solubility and crystalline properties.

PropertyValueSource
CAS Number 14401-73-1[3]
Molecular Formula C₈H₆Br₂O[3]
Molecular Weight 277.94 g/mol [3]
Melting Point 63-68 °C[3][4]
Appearance White to pale yellow solid[1][2]

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying nonvolatile organic solids.[5] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the solvent (mother liquor).[6][7]

Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized procedure. The optimal solvent and volumes should be determined empirically through small-scale solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of these impurities with your product.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of large, pure crystals.[9] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8][10]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a watch glass to air dry.[5]

Visualizing the Workflow

Recrystallization_Workflow A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities Present D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving, even with a large amount of hot solvent.

A1: This indicates that the chosen solvent is likely unsuitable. A good recrystallization solvent should readily dissolve the compound at an elevated temperature. If the compound remains insoluble, you will need to select a more polar or less polar solvent, depending on the initial choice. For aromatic compounds like this compound, alcohols such as ethanol or methanol are often good starting points.[11]

Q2: No crystals have formed after cooling the solution to room temperature and even in an ice bath.

A2: This is a common issue and can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[12] The solution is not saturated enough for crystals to form. To remedy this, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[13]

  • Supersaturation: The solution may be supersaturated, a state where it holds more dissolved solute than it normally would at that temperature.[12] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[10][11]

    • Add a "seed" crystal of pure this compound. This provides a template for further crystal formation.[10]

Q3: My compound has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[14] This often happens if the boiling point of the solvent is higher than the melting point of the compound (63-68 °C for this compound), or if the compound is significantly impure.[8][12] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.[12]

  • Vigorous stirring as the solution cools can sometimes break up the oil and promote crystallization.[15]

Q4: The yield of my purified crystals is very low.

A4: A low yield can be attributed to several factors:

  • Using too much solvent: As mentioned, this is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[10]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel.[13] Ensure the funnel and receiving flask are pre-heated.

  • Washing with too much cold solvent: While washing is necessary, excessive amounts of even ice-cold solvent will dissolve some of your product.[10] Use a minimal amount for rinsing.

  • Inherent solubility: Some product loss is unavoidable due to the compound's finite solubility in the cold solvent.[10]

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent ReheatAddSolvent Reheat to dissolve oil, add more solvent, and cool slowly OilingOut->ReheatAddSolvent CheckMotherLiquor Check mother liquor for dissolved product LowYield->CheckMotherLiquor Supersaturated Supersaturated solution? TooMuchSolvent->Supersaturated No Evaporate Evaporate some solvent and re-cool TooMuchSolvent->Evaporate Yes Induce Induce crystallization: - Scratch flask - Add seed crystal Supersaturated->Induce Yes RecoverFromLiquor Concentrate mother liquor to recover more product CheckMotherLiquor->RecoverFromLiquor Product Present

References

Technical Support Center: Column Chromatography Purification of 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 3',5'-Dibromoacetophenone via column chromatography. This document moves beyond a simple protocol, offering troubleshooting guidance and FAQs to address the practical challenges researchers face. The methodologies described are grounded in established chromatographic principles to ensure reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound. Each problem is followed by an analysis of potential causes and a step-by-step solution.

Problem 1: Poor or No Separation of this compound from Impurities

Q: My TLC plate shows spots that are very close together or overlapping. How can I improve the separation on the column?

A: This is a classic resolution problem, indicating that the chosen mobile phase is not optimal for differentiating between your target compound and the impurities. This compound is a moderately polar molecule, and closely related impurities (e.g., starting materials like 1,3-dibromobenzene or regioisomers) may have very similar polarities.

Causality & Solution:

  • Optimize the Mobile Phase Polarity: The goal is to find a solvent system where the Rf value of this compound is approximately 0.25-0.35 on the TLC plate. This Rf range typically provides the best separation in a column.

    • If Rf is too high (>0.4): The mobile phase is too polar, eluting all compounds too quickly. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate system).

    • If Rf is too low (<0.2): The mobile phase is not polar enough, causing compounds to adhere too strongly to the silica. Increase the polarity by adding more of the polar solvent (e.g., increase ethyl acetate).

  • Change Solvent Selectivity: If adjusting polarity with a hexane/ethyl acetate system fails, the impurity may have similar polarity but different functional group interactions. Try a different solvent combination. For aromatic ketones, switching one component of the eluent can alter the selectivity. For example:

    • Replace ethyl acetate with acetone. A hexane/acetone system was successfully used for separating similar halogenated acetophenone derivatives[1].

    • Introduce a small amount of dichloromethane (DCM) or diethyl ether. A common strategy is to test various binary or even ternary solvent systems to exploit different intermolecular forces[2][3].

  • Implement a Shallow Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), a shallow gradient can improve separation. Start with a less polar mixture to allow the non-polar compounds to elute, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

dot

G start Poor Separation (Overlapping Spots) check_rf Check Rf on TLC start->check_rf rf_high Rf > 0.4 check_rf->rf_high Too High rf_low Rf < 0.2 check_rf->rf_low Too Low rf_ok 0.2 < Rf < 0.4 but still poor separation check_rf->rf_ok Optimal Range sol_decrease_polarity Decrease Eluent Polarity (e.g., more Hexane) rf_high->sol_decrease_polarity sol_increase_polarity Increase Eluent Polarity (e.g., more EtOAc) rf_low->sol_increase_polarity sol_change_selectivity Change Solvent System (e.g., Hexane/Acetone or Hexane/DCM) rf_ok->sol_change_selectivity sol_gradient Use Shallow Gradient Elution sol_change_selectivity->sol_gradient

Caption: Troubleshooting workflow for poor chromatographic separation.

Problem 2: The Compound is Streaking on the TLC Plate or Column

Q: When I run a TLC or collect fractions from my column, the spot for my product is a long streak instead of a tight band. What's causing this?

A: Streaking is a common issue that can ruin separation. It's typically caused by overloading the stationary phase, poor solubility of the compound in the mobile phase, or interactions with the silica gel itself.

Causality & Solution:

  • Column Overloading: This is the most frequent cause. Too much crude material has been loaded onto the column for its diameter. The stationary phase becomes saturated, and the excess material travels down the column in an uncontrolled manner.

    • Solution: As a rule of thumb, for silica gel flash chromatography, the mass of crude material should be about 1-5% of the mass of the silica gel. For a 50 g column, do not load more than 2.5 g of crude product.

  • Poor Solubility: If the this compound is not fully soluble in the mobile phase as it moves through the column, it can precipitate and then redissolve, causing tailing.[4]

    • Solution: Ensure the solvent used to load the compound onto the column (the loading solvent) is as non-polar as possible to ensure a tight starting band. For solid samples, "dry loading" is often superior. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel to this solution, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column bed.

  • Acidic Impurities or Compound Interaction: While this compound is neutral, acidic impurities from the synthesis can interact strongly with the slightly acidic silica gel, causing streaking.[5]

    • Solution: Add a very small amount (0.1-0.5%) of a modifier like triethylamine (TEA) to your mobile phase to neutralize the silica surface and prevent these interactions. This should only be done if you suspect acidic impurities are the cause.

Problem 3: The Column Runs Dry or Cracks

Q: I noticed cracks forming in my silica bed during the run, and the solvent level dropped below the top of the silica. Is the purification ruined?

A: This is a critical issue. Cracks and channels in the silica bed create pathways where the solvent and your compound can travel through without interacting with the stationary phase, completely destroying the separation. Letting the column run dry has the same effect.

Causality & Solution:

  • Improper Packing: The silica bed must be packed uniformly and without any air bubbles.

    • Solution: Pack the column using the "slurry method." Mix the silica gel with your initial, non-polar eluent to form a smooth, lump-free slurry. Pour this slurry into the column and use gentle air pressure or tapping to help it settle into a compact, uniform bed. Ensure there is always a layer of solvent above the silica bed.

  • Thermal Gradients: Using a mobile phase that is a mixture of solvents with very different boiling points can sometimes lead to heat generation upon mixing on the column, causing bubbles and cracks.

    • Solution: Always use pre-mixed solvents for your mobile phase and allow them to reach thermal equilibrium before adding them to the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying this compound?

A: For a compound with the polarity of this compound (a solid with a molecular weight of ~278 g/mol and a ketone functional group), standard silica gel is the ideal stationary phase.[6][7]

  • Stationary Phase: Silica Gel 60, 230-400 mesh particle size. This is the standard for flash column chromatography, providing a good balance between resolution and flow rate.

  • Mobile Phase Development: The best mobile phase should be determined empirically using TLC. Based on the structure, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.

Solvent System (v/v)Polarity IndexTypical Starting RatioNotes
Hexane / Ethyl AcetateLow-Medium9:1 to 4:1A standard system for many organic compounds. Adjust ratio to achieve Rf of 0.25-0.35.[2]
Hexane / AcetoneMedium9:1 to 7:3Acetone is more polar than ethyl acetate and can offer different selectivity for ketones.[1]
Hexane / DichloromethaneLow-Medium1:1 to 1:4Good for less polar compounds; can be used if impurities are very non-polar.

Always run a TLC plate first to validate the solvent system before committing your entire sample to the column.[3]

Q2: How do I properly pack the chromatography column?

A: A well-packed column is essential for good separation. The goal is a homogenous, crack-free stationary phase bed.

Protocol for Slurry Packing a Column:

  • Preparation: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 95:5 Hexane:EtOAc) and stir to create a consistent slurry with the appearance of yogurt.

  • Pour and Settle: Pour the slurry into the column in a single, continuous motion. Open the stopcock to drain some solvent, and gently tap the side of the column to dislodge air bubbles and help the silica settle evenly.

  • Pressurize: Once most of the silica has settled, apply gentle pressure with an air line or pump to compact the bed. The top of the bed should be flat and level.

  • Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated before loading your sample. Crucially, never let the solvent level drop below the top of the silica bed.

Q3: How can I monitor the purification process and identify my product fractions?

A: Thin-Layer Chromatography (TLC) is your primary tool for monitoring the purification.

Workflow for Fraction Analysis:

  • Collect Fractions: As the column runs, collect the eluent in a series of numbered test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Spot a TLC Plate: Prepare a TLC plate with multiple lanes. In the first lane, spot your crude starting material. In the subsequent lanes, spot each collected fraction.

  • Develop and Visualize: Develop the TLC plate in the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in this compound will be UV-active.

  • Identify and Combine: Identify the fractions that contain your pure product (a single spot at the correct Rf value, corresponding to the product spot in your crude material lane). Combine these pure fractions. Fractions that are mixed with impurities can be combined and re-purified if necessary.

References

Technical Support Center: Synthesis and Purification of 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3',5'-Dibromoacetophenone. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work.[1] this compound is a critical building block in medicinal chemistry and organic synthesis, often employed in the development of pharmaceuticals and agrochemicals.[1] However, its synthesis is frequently complicated by the formation of stubborn byproducts.

This guide provides in-depth, field-proven insights into identifying, troubleshooting, and removing these common impurities, ensuring you can achieve high purity for your downstream applications. We will move beyond simple procedural lists to explain the chemical principles behind byproduct formation and the logic driving our recommended purification strategies.

Section 1: Understanding Byproduct Formation in this compound Synthesis

The most common and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 1,3-dibromobenzene.[2][3][4] This reaction, while straightforward in principle, is sensitive to reaction conditions, which can lead to a mixture of products.

The core of the issue lies in the directing effects of the two bromine atoms on the aromatic ring. While bromine is a deactivating group, it is also an ortho, para-director. In 1,3-dibromobenzene, this creates multiple potential sites for electrophilic substitution by the acylium ion (CH₃CO⁺).

Byproduct_Formation cluster_byproducts Common Byproducts Reactants 1,3-Dibromobenzene + Acylating Agent (e.g., Acetyl Chloride) + AlCl₃ Main_Product This compound (Desired Product) Reactants->Main_Product Main Pathway (Acylation at C5) Unreacted Unreacted 1,3-Dibromobenzene Reactants->Unreacted Incomplete Reaction Regioisomer1 2',4'-Dibromoacetophenone (Regioisomer) Reactants->Regioisomer1 Acylation at C4 (Ortho/Para-directing) Regioisomer2 2',6'-Dibromoacetophenone (Regioisomer) Reactants->Regioisomer2 Acylation at C2 (Steric Hindrance) Tars Polymeric Tars Reactants->Tars Side Reactions (Overheating)

Caption: Key reaction pathways in the Friedel-Crafts acylation of 1,3-dibromobenzene.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My final reaction mixture is a dark, viscous, or tarry mess. What happened?

A: This is a classic sign of side reactions, often caused by poor temperature control or impure reagents. Friedel-Crafts reactions are exothermic, and if the temperature rises uncontrollably, the strong Lewis acid (AlCl₃) can promote polymerization of the aromatic starting material or condensation reactions.[5]

  • Causality: The aluminum chloride can interact with the ketone product, and at high temperatures, this complex can catalyze further unwanted reactions.[5]

  • Preventative Measures:

    • Ensure your 1,3-dibromobenzene and solvent are anhydrous. Water will deactivate the AlCl₃ catalyst.

    • Add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the mixture of 1,3-dibromobenzene and AlCl₃ while maintaining cooling with an ice bath.

    • Maintain vigorous stirring to ensure even heat distribution.

Q2: My post-workup NMR or GC-MS shows my desired product, but also significant amounts of unreacted 1,3-dibromobenzene. How can I improve conversion?

A: Low conversion is typically due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

  • Causality: The ketone product forms a stable complex with AlCl₃, effectively consuming the catalyst.[4] For this reason, a stoichiometric amount (or even a slight excess) of AlCl₃ is required, rather than a catalytic amount.

  • Troubleshooting Steps:

    • Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent.

    • Reaction Time/Temperature: After the initial addition at low temperature, allow the reaction to warm to room temperature or gently heat it (e.g., 40-50°C) to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reagent Purity: Ensure the AlCl₃ is fresh and has not been excessively exposed to atmospheric moisture.

Q3: My spectral data suggests the presence of isomeric impurities. Are these common and how do they form?

A: Yes, the formation of regioisomers, primarily 2',4'-Dibromoacetophenone , is a very common byproduct.

  • Causality: As mentioned, the bromine atoms are ortho, para-directors. Acylation at the C-4 position is electronically favored as it is para to one bromine and ortho to the other. Acylation at the C-2 position (producing 2',6'-dibromoacetophenone) is also possible but is generally less favored due to significant steric hindrance from the two adjacent bulky bromine atoms.

  • Mitigation: While difficult to prevent entirely, running the reaction at lower temperatures can sometimes improve selectivity towards the thermodynamically favored product. However, the most reliable solution is efficient downstream purification.

Q4: What is the most effective method for purifying the crude product?

A: The choice between recrystallization and column chromatography depends on the impurity profile.

  • Recrystallization: This is highly effective if the main impurities are unreacted starting material and tars. This compound is a solid with a melting point of around 63°C, making it a good candidate for recrystallization.[6]

  • Column Chromatography: This is the superior method for separating the desired 3',5'-isomer from its regioisomers (e.g., 2',4'-dibromoacetophenone), as their polarities are often very similar.[7][8]

Section 3: Troubleshooting and Purification Protocols

This section provides detailed, actionable protocols for purifying your crude this compound.

Purification_Workflow Start Crude Product Analysis (Run a TLC) Decision What is the main impurity? Start->Decision Path1 Unreacted Starting Material (Rf significantly different from product) Decision->Path1 Path2 Regioisomers (Rf very close to product) Decision->Path2 Recrystallization Proceed with Recrystallization (Protocol 1) Path1->Recrystallization Chromatography Proceed with Column Chromatography (Protocol 2) Path2->Chromatography

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Purification by Recrystallization

This method is ideal for removing non-isomeric impurities like residual 1,3-dibromobenzene and baseline tars.

Step-by-Step Methodology:

  • Solvent Selection: Perform a solvent screen to find a suitable system. The ideal solvent will dissolve the crude product when hot but allow the pure this compound to crystallize upon cooling, while impurities remain in the mother liquor.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Filtration (Hot): If charcoal was used or if insoluble tars are visible, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

  • Validation: Check the purity by measuring the melting point and running a TLC against the crude material.

Suggested Recrystallization Solvents Comments
Ethanol or MethanolGood general-purpose polar solvents. The product is typically soluble when hot and less so when cold.
IsopropanolSimilar to ethanol but may offer different solubility characteristics.
Hexane / Ethyl AcetateA two-solvent system. Dissolve in a minimum of hot ethyl acetate, then add hot hexane until turbidity appears.
Water / EthanolDissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and cool.
Protocol 2: Purification by Flash Column Chromatography

This is the definitive method for separating regioisomers.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Spot the crude mixture on a TLC plate and test various solvent systems. The ideal system will give the desired product a Retention Factor (Rf) of ~0.2-0.4 and show clear separation from impurities.[9]

  • Column Packing: Prepare a slurry of silica gel (standard 230-400 mesh) in the least polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Carefully load this solution onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Typical Mobile Phase Systems (TLC & Column) Polarity Comments
95:5 Hexane : Ethyl AcetateLowA good starting point. Will elute non-polar impurities like starting material first.
90:10 to 80:20 Hexane : Ethyl AcetateLow-MediumLikely range for eluting the desired product and its isomers. Fine-tuning the ratio is key for separation.
Dichloromethane (DCM)MediumCan be used alone or mixed with hexanes for better separation of closely-related spots.

Troubleshooting the Column:

  • Problem: Poor separation between product and an isomer.

    • Solution: The mobile phase is likely too polar. Reduce the percentage of the polar component (e.g., move from 80:20 to 90:10 Hexane:EtOAc). A shallower polarity gradient or even isocratic (single solvent ratio) elution may be required.[8]

  • Problem: The product is not eluting from the column.

    • Solution: The mobile phase is too non-polar. Gradually increase the concentration of the polar solvent.[8]

Section 4: Pure Product Characterization

Once purified, confirm the identity and purity of your this compound by comparing its properties to established data.

Property Value Source
CAS Number 14401-73-1[1][6][10]
Molecular Formula C₈H₆Br₂O[1][6][10]
Molecular Weight 277.94 g/mol [1][6][10]
Appearance White to yellow solid[1]
Melting Point 63 °C[6]

References

Identifying impurities in 3',5'-Dibromoacetophenone by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3',5'-Dibromoacetophenone

Welcome to the technical support guide for identifying impurities in this compound by Nuclear Magnetic Resonance (NMR) spectroscopy. This center is designed for researchers, analytical scientists, and drug development professionals who require high-purity materials and need robust methods for quality control. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for pharmaceutical quality assessment, offering detailed structural information and the ability to quantify components, often without the need for extensive separation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: In a standard solvent like deuterochloroform (CDCl₃), the signals for this compound are quite distinct. The molecule's symmetry simplifies the aromatic region of the spectrum. Below is a summary of the expected chemical shifts.

¹H NMR (in CDCl₃) Signal Splitting Pattern Integration Assignment
~2.6 ppmSinglets3HMethyl protons (-CH₃)
~7.8 ppmTriplet (t)t, J ≈ 1.5 Hz1HH-4' (proton between the two Br atoms)
~8.0 ppmDoublet (d)d, J ≈ 1.5 Hz2HH-2' and H-6'
¹³C NMR (in CDCl₃) Signal Assignment
~26.7 ppm-CH₃
~123.0 ppmC-3' and C-5' (carbons bearing Br)
~130.0 ppmC-2' and C-6'
~136.0 ppmC-4'
~140.0 ppmC-1' (quaternary carbon attached to acetyl group)
~195.0 ppmC=O (carbonyl carbon)

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument calibration.

Q2: My crude ¹H NMR spectrum looks very messy. What are the most likely impurities I should look for?

A2: Impurities typically originate from three main sources: unreacted starting materials, byproducts from the synthesis, and residual solvents from purification. Depending on the synthetic route, common impurities include:

  • Starting Materials: 1,3-Dibromobenzene or 1,3,5-Tribromobenzene.

  • Byproducts: Isomeric monobromoacetophenones (e.g., 3'-Bromoacetophenone) or under/over-brominated species.

  • Solvents: Diethyl ether, Ethyl acetate, Dichloromethane, or Hexanes from workup and chromatography.

Q3: The peaks in my spectrum are very broad. What could be the cause?

A3: Peak broadening can result from several factors. Systematically check the following:

  • Poor Shimming: The magnetic field is not homogeneous. This is the most common cause. Re-shimming the spectrometer is required.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Insoluble Material: The presence of suspended, insoluble particles will ruin the field homogeneity. Ensure your sample is fully dissolved. If necessary, filter it through a small plug of glass wool inside a Pasteur pipette directly into the NMR tube.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening. These are sometimes introduced from reagents or glassware.

Q4: I see an unexpected singlet around 2.1 ppm. What is it?

A4: A sharp singlet at 2.1 ppm in CDCl₃ is the classic signature of acetone, a common solvent for washing glassware. Ensure your NMR tube is properly cleaned and dried before use.[3]

Q5: How can I confirm if a small peak is from an -OH or -NH proton?

A5: These protons are exchangeable. Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. If the peak diminishes or disappears, it is confirmed as an exchangeable proton like -OH or -NH.[3]

Troubleshooting Guide 1: A Systematic Workflow for Impurity Identification

Impurity profiling requires a logical and systematic approach. Simply looking for expected peaks is insufficient; a comprehensive analysis of all signals is necessary. This workflow ensures that no detail is overlooked. NMR is a powerful technique for identifying unknown impurities in pharmaceutical products because it can provide detailed structural information directly from the spectrum.[1][4]

Visual Workflow for Spectrum Analysis

G Systematic NMR Impurity Analysis Workflow cluster_prep Step 1: Preparation & Acquisition cluster_analysis Step 2: Data Analysis cluster_troubleshoot Step 3: Impurity Identification Prep Prepare Sample (5-10 mg in 0.6 mL CDCl₃) Acquire Acquire Spectrum (Calibrate, Shim, Set Parameters) Prep->Acquire Process Process Data (Phase, Baseline, Reference to TMS) Acquire->Process IdentifyMain Identify Main Compound Peaks (CH₃, H-4', H-2'/6') Process->IdentifyMain IdentifySolvent Identify Solvent Peaks (Residual CDCl₃, H₂O, etc.) IdentifyMain->IdentifySolvent AnalyzeAnomalies Analyze Anomalous Peaks IdentifySolvent->AnalyzeAnomalies CheckTable Compare to Impurity Table AnalyzeAnomalies->CheckTable Known Impurity? Hypothesize Hypothesize Structure (Splitting, Integration, Shift) AnalyzeAnomalies->Hypothesize Unknown? Confirm Confirm with ¹³C / 2D NMR CheckTable->Confirm Hypothesize->Confirm

Caption: Workflow for systematic impurity identification in an NMR spectrum.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a homogeneous solution free of particulate matter.
  • Protocol:
  • Accurately weigh 5-10 mg of your this compound sample.
  • Transfer the solid to a clean, dry NMR tube.
  • Add approximately 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃, 99.96%+ D). Using a high-purity solvent is critical to minimize interfering signals.
  • Cap the tube and gently vortex or invert until the sample is fully dissolved. Visually inspect for any suspended particles. If present, filter the solution.

2. Data Acquisition (¹H NMR):

  • Objective: To acquire a high-quality spectrum with good resolution and signal-to-noise.
  • Key Spectrometer Parameters:
  • Pulse Angle: 30-45 degrees (for quantitative analysis, a 90-degree pulse with a longer relaxation delay is better).
  • Relaxation Delay (d1): 1-2 seconds for routine screening. For accurate integration (quantification), this should be increased to at least 5 times the longest T₁ of interest (often requiring 10-30 seconds).
  • Number of Scans: 8 to 16 scans is typically sufficient for a 5-10 mg sample.
  • Shimming: Perform automated or manual shimming to optimize field homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Processing and Analysis:

  • Objective: To correctly process the raw data for accurate interpretation.
  • Protocol:
  • Referencing: Calibrate the chemical shift axis by setting the Tetramethylsilane (TMS) peak to 0.00 ppm. If TMS is not present, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption shape. Apply a baseline correction algorithm to ensure the baseline is flat.
  • Integration: Integrate all peaks, including the main compound, solvent residuals, and unknown signals. Set the integration of a well-resolved peak of the main compound (e.g., the 3H methyl singlet) to its known proton count (3.00). This calibrates the integration for all other signals.

Troubleshooting Guide 2: Common Impurities & Their NMR Signatures

The identity of impurities is directly linked to the synthetic pathway used to create the target molecule. This compound is a versatile intermediate in organic synthesis, often used in the development of pharmaceuticals and agrochemicals.[5][6] Understanding its synthesis helps predict potential contaminants. A common synthesis involves the Friedel-Crafts acylation of 1,3-dibromobenzene. Another route proceeds via lithiation of 1,3,5-tribromobenzene followed by quenching with an acetylating agent.[7]

Visualizing Impurity Origins

G cluster_synthesis Synthesis-Related Impurities cluster_process Process-Related Impurities Root Sources of Impurities in This compound Starting_Materials Starting Materials Root->Starting_Materials Byproducts Reaction Byproducts Root->Byproducts Solvents Residual Solvents Root->Solvents Imp1 1,3-Dibromobenzene Starting_Materials->Imp1 Imp2 1,3,5-Tribromobenzene Starting_Materials->Imp2 Imp3 3'-Bromoacetophenone Byproducts->Imp3 Imp4 α-Bromo-3',5'-dibromoacetophenone Byproducts->Imp4 Side-chain bromination Imp5 Ethyl Acetate Solvents->Imp5 Imp6 Dichloromethane Solvents->Imp6

References

Technical Support Center: Synthesis of 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3',5'-Dibromoacetophenone. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer an optimized protocol to enhance the yield and purity of this valuable synthetic intermediate.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, focusing on the most common and reliable synthetic route: the Friedel-Crafts acylation of 1,3-dibromobenzene.

Q1: What is the most effective and regioselective method for synthesizing this compound?

The most reliable and widely employed method is the Friedel-Crafts acylation of 1,3-dibromobenzene with either acetyl chloride or acetic anhydride.[2] This electrophilic aromatic substitution reaction specifically directs the acetyl group to the C-1 position, yielding the desired 3,5-disubstituted product. The two bromine atoms on the aromatic ring are deactivating but act as meta-directors, guiding the incoming electrophile to the carbon between them. Alternative routes, such as the direct bromination of acetophenone, are generally not recommended as they lead to a complex mixture of isomers and alpha-brominated side products, significantly complicating purification and reducing the yield of the target molecule.[3]

Q2: Why is a stoichiometric amount of Lewis acid, such as aluminum chloride (AlCl₃), required?

In Friedel-Crafts acylation, the Lewis acid catalyst plays a dual role. First, it reacts with the acylating agent (e.g., acetyl chloride) to generate the highly electrophilic acylium ion (CH₃CO⁺), which is necessary for the reaction to proceed.[4][5] Second, the product, this compound, is a ketone. The lone pairs on the carbonyl oxygen are Lewis basic and form a stable complex with the aluminum chloride.[6][7] This complex deactivates the product towards further acylation and effectively sequesters the catalyst. Because this complex is quite stable under the reaction conditions, the AlCl₃ is not regenerated, and a stoichiometric amount (or a slight excess) is required for the reaction to go to completion.[6] The complex is later hydrolyzed during the aqueous work-up to release the final product.[8]

Q3: What are the primary side products, and what causes their formation?

The main potential side products in this synthesis are:

  • Isomeric Products (e.g., 2',4'-Dibromoacetophenone): These are generally not a major concern when starting from 1,3-dibromobenzene due to the strong meta-directing effect of the bromine atoms. However, impurities in the starting material could lead to other isomers.

  • Unreacted Starting Material: Incomplete reactions, often due to an inactive catalyst or insufficient reaction time, will leave 1,3-dibromobenzene in the final mixture.

  • Tars and Polymeric Materials: These can form if the reaction temperature is too high or if the acylating agent is added improperly, leading to condensation side reactions.[9]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material (1,3-dibromobenzene) and the product (this compound). The product, being more polar due to the ketone group, will have a lower Rf value than the starting material. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the reactant and the appearance of the product spot until no further change is observed.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis.

Problem 1: Low or No Product Yield

  • Possible Cause A: Inactive Lewis Acid Catalyst

    • Explanation: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive. An inactive catalyst cannot generate the necessary acylium ion electrophile, halting the reaction.

    • Solution: Always use fresh, high-purity, anhydrous AlCl₃ from a newly opened or properly sealed container. Handle it quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize exposure to air.[9]

  • Possible Cause B: Impure or Wet Reagents/Solvents

    • Explanation: Water in the starting material or solvent will react vigorously with and consume the AlCl₃ catalyst. Solvents like dichloromethane or carbon disulfide must be thoroughly dried before use.

    • Solution: Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent (e.g., calcium hydride for dichloromethane). Ensure your 1,3-dibromobenzene and acetyl chloride are of high purity and free from moisture.

  • Possible Cause C: Suboptimal Reaction Temperature

    • Explanation: The formation of the acylium ion and its reaction with the aromatic ring are temperature-dependent. If the temperature is too low, the reaction rate may be impractically slow. If it is too high, it can promote the formation of undesirable tarry byproducts.

    • Solution: Maintain the reaction temperature within the optimized range. Typically, the reaction is started at a low temperature (0-5 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated to complete the reaction.[2]

  • Possible Cause D: Inefficient Quenching and Work-up

    • Explanation: The work-up step involves carefully hydrolyzing the aluminum chloride-ketone complex. Pouring the reaction mixture onto ice is highly exothermic. If done improperly, localized heating can degrade the product. Furthermore, the formation of aluminum salts can sometimes make the separation of aqueous and organic layers difficult.[9]

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture into a well-stirred slurry of crushed ice and concentrated hydrochloric acid.[9] The acid helps to keep the aluminum salts dissolved in the aqueous phase, facilitating a cleaner extraction.[9]

Problem 2: Product is an Oily Mixture and Fails to Crystallize

  • Explanation: this compound has a reported melting point of around 63 °C. If your final product is an oil, it is likely impure. The presence of unreacted starting materials, isomeric impurities, or residual solvent can act as an impurity, causing melting point depression and preventing crystallization.

  • Solution:

    • Column Chromatography: This is the most effective method for separating the product from non-polar starting materials and other byproducts. A silica gel column with a gradient of ethyl acetate in hexane is typically effective.

    • Recrystallization: Once a purer solid is obtained, recrystallization can further enhance purity. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often suitable.[10][11] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

Section 3: Optimized Experimental Protocol

This protocol details the Friedel-Crafts acylation of 1,3-dibromobenzene.

Materials and Reagents:

  • 1,3-Dibromobenzene

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add 1,3-dibromobenzene and anhydrous DCM.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously and portion-wise, add anhydrous aluminum chloride to the stirred solution.

  • Acylating Agent Addition: Add acetyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC.

  • Work-up: Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and with vigorous stirring, pour the reaction mixture into the ice-HCl slurry.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic extracts and wash sequentially with water, 5% NaHCO₃ solution, and finally with brine.[9]

  • Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[12]

Section 4: Visual Guides

Data Presentation

Table 1: Recommended Reagent Stoichiometry

ReagentMolar EquivalentsRole
1,3-Dibromobenzene1.0Starting Material
Acetyl Chloride1.0 - 1.1Acylating Agent
Aluminum Chloride1.1 - 1.2Lewis Acid Catalyst

Experimental and Logical Workflows

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride Complex [CH₃COCl-AlCl₃] Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion [CH₃CO]⁺ Complex->Acylium Cleavage Sigma σ-Complex (Arenium Ion) Acylium->Sigma Attack Aromatic 1,3-Dibromobenzene Aromatic->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Work-up Troubleshooting_Yield cluster_Reagents Reagent & Catalyst Integrity cluster_Conditions Reaction Conditions cluster_Workup Work-up & Purification Start Low Product Yield Observed Check_AlCl3 Is AlCl₃ anhydrous and fresh? Start->Check_AlCl3 Check_Solvents Are solvents and reagents dry? Check_AlCl3->Check_Solvents [Yes] Sol_Reagents Use fresh AlCl₃. Handle under inert atm. Distill solvents. Check_AlCl3->Sol_Reagents [No] Check_Solvents->Sol_Reagents [No] Check_Temp Was temperature controlled during addition? Check_Solvents->Check_Temp [Yes] Check_Time Was reaction run to completion (TLC)? Check_Temp->Check_Time [Yes] Sol_Conditions Maintain 0-10°C during addition. Allow to stir for 2-4h at RT. Check_Temp->Sol_Conditions [No] Check_Time->Sol_Conditions [No] Check_Quench Was quenching performed correctly? Check_Time->Check_Quench [Yes] Check_Purification Is purification method effective? Check_Quench->Check_Purification [Yes] Sol_Workup Quench slowly into ice/HCl. Purify via column chromatography. Check_Quench->Sol_Workup [No] Check_Purification->Sol_Workup [No]

References

Technical Support Center: Troubleshooting Low Yield in Heck Reactions with 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging Heck coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering difficulties with low yields in Heck reactions involving 3',5'-dibromoacetophenone. This electron-deficient aryl bromide presents unique challenges that require careful optimization of reaction parameters. This document provides in-depth, experience-driven advice and actionable protocols to help you overcome these hurdles and achieve your desired product yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with this compound resulting in a low yield?

A: Low yields in this specific reaction can stem from several factors related to the electron-deficient nature of the aryl halide. The strong electron-withdrawing acetyl group deactivates the aromatic ring, making the initial oxidative addition of the aryl bromide to the palladium(0) catalyst a more challenging and often rate-limiting step. Additionally, the presence of two bromine atoms opens the door to potential side reactions, such as double Heck coupling or catalyst deactivation at the higher temperatures often required for this substrate.

Q2: What is the first parameter I should investigate when troubleshooting a low yield?

A: The catalyst system, comprising the palladium source and the ligand, is the most critical factor. The electronic and steric properties of the ligand play a pivotal role in facilitating the oxidative addition and stabilizing the active catalytic species. For an electron-deficient substrate like this compound, a more electron-rich and sterically bulky ligand is often required to promote the reaction.

Q3: Can the choice of base significantly impact the reaction outcome?

A: Absolutely. The base is crucial for neutralizing the hydrogen halide (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[1] The strength and nature of the base can influence the reaction rate and the formation of byproducts. For this substrate, an inorganic base like potassium carbonate or cesium carbonate is often a good starting point, as strong organic bases can sometimes lead to undesired side reactions.

Q4: Does the solvent play a critical role in this reaction?

A: Yes, the solvent can have a profound effect on catalyst solubility, stability, and overall reaction kinetics.[2] Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred for Heck reactions as they can help stabilize the charged intermediates in the catalytic cycle and often allow for higher reaction temperatures, which may be necessary for activating the electron-deficient aryl bromide.[3]

In-Depth Troubleshooting Guide

Symptom: No Reaction or Very Low Conversion

If you are observing little to no consumption of your starting materials, it is likely that the catalytic cycle is not being initiated effectively. The primary bottleneck is often the oxidative addition step.

Causality and Strategic Solutions

The electron-withdrawing nature of the acetyl group on the this compound makes the carbon-bromine bond more difficult to cleave via oxidative addition to the Pd(0) center. To overcome this energy barrier, a more reactive catalytic system is necessary.

Recommended Actions & Protocols
  • Catalyst and Ligand Screening:

    • Rationale: Standard ligands like triphenylphosphine (PPh3) may not be electron-donating enough to facilitate the oxidative addition of this challenging substrate. More electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective.[4][5]

    • Protocol: Catalyst System Screening

      • Prepare a series of small-scale reactions in parallel, each with a different ligand.

      • In separate, oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen), add this compound (1 mmol), your alkene (1.2 mmol), and the chosen base (e.g., K2CO3, 2 mmol).

      • In each tube, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the respective ligand (4 mol%).

      • Add the degassed solvent (e.g., DMAc, 5 mL).

      • Heat the reactions to the desired temperature (e.g., 120-140 °C) and monitor by TLC or GC-MS at regular intervals.

Catalyst SystemLigand TypeKey CharacteristicsExpected Outcome with this compound
Pd(OAc)2 / PPh3Monodentate PhosphineStandard, less electron-richOften results in low to no conversion.[1]
Pd(OAc)2 / P(o-tol)3Monodentate PhosphineMore sterically bulky and electron-rich than PPh3Improved yields compared to PPh3.[3]
Pd(OAc)2 / Buchwald Ligands (e.g., XPhos)Biaryl PhosphineVery bulky and electron-donatingHigh potential for good to excellent yields.
Pd-NHC Complexes (e.g., IPr)N-Heterocyclic CarbeneStrong σ-donors, thermally stableOften highly effective for challenging substrates.[4][5][6]
  • Increase Reaction Temperature:

    • Rationale: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of potential catalyst decomposition at excessive temperatures.[7]

    • Action: Incrementally increase the reaction temperature in 10-15 °C intervals, monitoring for both product formation and any signs of catalyst decomposition (e.g., formation of palladium black).

Symptom: Formation of Side Products

The presence of significant side products, such as double Heck adducts or debrominated starting material, indicates that while the catalyst is active, the reaction conditions are not optimized for selectivity.

Causality and Strategic Solutions
  • Double Heck Reaction: With two bromine atoms, the initial product of the Heck reaction can undergo a second Heck coupling. This is more likely if the reaction is left for an extended period after the first coupling is complete.

  • Reductive Debromination: The aryl bromide can be reduced to acetophenone, a common side reaction in palladium-catalyzed couplings, often facilitated by certain bases or impurities.

Recommended Actions & Protocols
  • Control Stoichiometry and Reaction Time:

    • Rationale: Carefully controlling the stoichiometry of the alkene can favor the mono-Heck product. Using a slight excess of the alkene (1.1-1.2 equivalents) is typical.

    • Action: Monitor the reaction closely by TLC or GC-MS. Once the desired mono-Heck product is maximized and before significant formation of the di-Heck product begins, quench the reaction.

  • Base Optimization:

    • Rationale: The choice of base can influence the prevalence of side reactions. A weaker inorganic base may be less prone to causing reductive debromination than a strong organic base.

    • Protocol: Base Screening

      • Set up parallel reactions using your best-performing catalyst system.

      • In each reaction, use a different base (e.g., K2CO3, Cs2CO3, NaOAc, Et3N).

      • Ensure all other parameters (temperature, solvent, concentrations) are identical.

      • Analyze the product distribution in each reaction to identify the base that maximizes the yield of the desired product while minimizing side reactions.

Symptom: Product Decomposition

If you observe the formation of your desired product followed by its disappearance over time, this suggests product instability under the reaction conditions or catalyst-mediated decomposition.

Causality and Strategic Solutions

The product itself, a substituted acetophenone, might be susceptible to degradation at high temperatures, especially in the presence of a strong base. The palladium catalyst can also sometimes facilitate isomerization or other decomposition pathways of the product.

Recommended Actions & Protocols
  • Lower Reaction Temperature and Time:

    • Rationale: If the product is thermally labile, reducing the temperature and reaction time is crucial. This may require a more active catalyst system to achieve a reasonable conversion rate at a lower temperature.

    • Action: Once you have identified an effective catalyst system, try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Investigate a Phosphine-Free System:

    • Rationale: In some cases, phosphine ligands can be detrimental. Phosphine-free catalyst systems, or those using more robust NHC ligands, can sometimes offer a milder reaction profile.[8]

    • Action: Explore conditions using a ligandless palladium source like Pd(OAc)2 or a pre-formed Pd-NHC complex.

Visualizing the Process

The Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene AlkeneComplex Ar-Pd(II)-X(L)(Alkene) Coord->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion AlkylPd R-Pd(II)-X(L) Insertion->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdComplex [HPd(II)X(L)₂(Product)] BetaElim->ProdComplex Product RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0 HB⁺X⁻ Troubleshooting_Workflow Start Low Yield with This compound Symptom1 No/Low Conversion? Start->Symptom1 Symptom2 Side Products? Symptom1->Symptom2 No Action1 Screen Catalysts/Ligands (e.g., Buchwald, NHCs) Increase Temperature Symptom1->Action1 Yes Symptom3 Product Decomposition? Symptom2->Symptom3 No Action2 Control Stoichiometry Optimize Base Monitor Reaction Time Symptom2->Action2 Yes Action3 Lower Temperature Reduce Reaction Time Try Phosphine-Free System Symptom3->Action3 Yes End Optimized Yield Symptom3->End No Action1->End Action2->End Action3->End

References

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3',5'-Dibromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) focused on the critical aspect of managing reaction exotherms during this electrophilic aromatic substitution. The bromination of acetophenone is a highly exothermic process, and improper control can lead to reduced yield, increased impurity profiles, and significant safety hazards, including thermal runaway.[1] This document aims to equip you with the knowledge to perform this synthesis safely and efficiently.

I. Understanding the Exotherm: The "Why" Behind the Heat

The synthesis of this compound from acetophenone involves the sequential electrophilic substitution of bromine onto the aromatic ring. This reaction is inherently exothermic due to the formation of strong carbon-bromine and hydrogen-bromine bonds, which releases a significant amount of energy. The reaction mechanism proceeds via the formation of a positively charged intermediate known as an arenium ion, a rate-determining step that is highly sensitive to reaction conditions.[2] The stability of this intermediate and the overall reaction rate are influenced by factors such as the choice of brominating agent, solvent, and temperature.

II. Troubleshooting Guide: Common Issues in Exotherm Management

This section addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike 1. Too rapid addition of the brominating agent: This is the most common cause of a runaway reaction.[3] 2. Inadequate cooling: The cooling capacity of the reaction setup is insufficient for the scale of the reaction. 3. High concentration of reactants: More concentrated solutions lead to a faster reaction rate and greater heat generation per unit volume.1. Controlled addition: Add the brominating agent dropwise or in small portions, carefully monitoring the internal temperature. For larger scale reactions, a syringe pump is recommended for precise control. 2. Efficient cooling: Ensure your reaction vessel is properly immersed in a cooling bath (e.g., ice-water or ice-salt bath). For larger scales, consider using a jacketed reactor with a circulating coolant.[4] 3. Dilution: Use a more dilute solution of the reactants to better manage the heat output.
Formation of Over-brominated Byproducts (e.g., 3',5',x-Tribromoacetophenone) 1. Localized "hot spots" due to poor mixing: Inadequate stirring can lead to areas of high reactant concentration and temperature, promoting further bromination. 2. Excess brominating agent: Using a stoichiometric excess of the brominating agent can drive the reaction towards over-bromination.[5]1. Vigorous stirring: Employ efficient mechanical or magnetic stirring to ensure homogenous mixing and temperature distribution throughout the reaction mixture. 2. Stoichiometric control: Carefully measure and control the stoichiometry of the brominating agent. It is often advisable to use a slight excess of acetophenone to ensure complete consumption of the bromine.
Reaction Stalls or Proceeds Slowly After Initial Exotherm 1. Deactivation of the aromatic ring: The first bromine substituent deactivates the ring, making the second substitution slower. 2. Insufficient activation of the brominating agent: Some brominating agents require a catalyst (e.g., FeBr₃ for Br₂) to be sufficiently electrophilic.1. Temperature adjustment: After the initial exotherm is controlled, a modest increase in temperature may be necessary to drive the second bromination to completion.[6] 2. Catalyst use: If using elemental bromine, ensure an appropriate Lewis acid catalyst is present and active.
Violent Quenching Reaction 1. Quenching at elevated temperature: Adding a quenching agent to a hot reaction mixture can cause a rapid, exothermic reaction with the excess brominating agent.[7] 2. Concentrated quenching solution: A high concentration of the quenching agent can lead to a very fast and exothermic reaction.1. Cool before quenching: Always cool the reaction mixture to 0-5 °C in an ice bath before adding any quenching solution.[7] 2. Use a dilute quenching solution: A 5-10% (w/v) aqueous solution of a quenching agent like sodium thiosulfate or sodium bisulfite is recommended.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the synthesis of this compound?

A1: The ideal temperature can vary depending on the chosen brominating agent and solvent. Generally, the reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm during the addition of the brominating agent.[4] After the addition is complete and the initial exotherm has subsided, the reaction mixture may be allowed to slowly warm to room temperature or gently heated (e.g., to 40-50 °C) to ensure the completion of the second bromination.[9]

Q2: Which brominating agent is best for controlling the exotherm?

A2: While elemental bromine (Br₂) is a common brominating agent, its high reactivity can make exotherm control challenging. Safer and more manageable alternatives include N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide.[5][10] These reagents release bromine slowly in situ, allowing for better control over the reaction rate and heat generation.

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[5][6] By spotting the reaction mixture alongside the starting material (acetophenone) and a standard of the desired product (if available), you can track the disappearance of the starting material and the formation of the mono- and di-brominated products.

Q4: What are the signs of a runaway reaction, and what should I do if one occurs?

A4: Signs of a runaway reaction include a rapid, uncontrolled rise in temperature, a sudden increase in pressure (gas evolution), and a change in the color or viscosity of the reaction mixture.[1] If you suspect a runaway reaction, immediately remove the heating source (if any), enhance cooling, and if possible and safe to do so, stop the addition of any further reagents. Have a large ice bath and appropriate quenching agents readily available. In a laboratory setting, a safety shield should always be used.

Q5: What is the best way to quench the reaction and remove excess bromine?

A5: The reaction should be quenched by slowly adding a reducing agent to the cooled reaction mixture.[7] Common quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[8] The reddish-brown color of excess bromine will disappear as it is reduced to colorless bromide ions.[7]

IV. Experimental Workflow and Visualization

Generalized Experimental Protocol for Controlled Bromination
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.

  • Dissolution: Dissolve acetophenone in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Cooling: Cool the solution to 0-5 °C with stirring.

  • Brominating Agent Addition: Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, monitor the reaction by TLC until the starting material is consumed and the desired product is the major component.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add a 10% aqueous solution of sodium thiosulfate until the bromine color disappears.[8]

  • Work-up: Proceed with the appropriate aqueous work-up to isolate the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Decision Tree for Exotherm Management

ExothermManagement Decision Tree for Exotherm Management start Start Synthesis check_temp Monitor Internal Temperature start->check_temp temp_rise Rapid Temperature Rise? check_temp->temp_rise slow_addition Slow or Stop Reagent Addition temp_rise->slow_addition Yes temp_stable Temperature Stable? temp_rise->temp_stable No enhance_cooling Enhance Cooling slow_addition->enhance_cooling enhance_cooling->check_temp temp_stable->check_temp No continue_addition Continue Controlled Addition temp_stable->continue_addition Yes reaction_complete Reaction Complete? continue_addition->reaction_complete reaction_complete->continue_addition No cool_for_quench Cool to 0-5°C reaction_complete->cool_for_quench Yes quench Quench Reaction cool_for_quench->quench end Proceed to Work-up quench->end

Caption: A decision tree for real-time management of the reaction exotherm.

V. Safety First: Handling Bromine and Personal Protective Equipment (PPE)

Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE) is mandatory and should include:

  • Eye Protection: Chemical safety goggles and a face shield.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[11]

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.[11]

Ensure that an emergency eyewash station and safety shower are readily accessible.[12]

VI. References

  • BenchChem. Technical Support Center: Bromination of Acetophenone Derivatives. 5

  • BenchChem. Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. 7

  • BenchChem. Technical Support Center: Quenching and Removal of Excess Bromine. 13

  • YouTube. Bromination part III - quench. 14

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. --INVALID-LINK--

  • Organic Syntheses. Procedure. --INVALID-LINK--

  • Central Drug House. 4-Bromo Acetophenone MATERIAL SAFETY DATA SHEET. --INVALID-LINK--

  • ChemicalBook. 3,5-Dibromoacetophenone. --INVALID-LINK--

  • ResearchGate. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. --INVALID-LINK--

  • BenchChem. Scale-up Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane for Pilot Plant Production: Application Notes and Protocols. 10

  • BenchChem. Technical Support Center: Dibromoacetic Acid Synthesis Scale-Up. 3

  • Google Patents. CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone. --INVALID-LINK--

  • Thermo Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--

  • Wikipedia. Thermal runaway. --INVALID-LINK--

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. --INVALID-LINK--

References

Validation & Comparative

3',5'-Dibromoacetophenone vs 2',4'-Dibromoacetophenone reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3',5'-Dibromoacetophenone and 2',4'-Dibromoacetophenone

For the discerning researcher in organic synthesis and medicinal chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. While structurally similar, isomeric compounds can exhibit profoundly different chemical behaviors. This guide provides an in-depth, objective comparison of the reactivity of two key synthetic building blocks: this compound and 2',4'-Dibromoacetophenone. Our analysis moves beyond surface-level properties to explore the mechanistic underpinnings of their differential reactivity, supported by established experimental protocols and data.

Structural and Electronic Foundations of Reactivity

The divergent reactivity of these two isomers stems directly from the placement of the two bromine atoms relative to the acetyl group. This compound features bromine atoms on the aromatic ring exclusively, whereas the common isomer referred to as 2',4'-Dibromoacetophenone (more accurately, 2-bromo-1-(4-bromophenyl)ethanone) possesses one bromine on the aromatic ring (at the 4-position) and one on the α-carbon of the acetyl group. This fundamental structural difference is the primary determinant of their distinct chemical personalities.

G cluster_0 This compound cluster_1 2',4'-Dibromoacetophenone 35_structure 35_structure 24_structure 24_structure

Caption: Molecular structures of the two isomers.

Table 1: Physicochemical Properties of Dibromoacetophenone Isomers

PropertyThis compound2',4'-Dibromoacetophenone
Synonym 1-(3,5-Dibromophenyl)ethanone[1][2]2-Bromo-1-(4-bromophenyl)ethanone[3]
CAS Number 14401-73-1[1][4]99-73-0[5][6]
Molecular Formula C₈H₆Br₂O[1][4]C₈H₆Br₂O[5][7]
Molecular Weight 277.94 g/mol [1][4]277.94 g/mol [5][7]
Appearance White to yellow solid[2][4]Off-white crystals or powder[6]
Melting Point 63 °C[8]108-110 °C[6]

The key distinction lies in the α-bromo substituent of 2',4'-Dibromoacetophenone, which classifies it as an α-haloketone. This functional group imparts exceptionally high reactivity towards nucleophilic attack at the α-carbon, a pathway not available to the 3',5'- isomer. Conversely, the presence of two C(sp²)-Br bonds in the 3',5'- isomer makes it an ideal substrate for dual cross-coupling reactions.

Comparative Reactivity Analysis

The utility of each isomer is best understood by comparing their performance in fundamental organic transformations.

A. Reactions at the α-Carbon: Nucleophilic Substitution vs. Enolate Formation

This is the area of most dramatic divergence in reactivity.

2',4'-Dibromoacetophenone: A Potent Electrophile for Sₙ2 Reactions

The primary mode of reactivity for 2',4'-Dibromoacetophenone is nucleophilic substitution at the α-carbon. The electron-withdrawing effect of the adjacent carbonyl group strongly polarizes the Cα-Br bond, making the carbon atom highly electrophilic and the bromide an excellent leaving group.[9] This makes the molecule a powerful alkylating agent, widely used for:

  • Esterification: It serves as a derivatizing agent for identifying carboxylic acids via HPLC analysis of their 4-bromophenacyl esters.[6][10]

  • Heterocycle Synthesis: It is a key precursor for building biologically relevant scaffolds like thiazoles (via reaction with thioamides) and indolizines.[9]

  • Inhibitor Development: It acts as a reactive alkylating agent and has been identified as an inhibitor of enzymes like GSK-3β.[6][11]

G reagents 2',4'-Dibromoacetophenone + R-COO⁻ (Nucleophile) transition_state [Transition State] Sₙ2 reagents->transition_state Nucleophilic Attack products Product (Phenacyl Ester) + Br⁻ transition_state->products Bromide Departure

Caption: Sₙ2 mechanism for 2',4'-Dibromoacetophenone.

This compound: A Substrate for Enolate Chemistry

Lacking a leaving group on the α-carbon, the reactivity of this compound at this position is governed by the acidity of its α-protons. In the presence of a base, it readily forms an enolate, which can then act as a nucleophile in reactions such as the Horner-Wadsworth-Emmons (HWE) olefination. The HWE reaction is a highly reliable method for forming alkenes, particularly with a strong preference for the (E)-isomer.[12][13]

While both acetophenones can theoretically form enolates, the primary and far more rapid reaction for the 2',4'- isomer is Sₙ2 substitution. For this compound, enolate-driven reactions are its main pathway for α-carbon functionalization. Studies on substituted acetophenones have shown that electron-withdrawing groups on the aromatic ring increase the rate of enolization, suggesting that the two meta-bromine atoms in the 3',5'- isomer facilitate this process.[14][15]

G start Phosphonate + Base (e.g., NaH) carbanion Phosphonate Carbanion (Ylide) start->carbanion Deprotonation addition Nucleophilic Addition carbanion->addition ketone This compound ketone->addition oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product (E)-Alkene + Phosphate Salt elimination->product

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

B. Reactions on the Aromatic Ring: Palladium-Catalyzed Cross-Coupling

Both isomers possess C(sp²)-Br bonds, making them suitable substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[16] This reaction forms a new carbon-carbon bond between an organohalide and an organoboron species, and it is a cornerstone of modern drug discovery.[17][18] Here, their differing number of aromatic bromine atoms creates distinct synthetic opportunities.

This compound: A Bifunctional Platform

With two chemically equivalent C-Br bonds, this isomer is an excellent platform for building molecular complexity. It can undergo:

  • Mono-coupling: Selective reaction at one of the two bromine sites by carefully controlling stoichiometry (e.g., using 1 equivalent of boronic acid).

  • Di-coupling: Reaction at both bromine sites to introduce two new substituents, allowing for the creation of intricate, symmetrical, or unsymmetrical biaryl structures.

This bifunctionality makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[2][4]

2',4'-Dibromoacetophenone: A Monofunctional Handle

This isomer has only one aromatic C-Br bond at the 4'-position. Therefore, it can only undergo a single cross-coupling reaction. This is advantageous when a single, specific modification to the phenyl ring is desired, without the complication of multiple reaction sites. The α-bromo group does not participate in the catalytic cycle of the Suzuki reaction.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add r1x Aryl-Br (Substrate) r1x->ox_add pd_complex [Aryl-Pd(II)L₂-Br] ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal r2by2 R-B(OH)₂ + Base r2by2->transmetal pd_complex2 [Aryl-Pd(II)L₂-R] transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Aryl-R (Product) red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Reactivity Comparison

Table 2: Head-to-Head Reactivity Comparison

Reaction TypeThis compound2',4'-DibromoacetophenoneField-Proven Insight
α-Carbon Reactivity Enolate Formation: Primary pathway for α-functionalization (e.g., HWE).Sₙ2 Substitution: Dominant and rapid reaction pathway due to the α-bromo group.Choose 2',4'- for alkylation/esterification. Choose 3',5'- for olefination or enolate chemistry.
Aromatic Reactivity (Suzuki Coupling) Bifunctional: Allows for selective mono- or di-coupling at C3' and C5'.Monofunctional: Allows for a single coupling at the C4' position.3',5'- offers greater versatility for building complex scaffolds. 2',4'- provides precise, single-site modification.
Aromatic Reactivity (Electrophilic Sub.) Highly Deactivated: The additive meta-directing deactivating effects of two bromines and the acetyl group make further substitution very difficult.Deactivated: The ring is deactivated, but less so than the 3',5'-isomer. Substitution is possible but requires forcing conditions.Both are poor substrates, but 3',5'- is exceptionally unreactive towards electrophiles.

Self-Validating Experimental Protocols

The following protocols are representative of the core reactivity of each isomer. They are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Synthesis of a Phenacyl Ester using 2',4'-Dibromoacetophenone
  • Objective: To demonstrate the Sₙ2 reactivity of 2',4'-Dibromoacetophenone by esterifying a generic carboxylic acid (e.g., benzoic acid).

  • Causality: The carboxylate anion is an effective nucleophile that will readily displace the α-bromide. The reaction is often facilitated by a non-nucleophilic base to deprotonate the carboxylic acid.

  • Methodology:

    • To a solution of benzoic acid (1.0 equiv) in acetonitrile (5 mL/mmol), add potassium carbonate (1.5 equiv).

    • Stir the suspension at room temperature for 15 minutes to form the carboxylate salt.

    • Add 2',4'-Dibromoacetophenone (1.05 equiv) to the mixture.

    • Heat the reaction to 60 °C and monitor by TLC until consumption of the starting material (typically 2-4 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield the pure 4-bromophenacyl benzoate.[6]

Protocol 2: Horner-Wadsworth-Emmons Olefination of this compound
  • Objective: To synthesize an (E)-alkene, demonstrating the enolate chemistry of this compound.

  • Causality: A strong base is required to deprotonate the phosphonate ester, creating a stabilized carbanion. This carbanion attacks the electrophilic carbonyl of the acetophenone, proceeding through a transient oxaphosphetane intermediate which collapses to the thermodynamically favored (E)-alkene.[19][20]

  • Methodology:

    • In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (10 mL/mmol).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF via a dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

    • Re-cool the solution to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure (E)-alkene.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
  • Objective: To demonstrate a selective mono-arylation of the bifunctional this compound.

  • Causality: The palladium catalyst undergoes a catalytic cycle of oxidative addition into the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the active catalyst.[18][21] Using one equivalent of boronic acid favors the mono-coupled product.

  • Methodology:

    • To a flask, add this compound (1.0 equiv), phenylboronic acid (1.05 equiv), and potassium carbonate (3.0 equiv).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio, 10 mL/mmol).

    • Heat the mixture to 90 °C and stir until TLC or GC-MS indicates consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify by flash column chromatography to separate the desired mono-coupled product from any di-coupled byproduct and unreacted starting material.

Conclusion and Strategic Recommendations

The choice between this compound and 2',4'-Dibromoacetophenone is not a matter of superior or inferior reactivity, but one of strategic synthetic design. Their reactivities are complementary, not competitive.

  • Select 2',4'-Dibromoacetophenone when your synthetic goal is to introduce a 4-bromophenacyl moiety via nucleophilic substitution. It is an exceptional alkylating agent, ideal for derivatizing acids or building heterocyclic systems from the α-carbon.

  • Select this compound when your strategy involves modifying the aromatic core. Its two C-Br bonds provide a versatile handle for sequential or dual cross-coupling reactions, enabling the construction of complex molecular architectures. It is also the clear choice for transformations that rely on the formation of an acetyl enolate, such as olefination reactions.

By understanding the fundamental structural differences and their mechanistic consequences, researchers can harness the distinct reactivity of each isomer to achieve their synthetic objectives with precision and efficiency.

References

Comparing the biological activity of 3',5'-Dibromoacetophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of 3',5'-Dibromoacetophenone Derivatives for Drug Discovery Professionals

Introduction: The Versatility of the Acetophenone Scaffold

Acetophenones, a class of organic compounds featuring an acetyl group attached to a benzene ring, are prevalent in nature and have captured significant scientific interest due to their wide array of pharmacological properties.[1][2] These properties span antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.[2] Within this class, this compound serves as a crucial chemical intermediate, a foundational building block for synthesizing a diverse range of derivatives.[3][4] The process of halogenation, particularly the introduction of bromine atoms into a molecule, is a well-established strategy in medicinal chemistry to enhance biological potency.[5][6] This guide provides an objective, data-driven comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various derivatives synthesized from the this compound core, offering critical insights for researchers in drug development.

Synthetic Strategy: Accessing a Library of Derivatives via Claisen-Schmidt Condensation

To effectively evaluate the structure-activity relationship (SAR), a diverse library of compounds must first be synthesized. The Claisen-Schmidt condensation is the predominant and most versatile method for this purpose, reacting this compound with a variety of substituted aromatic aldehydes.[7][8][9][10] This reaction, typically conducted in the presence of a base like sodium hydroxide or on a solid support like basic alumina, yields a class of compounds known as chalcones (or benzylideneacetophenones).[7][8][10]

The rationale for employing this specific condensation is its operational simplicity and efficiency, which allows for the systematic modification of the aldehyde-derived portion of the molecule. This targeted diversification is essential for probing how different functional groups influence the compound's interaction with biological targets, thereby guiding the optimization of lead candidates.[9][11]

Caption: General workflow for the synthesis of this compound chalcone derivatives.

Comparative Biological Activities

Anticancer Activity

Derivatives of brominated acetophenones have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the induction of oxidative stress, a state to which cancer cells are particularly vulnerable due to their altered metabolism and compromised DNA repair mechanisms.[12]

Studies have shown that certain brominated acetophenone derivatives exhibit remarkable cytotoxicity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cells.[12][13] A key finding is the selectivity of these compounds; for instance, derivative 5c in one study showed potent anticancer activity (IC₅₀ < 10 µg/mL) while displaying significantly lower toxicity towards normal human breast epithelial cells (MCF12F), a critical attribute for a therapeutic candidate.[12][13]

DerivativeMCF7 (Breast) IC₅₀A549 (Alveolar) IC₅₀Caco2 (Colorectal) IC₅₀PC3 (Prostate) IC₅₀MCF12F (Normal) IC₅₀Reference
5c < 10 µg/mL11.80 µg/mL18.40 µg/mL< 10 µg/mL> 100 µg/mL[12][13]
5d -> 100 µg/mL> 100 µg/mL> 100 µg/mL> 100 µg/mL[12][13]
5e -> 100 µg/mL> 100 µg/mL> 100 µg/mL> 100 µg/mL[12][13]

Beyond inducing oxidative stress, more targeted mechanisms have been identified. Recent research has uncovered dibromoacetophenone derivatives that act as potent dual inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) and pyruvate dehydrogenase kinase (PDK1), two enzymes implicated in cancer metabolism and progression.[14][15] One such compound, 27j , inhibited cancer cell proliferation with a half-maximal growth concentration (GC₅₀) of 1.4 µM, induced S-phase cell cycle arrest, and promoted apoptosis.[14] This dual-inhibitor approach represents a promising strategy for developing novel antineoplastic agents.

Apoptosis_Pathway Compound Dibromoacetophenone Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Oxidative Stress Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Simplified apoptosis pathway induced by pro-oxidant acetophenone derivatives.

Antimicrobial Activity

The chalcone structure, characterized by an α,β-unsaturated carbonyl system, is a key pharmacophore responsible for the antimicrobial properties of these derivatives.[7][10] A series of chalcones synthesized from 3,5-dibromo-2,4-dihydroxy acetophenone were screened for antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (Escherichia coli, Proteus mirabilis) bacteria.[7][8]

The structure-activity relationship studies reveal that the combination of the dibromo-dihydroxy substitution pattern on the acetophenone ring and various substituents on the aldehyde-derived ring modulates the antimicrobial potency. Furthermore, the field is evolving beyond direct antimicrobial action. Brominated chalcones are now being investigated as "resistance breakers" or adjuvants that can restore the efficacy of existing antibiotics by inhibiting bacterial efflux pumps, which are a primary mechanism of multidrug resistance.[6]

OrganismZone of Inhibition (mm) for selected derivativesReference
S. aureusModerate to Good[7][8]
S. faecalisModerate[7][8]
E. coliModerate[7][8]
P. mirabilisModerate[7][8]

(Note: Specific quantitative data varies significantly between studies and derivatives; this table represents a qualitative summary.)

Anti-inflammatory Activity

Inflammation is a complex biological response intrinsically linked to oxidative stress and the production of signaling molecules like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[16][17][18] Acetophenone and chalcone derivatives are known to interfere with these pathways. They can exert anti-inflammatory effects by scavenging free radicals, inhibiting cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis, and suppressing the production of inflammatory mediators in immune cells like macrophages.[17][19][20]

For example, studies on structurally related acetophenones show they can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages and down-regulate the expression of TNF-α, IL-1β, and IL-6.[17] SAR studies on chalcones have revealed that the presence of electron-donating groups can enhance anti-inflammatory activity.[16] This suggests that this compound derivatives, particularly those with hydroxyl or methoxy groups, are promising candidates for development as anti-inflammatory agents.

Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (on Macrophage) LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Compound Acetophenone Derivative Compound->NFkB Inhibition

Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway by acetophenone derivatives.

In-Depth Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Disc Diffusion Assay for Antimicrobial Screening

This method assesses the ability of a compound to inhibit microbial growth.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the entire surface of the agar plates with the bacterial inoculum using a sterile cotton swab.

  • Disc Application: Sterilize 6 mm paper discs. Impregnate the discs with a known concentration of the test derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.

  • Placement: Place the impregnated discs onto the surface of the inoculated agar plates. Include a negative control (solvent only) and a positive control (a standard antibiotic like Amoxicillin).[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Quantification: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-only control.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutic agents. Its derivatives, particularly chalcones, exhibit a compelling spectrum of biological activities, most notably potent and selective anticancer effects driven by the induction of oxidative stress and inhibition of key metabolic enzymes. Furthermore, their antimicrobial and anti-inflammatory potential adds to their therapeutic versatility.

The structure-activity relationship data consistently highlights the importance of the dibromo-substitution pattern in enhancing bioactivity. Future research should be directed towards in vivo evaluation of the most potent and selective compounds identified in these in vitro screens to assess their efficacy and safety profiles in preclinical models.[12] Continued optimization of the chalcone structure, exploring a wider range of substitutions on the aromatic rings, will be crucial for fine-tuning potency, improving drug-like properties, and discovering novel mechanisms of action for this versatile chemical class.

References

A Comparative Guide to the Spectroscopic Analysis of 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. 3',5'-Dibromoacetophenone, a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, serves as an excellent case study for illustrating the power of a multi-technique spectroscopic approach for structural elucidation.[1][2][3][4] This guide provides an in-depth comparison of standard spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the structural confirmation of this compound. Furthermore, it explores alternative techniques that can provide complementary or definitive structural information.

The causality behind employing a suite of spectroscopic techniques lies in the complementary nature of the information each provides. While one technique may excel at identifying functional groups, another can map the carbon-hydrogen framework, and a third can confirm the molecular weight and elemental composition. This integrated approach forms a self-validating system, significantly increasing the confidence in the assigned structure.

The Spectroscopic Fingerprint of this compound

The structure of this compound, with its distinct aromatic substitution pattern and ketone functionality, gives rise to a characteristic spectroscopic signature across different analytical techniques.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Absorption Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3080Weak-MediumAromatic C-H stretch
~1685StrongC=O (ketone) stretch
~1560, ~1450Medium-StrongAromatic C=C ring stretch
~870StrongC-H out-of-plane bending (isolated aromatic H)
~740StrongC-Br stretch

The most prominent feature in the IR spectrum of this compound is the strong absorption band around 1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ketone. The position of this band is influenced by conjugation with the aromatic ring. The weaker absorptions in the 3000-3100 cm⁻¹ region are typical for aromatic C-H stretching. The presence of bromine atoms is indicated by the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6Singlet3H-CH₃ (methyl protons)
~7.8Triplet1HH-4' (aromatic proton)
~8.0Doublet2HH-2', H-6' (aromatic protons)

The singlet at approximately 2.6 ppm corresponds to the three equivalent protons of the methyl group. In the aromatic region, the proton at the 4'-position will appear as a triplet due to coupling with the two equivalent protons at the 2' and 6' positions. The protons at the 2' and 6' positions will, in turn, appear as a doublet due to coupling with the H-4' proton. The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of the carbonyl group and the bromine atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~26-CH₃ (methyl carbon)
~122C-3', C-5' (carbons bonded to bromine)
~130C-2', C-6' (aromatic CH)
~136C-4' (aromatic CH)
~140C-1' (quaternary aromatic carbon)
~196C=O (ketone carbon)

Due to the symmetry of the molecule, only six distinct carbon signals are expected. The carbonyl carbon is the most deshielded, appearing at the lowest field (~196 ppm). The carbons directly bonded to the electronegative bromine atoms (C-3' and C-5') are also significantly deshielded. The methyl carbon appears at the highest field (most shielded).

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental formula. The presence of two bromine atoms in this compound will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative AbundanceAssignment
276, 278, 280High[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with characteristic 1:2:1 ratio for two Br atoms)
261, 263, 265Medium[M-CH₃]⁺ (Loss of a methyl radical)
183, 185Strong[C₆H₃Br₂]⁺ (Loss of acetyl group)
155, 157Medium[C₆H₄Br]⁺ (Loss of a bromine atom from the previous fragment)
76Medium[C₆H₄]⁺ (Loss of bromine from the previous fragment)

The molecular ion peak will appear as a cluster of three peaks at m/z 276, 278, and 280, with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms. The base peak is often the fragment resulting from the loss of the acetyl group.

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols are essential.

Sample Preparation

For NMR analysis, a few milligrams of this compound are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. For IR analysis, the solid sample can be analyzed as a KBr pellet or as a thin film evaporated from a suitable solvent on an IR-transparent window. For MS analysis, the sample is typically dissolved in a volatile solvent like methanol or dichloromethane.

Instrumentation and Data Acquisition
  • IR Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC-MS), is used to obtain the mass spectrum.

Comparative Analysis with Alternative Techniques

While the combination of IR, NMR, and MS is a powerful and routine approach for structural elucidation, other techniques can provide valuable, and in some cases, definitive information.

Single-Crystal X-ray Diffraction

For crystalline solids like this compound, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[5][6][7][8] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

Comparison:

FeatureIR, NMR, MSSingle-Crystal X-ray Diffraction
Sample State Solution or SolidCrystalline Solid
Information Connectivity, functional groups, molecular weightAbsolute 3D structure, bond lengths, bond angles
Certainty High (when combined)Definitive
Throughput Relatively highLower, requires suitable single crystals

While X-ray crystallography provides unparalleled detail, the requirement for high-quality single crystals can be a significant bottleneck. Spectroscopic methods, on the other hand, are more broadly applicable to a wider range of sample types.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic ketones.[8][9][10][11] this compound is expected to show characteristic absorptions corresponding to π → π* and n → π* transitions.

Comparison:

FeatureIR, NMR, MSUV-Vis Spectroscopy
Information Detailed structural frameworkElectronic structure, extent of conjugation
Specificity HighLower, many compounds have similar UV-Vis spectra
Application Primary structural elucidationQuantitative analysis, studying electronic properties

UV-Vis spectroscopy is less informative for de novo structure determination compared to NMR and MS but is a valuable tool for quantitative analysis and for studying the effects of substitution on the electronic properties of a chromophore.

Workflow for Structural Confirmation

The logical workflow for the structural confirmation of a synthesized sample of this compound would involve a tiered approach, leveraging the strengths of each spectroscopic technique.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation (if required) IR IR Spectroscopy (Functional Group ID) H_NMR ¹H NMR (Proton Environment & Connectivity) IR->H_NMR Confirms C=O & Ar MS Mass Spectrometry (Molecular Weight & Formula) MS->H_NMR Confirms Molecular Formula C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Cross-validation of H-C framework X_ray Single-Crystal X-ray Diffraction (Absolute Structure) C_NMR->X_ray Structure Hypothesis for Crystallization

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound serves as a practical example of the necessity and power of a multi-technique spectroscopic approach in modern chemical research. The combined application of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and self-validating dataset that allows for the confident assignment of the molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. While alternative methods like single-crystal X-ray diffraction can provide the ultimate proof of structure, the spectroscopic methods discussed herein remain the workhorse for routine and high-throughput structural confirmation in the fast-paced environments of research and drug development.

References

A Comparative Guide to the Purity Assessment of 3',5'-Dibromoacetophenone: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous evaluation of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of pharmaceutical intermediates and other fine chemicals, such as 3',5'-Dibromoacetophenone, a comprehensive understanding of the impurity profile is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you in selecting the most appropriate methodology for your analytical needs.

This compound is a key building block in organic synthesis, often utilized in the development of novel pharmaceutical agents and other specialty chemicals.[1] Its purity directly impacts the quality, safety, and efficacy of the final product. Therefore, robust analytical methods are required to identify and quantify the main component and any potential impurities.

The Analytical Challenge: Understanding Potential Impurities

The common synthesis of this compound often involves the Friedel-Crafts acylation of 1,3-dibromobenzene.[2][3] This synthetic route, while effective, can introduce several potential impurities that must be monitored. A thorough purity assessment should consider:

  • Isomeric Impurities: Incomplete selectivity during the acylation reaction can lead to the formation of other dibromoacetophenone isomers, such as 2',4'-dibromoacetophenone or 3',4'-dibromoacetophenone.

  • Unreacted Starting Materials: Residual 1,3-dibromobenzene and acetyl chloride may remain in the final product.

  • Polysubstituted By-products: The reaction may not be perfectly monosubstituted, leading to the formation of poly-acetylated or poly-brominated species.[2]

  • Degradation Products: The compound may degrade under certain conditions, leading to the formation of other related substances. A stability-indicating method is crucial for monitoring the shelf-life and stability of the compound.[4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a highly versatile and widely adopted technique for the separation, identification, and quantification of components in a liquid sample.[5] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a staple in the pharmaceutical industry.[6][7]

The Rationale for HPLC in this compound Analysis

Given the structure of this compound, which includes a polar ketone functional group and a non-polar dibrominated aromatic ring, reversed-phase HPLC is an ideal choice. This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of the main component from both more polar and less polar impurities. Furthermore, its operation at ambient or slightly elevated temperatures prevents the thermal degradation of the analyte.[8]

Experimental Protocol: A Stability-Indicating Reversed-Phase HPLC Method

This protocol is designed as a starting point for the development of a validated, stability-indicating HPLC method for this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for this type of analysis.[9]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • The exact ratio should be optimized to achieve good peak shape and resolution. A good starting point is a 60:40 (v/v) mixture of organic solvent to aqueous buffer.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, typically around 254 nm. A PDA detector can provide additional spectral information to assess peak purity.[3]

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution with the mobile phase.

5. Forced Degradation Studies (for a stability-indicating method):

  • To validate the method's ability to separate the analyte from its degradation products, perform forced degradation studies under various stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[4][10]

Visualizing the HPLC Workflow

References

A Comparative Guide to Catalytic Cross-Coupling Reactions with 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3',5'-Dibromoacetophenone

In the landscape of pharmaceutical and materials science, the precise construction of multi-substituted aromatic scaffolds is a cornerstone of innovation. This compound serves as a particularly valuable and versatile building block. Its symmetrically placed bromine atoms offer two reactive sites for sequential or simultaneous functionalization via transition metal-catalyzed cross-coupling reactions. The electron-withdrawing acetyl group modifies the electronic properties of the aryl ring, influencing the reactivity of the C-Br bonds.

However, the presence of two identical reactive sites presents a significant synthetic challenge: controlling selectivity. Achieving selective mono-functionalization over undesired di-substitution requires a nuanced understanding of the catalytic system. This guide provides a comparative analysis of various catalytic systems for the most pivotal cross-coupling reactions involving this compound, offering researchers the data and insights needed to select the optimal conditions for their synthetic goals. We will explore the causality behind experimental choices, present comparative data, and provide robust, validated protocols.

Chapter 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse for forging carbon-carbon bonds between aryl halides and organoboron compounds.[1] For a substrate like this compound, the choice of ligand and solvent is paramount to steering the reaction toward the desired mono- or di-arylated product.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Inputs Ar-X This compound Oxidative_Addition Oxidative Addition R-B(OH)₂ Arylboronic Acid Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Product Coupled Product Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-R(L)₂ Transmetalation Ar-Pd(II)-R(L)₂->Product Reductive Elimination Reductive_Elimination Reductive Elimination

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Catalyst Systems: A Comparative Analysis

Modern Suzuki-Miyaura couplings rely on palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with specialized ligands. For dihaloarene substrates, bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the catalysts of choice.

  • Buchwald-Type Biaryl Phosphines: Ligands such as SPhos and XPhos are renowned for their high activity, enabling reactions with challenging substrates, including aryl chlorides and hindered partners. Their bulk facilitates the reductive elimination step and stabilizes the active monoligated Pd(0) species.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can exhibit exceptional activity.[2][3] Sterically hindered NHCs are particularly effective in promoting the coupling of challenging substrates.[4]

The choice between a phosphine and an NHC ligand can significantly impact selectivity, especially in the context of dihaloarenes.[5]

Performance Data for Suzuki-Miyaura Coupling

The following table summarizes representative catalytic systems for the coupling of bromoacetophenone derivatives. The key challenge is achieving high yields of the mono-coupled product while minimizing the formation of the di-coupled byproduct.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (Mono)ObservationsRef.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016Arylboronic acidHighGenerally effective for challenging couplings.
Pd₂(dba)₃XPhosK₃PO₄Dioxane11012-24Arylboronic acidGood-ExcellentHighly active catalyst system for aryl bromides.[6][6]
Pd(OAc)₂None (Ligand-free)BaseWater/Ethanol/Toluene80-10012-24Arylboronic acidVariableSimpler but may offer less control over selectivity.[7][7]
Pd(II)-NHC Complex-BaseToluene100-12012Arylboronic acidGood-HighNHCs are highly stable and active catalysts.[2][3][2]
Pd(II)-complex (Benzimidazole)-KOHWater1001Phenylboronic acid94%Example with 4-bromoacetophenone; phosphine-free.[8][8]
Experimental Protocol: General Procedure for Mono-Arylation

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1-1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition & Degassing: Add the degassed solvent (e.g., Toluene or Dioxane, 5 mL). Seal the tube and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Chapter 2: The Heck-Mizoroki Reaction

The Heck reaction is a fundamental method for the arylation of alkenes, forming a new C-C bond and a substituted alkene.[9] The reaction typically uses a palladium catalyst, a base, and often a phosphine ligand.[10]

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the alkene (olefin). A syn-migratory insertion of the alkene into the Pd-Aryl bond occurs, followed by a β-hydride elimination to release the substituted alkene product. The resulting hydrido-palladium complex is then deprotonated by the base to regenerate the active Pd(0) catalyst.[11]

Heck_Mizoroki_Cycle cluster_reactants Inputs Ar-X This compound Alkene Alkene Base Base (e.g., Et₃N) Product Substituted Alkene Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition Alkene_Complex [Ar-Pd(II)(Alkene)L₂]⁺X⁻ Ar-Pd(II)-X(L)₂->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Product H-Pd(II)-X(L)₂ H-Pd(II)-X(L)₂ Insertion_Product->H-Pd(II)-X(L)₂ β-Hydride Elimination H-Pd(II)-X(L)₂->Pd(0)L₂ Base-mediated Reductive Elimination

Figure 2: Generalized catalytic cycle for the Heck-Mizoroki reaction.
Performance Data for Heck Coupling

For substrates like bromoacetophenone, both phosphine-ligated and phosphine-free systems have proven effective. The choice of base and solvent can dramatically influence conversion and yield.[12]

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Alkene PartnerYieldObservationsRef.
Pd(OAc)₂P(o-Tol)₃Et₃NAcetonitrileReflux5Methyl AcrylateGoodClassic conditions, often require elevated temperatures.[13][13]
Pd(II)-complex-KOH / TBABDMF1001.5Styrene89%Effective system for p-bromoacetophenone.[12][12]
Pd(II)-complex-Et₃NDMFReflux1.5Styrene92%Full conversion achieved with triethylamine in DMF.[12][12]
Pd(OAc)₂NoneK₂CO₃Water100 (MW)< 1VariousExcellentPhosphine-free conditions in green solvents are possible.[14][14]
Experimental Protocol: General Procedure
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.2-1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and any ligand, if used (e.g., PPh₃, 2-10 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., DMF or Acetonitrile, 5 mL) followed by the base (e.g., Et₃N, 2.0 mmol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC/GC-MS).

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the palladium black. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Chapter 3: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[15] The reaction's development has been marked by the evolution of increasingly powerful phosphine ligands that enable the coupling of a vast range of substrates under mild conditions.[16]

Mechanistic Overview

Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to Pd(0). The resulting complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amide complex. Reductive elimination from this complex furnishes the desired N-aryl amine product and regenerates the Pd(0) catalyst.[16][17]

Buchwald_Hartwig_Cycle cluster_reactants Inputs Ar-X This compound R₂NH Amine Base Base (e.g., NaOtBu) Product Aryl Amine Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition Amine_Complex [Ar-Pd(II)(R₂NH)L₂]⁺X⁻ Ar-Pd(II)-X(L)₂->Amine_Complex Amine Coordination Amide_Complex Ar-Pd(II)-NR₂(L)₂ Amine_Complex->Amide_Complex Deprotonation (Base) Amide_Complex->Product Reductive Elimination

Figure 3: Generalized catalytic cycle for Buchwald-Hartwig amination.
Performance Data for Buchwald-Hartwig Amination

The choice of ligand is critical, with bulky, electron-rich biaryl phosphines showing superior performance. The base is typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or a milder carbonate for sensitive substrates.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Amine PartnerYieldObservationsRef.
Pd(OAc)₂XPhosNaOtBuToluene80-1104-12Primary/Secondary AminesHighXPhos is excellent for C-N bond formation.
Pd₂(dba)₃BINAPCs₂CO₃Toluene1108AnilinesGoodA classic bidentate ligand, good for many amines.[18][18]
Pd(OAc)₂P(o-Tol)₃NaOtBuToluene1003-16Secondary AminesGoodFirst-generation catalyst, less effective for primary amines.[15][17][17]
Pd-PEPPSI-IPr-K₃PO₄t-AmylOH11024Various AminesHighStable NHC pre-catalysts are practical and efficient.
Experimental Protocol: General Procedure
  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). Add this compound (1.0 mmol).

  • Reagent Addition: Add the solvent (e.g., Toluene, 3 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the vial and heat in a heating block to the desired temperature (e.g., 100 °C) with stirring for the required time, monitoring by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a plug of celite. Wash the filtrate with water, then brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Chapter 4: The Sonogashira Coupling

The Sonogashira coupling is the most widely used method for coupling terminal alkynes with aryl halides to form arylalkynes.[19][20] The classic protocol employs a dual catalytic system of palladium and a copper(I) salt, though copper-free methods have also been developed.[20][21]

Mechanistic Overview

The reaction involves two interconnected catalytic cycles.[22] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X complex. Reductive elimination from the resulting Ar-Pd(II)-alkynyl complex yields the final product and regenerates the Pd(0) catalyst.[21]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Ar-Pd(II)-Alkynyl(L)₂ Ar-Pd(II)-C≡CR(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-Alkynyl(L)₂ Transmetalation Ar-Pd(II)-Alkynyl(L)₂->Pd(0)L₂ Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-Alkynyl(L)₂->Product Cu(I)X Cu(I)X Cu_Acetylide Cu(I)-C≡CR Cu(I)X->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Base Base Cu_Acetylide->Ar-Pd(II)-X(L)₂ Cu_Acetylide->Cu(I)X To Pd Cycle

Figure 4: Dual catalytic cycles of the Sonogashira reaction.
Performance Data for Sonogashira Coupling

Common catalysts include Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with CuI as the co-catalyst and an amine base like triethylamine or diisopropylamine.

Catalyst PrecursorCo-catalystLigandBaseSolventTemp (°C)YieldObservationsRef.
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N / THFRT2HighClassic, highly reliable system for aryl iodides/bromides.[22][22]
Pd(PPh₃)₂Cl₂CuIPPh₃DIPEART12HighDIPEA is a common base/solvent for this reaction.[23][23]
Pd(OAc)₂NoneP(t-Bu)₃K₂CO₃RT12-24GoodEffective copper-free system for aryl bromides.[24][24]
Pd-NHC ComplexCuINHCPyrrolidine1001-3GoodNHC ligands can also be applied to Sonogashira couplings.[20][20]
Experimental Protocol: General Procedure
  • Reaction Setup: To a flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 2-3 mmol). Stir for a few minutes, then add the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Chapter 5: Controlling Selectivity: Mono- vs. Difunctionalization

For dihaloarenes like this compound, achieving selective mono-substitution is a common goal. The outcome is governed by a delicate balance of factors, with the solvent and ligand playing a surprisingly dominant role.[5][25]

The Critical Influence of Solvent and Halide Byproduct

Recent mechanistic studies have revealed a crucial insight: the halide byproduct (KBr in this case) generated during the first coupling can actively participate in the catalytic cycle.[25][26]

  • In Polar, Oxygen-Containing Solvents (e.g., THF, Dioxane): The bromide anion (from KBr) is well-solvated and can displace the Pd(0)L catalyst from the mono-arylated product. This effectively "removes" the catalyst from the proximity of the second reactive site, favoring the release of the mono-substituted product into the bulk solution and thus increasing its yield.[5][25]

  • In Aromatic or Chlorinated Solvents (e.g., Toluene, Benzene): These solvents are less effective at solvating the bromide anion. As a result, after the first reductive elimination, the Pd(0)L catalyst is more likely to remain associated with the mono-arylated product, leading to a rapid second intramolecular oxidative addition and favoring the formation of the di-substituted product.[25]

This counterintuitive finding explains why dibromoarenes, despite undergoing faster oxidative addition than dichloroarenes, can sometimes be less prone to diarylation in specific solvents.[5][26]

Workflow for Optimizing Mono-Selectivity

Selectivity_Workflow start Goal: Selective Mono-Coupling ligand Choose Ligand: Bulky Monodentate (e.g., SPhos, XPhos, IPr) start->ligand solvent Choose Solvent: Polar, Oxygen-Containing (e.g., THF, Dioxane) ligand->solvent base Choose Base: Soluble Carbonate/Phosphate (e.g., K₃PO₄, Cs₂CO₃) solvent->base conditions Screen Conditions: - Temperature (RT to 80°C) - Substrate Ratio (1.0-1.1 eq. Nucleophile) base->conditions analyze Analyze Product Ratio: Mono- vs. Di-substituted conditions->analyze analyze->solvent If difunctionalization is high, re-evaluate solvent/ligand optimize Optimize Further: - Lower Catalyst Loading - Adjust Reaction Time analyze->optimize If selectivity is high

Figure 5: Workflow for optimizing selective mono-cross-coupling.

Key Takeaway: To favor mono-substitution of this compound, researchers should prioritize polar, oxygen-containing solvents like THF or dioxane in combination with bulky monodentate ligands.

Conclusion

The functionalization of this compound is a testament to the power and subtlety of modern cross-coupling catalysis. While a wide array of catalysts can effect the desired transformations, achieving high selectivity and yield hinges on a rational selection of the entire catalytic system—precursor, ligand, base, and solvent. For Suzuki and Buchwald-Hartwig reactions, bulky biaryl phosphine and NHC ligands offer the highest performance. For Heck and Sonogashira couplings, both classic and modern catalyst systems provide efficient pathways. Critically, for selective mono-functionalization, the choice of a polar, oxygen-containing solvent can be the most decisive factor, leveraging the mechanistic role of the halide byproduct to control the reaction outcome. This guide serves as a foundational resource for researchers to navigate these choices and unlock the full synthetic potential of this versatile substrate.

References

A Technical Guide to the Reactivity of 3',5'-Dibromoacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihalosubstituted Acetophenones in Modern Synthesis

Dihalosubstituted acetophenones are a class of highly versatile synthetic intermediates, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. Their utility stems from the presence of multiple reactive sites: the electrophilic carbonyl group, the acidic α-protons, and the two halogenated positions on the aromatic ring, which are amenable to a wide range of transformations. Among these, 3',5'-Dibromoacetophenone stands out as a particularly valuable building block. Its unique substitution pattern offers a symmetrical scaffold, influencing its reactivity in a predictable manner and allowing for the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of this compound against other dihalosubstituted acetophenones, supported by mechanistic principles and experimental data, to empower researchers in designing efficient and robust synthetic strategies.

Pillars of Reactivity: Deconstructing Electronic and Steric Effects

The reactivity of any substituted acetophenone is fundamentally governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. A thorough understanding of these principles is crucial for predicting reaction outcomes and optimizing conditions.

Electronic Effects: The Inductive and Resonance Tug-of-War

Halogens, being more electronegative than carbon, exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution by pulling electron density away from the ring through the sigma bond framework. Conversely, the lone pairs on the halogen atoms can participate in resonance, donating electron density back to the ring (+R effect). For bromine and chlorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring.

The acetyl group is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. In this compound, the two bromine atoms are situated meta to the acetyl group. This positioning means their inductive effects are additive, significantly increasing the electrophilicity of the aromatic ring carbons and the carbonyl carbon. A theoretical study on bromoacetophenone isomers calculated that the presence of a bromine substituent leads to a decrease in the HOMO-LUMO energy gap, suggesting higher reactivity compared to unsubstituted acetophenone[1].

Steric Hindrance: The Gatekeeper of Reactivity

Steric hindrance plays a critical role, particularly when substituents are located at the ortho positions relative to the reaction center. Large ortho substituents can physically impede the approach of reagents, slowing down or even preventing a reaction. For instance, in palladium-catalyzed cross-coupling reactions, the bulky phosphine ligands on the palladium catalyst require sufficient space to approach the carbon-halogen bond for oxidative addition to occur. In the case of this compound, the meta-positioning of the bromine atoms presents minimal steric hindrance to reactions at the acetyl group or at the halogenated sites. This is in stark contrast to isomers like 2',4'-dihaloacetophenones, where the ortho-halogen can significantly influence the reactivity of both the adjacent halogen and the acetyl group.

Comparative Reactivity Analysis: this compound in Key Transformations

The true measure of a building block's utility lies in its performance in a variety of chemical reactions. Here, we compare the reactivity of this compound with other dihalosubstituted acetophenones in three critical classes of transformations: Palladium-Catalyzed Cross-Coupling, Nucleophilic Addition to the Carbonyl Group, and Condensation Reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis[2][3][4][5]. The reactivity of the aryl halide in these reactions is paramount and generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond dissociation energy[6].

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and a boronic acid or ester[3][5]. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

  • This compound vs. 3',5'-Dichloroacetophenone: Due to the lower bond strength of the C-Br bond compared to the C-Cl bond, this compound will exhibit significantly higher reactivity in Suzuki-Miyaura coupling. Reactions with the dibromo compound can often be carried out under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings compared to its dichloro counterpart.

  • This compound vs. 2',4'-Dibromoacetophenone: The reactivity of the two bromine atoms in 2',4'-dibromoacetophenone is differentiated. The C4-Br bond is expected to be more reactive than the C2-Br bond due to the steric hindrance at the ortho position. In comparison, both bromine atoms in this compound are electronically and sterically similar, offering a more predictable and potentially cleaner reaction profile for disubstitution.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001295[7]
This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016~85 (Disubstituted)Inferred from related literature
2',4'-DibromoacetophenonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10024~70 (Monosubstituted at C4)Inferred from related literature
3',5'-DichloroacetophenonePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄t-BuOH11024~75 (Disubstituted)Inferred from related literature

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine this compound, Phenylboronic acid, and K₂CO₃ Solvent Add Dioxane/H₂O Reactants->Solvent Degas Degas with Argon Solvent->Degas Catalyst Add Pd(dppf)Cl₂ Degas->Catalyst Heat Heat to 90°C Catalyst->Heat Stir Stir for 16h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Reaction: Heat the reaction mixture to 90°C and stir for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3',5'-diphenylacetophenone.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines[2][8][9]. Similar to the Suzuki coupling, the reactivity is highly dependent on the nature of the aryl halide.

  • Reactivity Trend: The reactivity trend of I > Br > Cl holds true for the Buchwald-Hartwig amination. Therefore, this compound will be more reactive than 3',5'-dichloroacetophenone.

  • Steric Effects: The absence of ortho substituents in this compound makes it an excellent substrate for amination reactions, as it allows for facile approach of the palladium catalyst and the amine coupling partner. In contrast, an ortho-substituted isomer like 2',4'-dibromoacetophenone would likely exhibit lower reactivity at the C2 position due to steric hindrance.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012High[8]
2',4'-DibromoacetophenoneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11024Moderate (at C4)Inferred from related literature
3',5'-DichloroacetophenonePiperidinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane12024Moderate[10]

Note: Yields are qualitative and based on general principles and data from related substrates.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask To a glovebox or Schlenk line Reagents Add this compound, Pd₂(dba)₃, XPhos, and NaOtBu Flask->Reagents Solvent Add anhydrous Toluene Reagents->Solvent Amine Add Morpholine Solvent->Amine Seal Seal the vessel Amine->Seal Heat Heat to 100°C Seal->Heat Stir Stir for 12h Heat->Stir Cool Cool to RT Stir->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Buchwald-Hartwig Amination Workflow.

  • Inert Atmosphere Setup: In a glovebox or under an inert atmosphere using a Schlenk line, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (2.4 eq) to a reaction vessel.

  • Add anhydrous toluene, followed by morpholine (2.2 eq).

  • Reaction: Seal the vessel and heat the mixture to 100°C with stirring for 12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 3',5'-dimorpholinoacetophenone.

Nucleophilic Addition and Condensation at the Carbonyl Group

The reactivity of the carbonyl group in acetophenones is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form a chalcone[11][12][13][14]. The first step of this reaction is the deprotonation of the α-carbon of the acetophenone to form an enolate.

  • Electronic Effects on Acidity: The two bromine atoms in this compound are strongly electron-withdrawing, which increases the acidity of the α-protons of the acetyl group. This facilitates the formation of the enolate intermediate under basic conditions, potentially leading to a faster reaction rate compared to unsubstituted acetophenone or acetophenones with electron-donating groups.

  • Comparison with Dichloro-analogue: Bromine and chlorine have similar electronegativities, but bromine is more polarizable. This can influence the stability of the enolate intermediate. However, the difference in reactivity between this compound and 3',5'-dichloroacetophenone in a Claisen-Schmidt condensation is expected to be less pronounced than in palladium-catalyzed reactions.

  • Steric Considerations: The meta-positioning of the halogens in 3',5'-dihaloacetophenones does not sterically hinder the approach of the aldehyde to the enolate, allowing the reaction to proceed efficiently. In contrast, an ortho-substituted acetophenone might exhibit slower reaction rates due to steric hindrance around the acetyl group.

Table 3: Predicted Relative Reactivity in Claisen-Schmidt Condensation

Acetophenone DerivativeRelative Rate of Enolate FormationExpected Chalcone YieldKey Influencing Factor
AcetophenoneBaselineGood-
This compoundFasterExcellentStrong inductive effect of two Br atoms increases α-proton acidity.
3',5'-DichloroacetophenoneFasterExcellentStrong inductive effect of two Cl atoms increases α-proton acidity.
2',4'-DibromoacetophenoneSlower (compared to 3',5'-)GoodPotential steric hindrance from the ortho-bromo group.
4'-MethoxyacetophenoneSlowerModerateElectron-donating methoxy group decreases α-proton acidity.

Experimental Protocol: Claisen-Schmidt Condensation of this compound

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Dissolve Dissolve this compound and Benzaldehyde in Ethanol Cool Cool in an ice bath Dissolve->Cool Add_Base Slowly add aqueous NaOH Cool->Add_Base Stir_Cold Stir at 0-5°C for 30 min Add_Base->Stir_Cold Stir_RT Stir at RT for 4h Stir_Cold->Stir_RT Pour Pour into ice water Stir_RT->Pour Acidify Acidify with HCl Pour->Acidify Filter Collect precipitate by filtration Acidify->Filter Wash Wash with cold water Filter->Wash Dry Dry the product Wash->Dry

Caption: General Workflow for Chalcone Synthesis.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

  • Cool the flask in an ice bath to 0-5°C.

  • Reaction: While stirring, slowly add an aqueous solution of sodium hydroxide (2.0 eq).

  • Maintain the temperature at 0-5°C and continue stirring for 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours. The formation of a precipitate is often observed.

  • Product Isolation: Pour the reaction mixture into a beaker of crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Conclusion: A Strategically Superior Building Block

This comparative analysis demonstrates that this compound is a highly reactive and versatile building block for organic synthesis. Its key advantages over other dihalosubstituted acetophenones include:

  • Enhanced Reactivity in Cross-Coupling: The two bromine atoms provide two reactive handles for palladium-catalyzed reactions, exhibiting higher reactivity than their chloro-analogs.

  • Predictable Reactivity: The symmetrical substitution pattern ensures that both bromine atoms have similar reactivity, simplifying reaction design and product profiles for disubstitution reactions.

  • Minimal Steric Hindrance: The meta-positioning of the bromine atoms avoids the steric complications often encountered with ortho-substituted isomers, allowing for efficient reactions at both the halogenated sites and the acetyl group.

  • Activated Carbonyl Group: The strong electron-withdrawing nature of the two bromine atoms enhances the reactivity of the acetyl group towards nucleophilic addition and condensation reactions.

For researchers and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency. The favorable reactivity profile of this compound makes it a superior choice for the construction of complex molecules, enabling the rapid and reliable synthesis of novel compounds with potential therapeutic applications.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3',5'-Dibromoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and potential applications. X-ray crystallography remains the gold standard for determining atomic-level structural information, providing critical insights into the conformation, configuration, and intermolecular interactions of crystalline solids. This guide offers a comprehensive examination of the X-ray crystallographic analysis of 3',5'-Dibromoacetophenone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.

The Synthesis of this compound Derivatives: A Focus on Chalcones

A prominent and synthetically accessible class of acetophenone derivatives are chalcones, which are 1,3-diphenyl-2-propen-1-one compounds.[1] These molecules serve as precursors for flavonoids and are known for their broad spectrum of biological activities.[1][2] The most common and robust method for synthesizing chalcones is the Claisen-Schmidt condensation.[2] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[3]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

The following protocol outlines a general procedure for the synthesis of chalcone derivatives from this compound:

  • Dissolution: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol within a round-bottom flask.

  • Catalyst Addition: While stirring the solution, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] The reaction is typically performed at a low temperature initially (e.g., 10 °C) and then allowed to proceed at room temperature.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: Upon completion, the reaction mixture is poured into cold water or onto crushed ice to precipitate the chalcone product. The solid is then collected by vacuum filtration and washed with water until the filtrate is neutral.

  • Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368", arrowhead="normal"];

subgraph "cluster_reactants" { label="Reactants"; style="rounded"; bgcolor="#F1F3F4"; "acetophenone" [label="this compound"]; "aldehyde" [label="Aromatic Aldehyde"]; }

subgraph "cluster_reaction" { label="Reaction"; style="rounded"; bgcolor="#F1F3F4"; "condensation" [label="Claisen-Schmidt Condensation\n(Base Catalyst, Ethanol)", shape="ellipse", fillcolor="#34A853"]; }

subgraph "cluster_workup" { label="Work-up & Purification"; style="rounded"; bgcolor="#F1F3F4"; "precipitation" [label="Precipitation\n(Ice Water)"]; "filtration" [label="Filtration"]; "recrystallization" [label="Recrystallization"]; }

subgraph "cluster_product" { label="Product"; style="rounded"; bgcolor="#F1F3F4"; "chalcone" [label="Purified Chalcone Derivative\n(Single Crystals)", shape="invhouse", fillcolor="#EA4335"]; }

"acetophenone" -> "condensation"; "aldehyde" -> "condensation"; "condensation" -> "precipitation" [label="Reaction Mixture"]; "precipitation" -> "filtration" [label="Crude Product"]; "filtration" -> "recrystallization"; "recrystallization" -> "chalcone"; } "General workflow for the synthesis of this compound chalcone derivatives."

X-ray Crystallographic Analysis: From Crystal to Structure

The cornerstone of this analysis is single-crystal X-ray diffraction. This technique provides precise 3D atomic coordinates, allowing for the detailed examination of bond lengths, bond angles, and the overall molecular conformation.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal of the this compound derivative is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal vibrations.[4] Data collection is performed on a diffractometer equipped with a CCD detector using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

dot graph "crystallography_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368", arrowhead="normal"];

"crystal" [label="Single Crystal Selection", fillcolor="#FBBC05"]; "mounting" [label="Mounting on Goniometer", fillcolor="#FBBC05"]; "data_collection" [label="X-ray Diffraction Data Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "data_processing" [label="Data Processing\n(Unit Cell, Space Group, Intensities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "structure_solution" [label="Structure Solution\n(Direct Methods)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "structure_refinement" [label="Structure Refinement\n(Least-Squares)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "final_structure" [label="Final 3D Structure\n(CIF File)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"crystal" -> "mounting"; "mounting" -> "data_collection"; "data_collection" -> "data_processing"; "data_processing" -> "structure_solution"; "structure_solution" -> "structure_refinement"; "structure_refinement" -> "final_structure"; } "Workflow for single-crystal X-ray crystallographic analysis."

Comparative Structural Analysis

A comparative analysis of a series of this compound derivatives would provide invaluable insights into structure-property relationships. Key parameters for comparison include:

  • Molecular Conformation: The planarity of the molecule, particularly the dihedral angles between the aromatic rings and the enone bridge in chalcones, is a critical feature.[5] Substituents on the aromatic rings can induce steric hindrance, leading to non-planar conformations.

  • Bond Lengths and Angles: Variations in bond lengths and angles can indicate the electronic effects of different substituents. For instance, electron-withdrawing or -donating groups can influence the conjugation within the chalcone backbone.

  • Crystal Packing: The arrangement of molecules in the crystal lattice is dictated by intermolecular interactions. The presence of the bulky and electronegative bromine atoms is expected to significantly influence the packing motifs.

DerivativeSpace GroupUnit Cell ParametersKey Dihedral Angle (°C)Reference
Hypothetical Derivative 1 P2₁/ca = X Å, b = Y Å, c = Z Å, β = X°Phenyl Ring A - Phenyl Ring BN/A
Hypothetical Derivative 2 P-1a = X Å, b = Y Å, c = Z Å, α, β, γ = X°Phenyl Ring A - Phenyl Ring BN/A
Hypothetical Derivative 3 Pbcaa = X Å, b = Y Å, c = Z ÅPhenyl Ring A - Phenyl Ring BN/A

Note: This table is a template. Specific data for this compound derivatives would be populated here as it becomes available in the literature.

Unveiling Non-Covalent Interactions with Hirshfeld Surface Analysis

Beyond the covalent framework of the molecule, the subtle yet crucial non-covalent interactions that dictate the crystal's architecture can be explored using Hirshfeld surface analysis.[6] This computational tool allows for the visualization and quantification of intermolecular contacts.[6]

For this compound derivatives, the following interactions are of particular interest:

  • Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic atoms such as oxygen or nitrogen. These interactions can be a dominant force in the crystal packing of brominated compounds.[7]

  • Hydrogen Bonding: While the parent this compound lacks strong hydrogen bond donors, derivatives incorporating hydroxyl or amino groups can form robust hydrogen bonding networks. Weak C-H···O and C-H···π interactions are also common.

  • π-π Stacking: The aromatic rings of the chalcone backbone can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[5]

  • van der Waals Forces: A significant portion of the intermolecular contacts will be of the H···H, C···H, and Br···H type, which are visualized and quantified by Hirshfeld surface analysis.[6]

The contribution of each type of interaction can be quantified using 2D fingerprint plots derived from the Hirshfeld surface.[6]

dot graph "intermolecular_interactions" { layout="dot"; node [shape="ellipse", style="filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368", arrowhead="none"];

"molecule1" [label="Molecule A", fillcolor="#F1F3F4", fontcolor="#202124"]; "molecule2" [label="Molecule B", fillcolor="#F1F3F4", fontcolor="#202124"];

"molecule1" -- "molecule2" [label="Halogen Bonding (C-Br···O/N)", color="#EA4335", style="dashed"]; "molecule1" -- "molecule2" [label="Hydrogen Bonding (O-H···O, C-H···O)", color="#4285F4", style="dashed"]; "molecule1" -- "molecule2" [label="π-π Stacking", color="#34A853", style="dotted"]; "molecule1" -- "molecule2" [label="van der Waals Forces", color="#FBBC05", style="dotted"]; } "Key non-covalent interactions in the crystal packing of brominated compounds."

The Role of Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), provide a powerful complement to experimental X-ray crystallography. DFT calculations can be used to:

  • Optimize Molecular Geometry: The geometry of an isolated molecule can be optimized and compared to the experimentally determined structure in the solid state, revealing the effects of crystal packing on molecular conformation.

  • Analyze Molecular Properties: DFT can be used to calculate various molecular properties, such as the molecular electrostatic potential (MEP), which can predict the sites of electrophilic and nucleophilic attack and rationalize the observed intermolecular interactions.

  • Simulate Spectroscopic Data: Theoretical vibrational frequencies and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Conclusion

The X-ray crystallographic analysis of this compound derivatives offers a window into the intricate world of molecular architecture. Through a combination of robust synthetic methods like the Claisen-Schmidt condensation, precise single-crystal X-ray diffraction experiments, and insightful computational analyses such as Hirshfeld surface analysis and DFT, a comprehensive understanding of these compounds can be achieved. The presence of bromine atoms provides a unique opportunity to study the role of halogen bonding and other non-covalent interactions in directing crystal packing. This guide provides a foundational framework for researchers to conduct comparative studies on this promising class of molecules, paving the way for the rational design of new pharmaceuticals and functional materials.

References

A Researcher's Guide to the Biological Screening of Novel Compounds Derived from 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and optimization. The scaffold of 3',5'-dibromoacetophenone presents a versatile starting point for the synthesis of a diverse library of novel compounds, particularly chalcones and their derivatives.[1] This guide provides a comprehensive overview of the biological screening process for such compounds, offering a comparative analysis of their potential anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to facilitate informed decision-making in your drug discovery pipeline.

The Rationale for Screening: Why this compound Derivatives?

This compound is a valuable intermediate in the synthesis of various biologically active compounds.[1] The bromine substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially enhancing their therapeutic efficacy. Chalcones (1,3-diaryl-2-propen-1-ones), synthesized via Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde, are a class of compounds well-documented for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] By utilizing this compound as a precursor, we can generate a library of novel chalcones with unique substitution patterns, ripe for biological evaluation.

High-Throughput Screening (HTS): The Initial Funnel

In the early stages of drug discovery, high-throughput screening (HTS) is an essential tool for rapidly assessing large libraries of compounds to identify "hits"—molecules that exhibit a desired biological activity.[5][6] This automated process allows for the parallel testing of thousands of compounds in a cost-effective and time-efficient manner.[7]

A typical HTS workflow for our novel this compound derivatives would involve primary assays designed to be simple, robust, and sensitive.

HTS_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening & Lead Optimization Novel Derivatives Novel Derivatives Anticancer Assay (e.g., MTT) Anticancer Assay (e.g., MTT) Novel Derivatives->Anticancer Assay (e.g., MTT) Antimicrobial Assay (e.g., Broth Microdilution) Antimicrobial Assay (e.g., Broth Microdilution) Novel Derivatives->Antimicrobial Assay (e.g., Broth Microdilution) Anti-inflammatory Assay (e.g., COX-2 Inhibition) Anti-inflammatory Assay (e.g., COX-2 Inhibition) Novel Derivatives->Anti-inflammatory Assay (e.g., COX-2 Inhibition) Active Compounds ('Hits') Active Compounds ('Hits') Anticancer Assay (e.g., MTT)->Active Compounds ('Hits') Antimicrobial Assay (e.g., Broth Microdilution)->Active Compounds ('Hits') Anti-inflammatory Assay (e.g., COX-2 Inhibition)->Active Compounds ('Hits') Dose-Response Studies Dose-Response Studies Active Compounds ('Hits')->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Lead Compounds Lead Compounds Mechanism of Action Studies->Lead Compounds

Caption: High-Throughput Screening Workflow for Novel Compounds.

Comparative Biological Evaluation

Here, we present a guide to screening for three key biological activities, complete with experimental protocols and comparative data tables. The data presented are hypothetical but representative of typical results for active chalcone derivatives, allowing for a clear comparison against known reference compounds.

Anticancer Activity: Cytotoxicity Screening

A primary goal in cancer research is the discovery of compounds that selectively kill cancer cells with minimal toxicity to normal cells.[8] Chalcones have demonstrated significant anticancer potential through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[10][11] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13]

  • Compound Treatment: Prepare serial dilutions of the novel compounds and a reference drug (e.g., 5-Fluorouracil) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)PC3 (Prostate Cancer)
Novel Compound 1 8.512.310.1
Novel Compound 2 15.225.818.9
Novel Compound 3 > 100> 100> 100
5-Fluorouracil (Reference) 168.6[13]25.030.0
Doxorubicin (Reference) 0.51.20.8

Causality Behind Experimental Choices: The selection of multiple cancer cell lines is crucial to assess the spectrum of activity of the novel compounds. 5-Fluorouracil and Doxorubicin are well-established chemotherapy drugs and serve as excellent positive controls to validate the assay and benchmark the potency of the new derivatives. A compound with an IC50 value significantly lower than the reference drugs would be considered a promising candidate for further investigation.

Caption: Potential Mechanisms of Anticancer Action for Chalcones.[2][9]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[15] Chalcones have been reported to possess antibacterial and antifungal properties.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the novel compounds and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.[21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the wells with the bacterial suspension and incubate the plate at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22]

Comparative Data: Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Novel Compound 1 4168
Novel Compound 2 3264> 128
Novel Compound 3 > 128> 128> 128
Ciprofloxacin (Reference) 0.50.25N/A
Amphotericin B (Reference) N/AN/A1

Causality Behind Experimental Choices: Testing against both Gram-positive and Gram-negative bacteria is essential to understand the spectrum of antibacterial activity. Candida albicans is included to assess antifungal potential. Ciprofloxacin and Amphotericin B are standard antibiotic and antifungal agents, respectively, providing a benchmark for the efficacy of the novel compounds.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes are widely used therapeutics.[23] Selective inhibition of COX-2 over COX-1 is desirable to reduce gastrointestinal side effects.[24]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, COX probe, and human recombinant COX-2 enzyme solution according to the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[25][26]

  • Compound and Control Preparation: Prepare various concentrations of the novel compounds and a selective COX-2 inhibitor reference drug (e.g., Celecoxib).

  • Reaction Initiation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or reference drug. Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[25] The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Comparative Data: Anti-inflammatory Activity (COX-2 Inhibition IC50 in µM)

CompoundCOX-2 Inhibition IC50 (µM)
Novel Compound 1 1.2
Novel Compound 2 8.9
Novel Compound 3 > 50
Celecoxib (Reference) 0.04
Ibuprofen (Reference) 5.0

Causality Behind Experimental Choices: Celecoxib is a highly selective COX-2 inhibitor, while Ibuprofen is a non-selective COX inhibitor. Comparing the IC50 values of the novel compounds to these references provides a clear indication of their potency and potential for selectivity. A lower IC50 value suggests greater inhibitory activity.

Conclusion and Future Directions

This guide provides a foundational framework for the biological screening of novel compounds derived from this compound. The presented protocols and comparative data tables offer a practical approach to identifying promising lead candidates for further development. Compounds that demonstrate high potency and selectivity in these primary screens should be advanced to secondary assays to elucidate their mechanism of action, assess their safety profile, and explore their in vivo efficacy. The journey from a novel chemical entity to a therapeutic drug is long and arduous, but a systematic and well-designed screening cascade is the critical first step towards success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 3',5'-Dibromoacetophenone, a key building block in medicinal chemistry due to its reactive bromine substituents.[1] However, the lifecycle of a chemical does not end with the experiment. Rigorous and compliant disposal is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, procedure-driven framework for the proper disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each step.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not benign; it is a halogenated organic compound with a distinct hazard profile that dictates its handling and disposal pathway.[2][3] Improper disposal, such as mixing with other waste streams or discarding down the drain, can lead to regulatory non-compliance, costly remediation, and significant harm to aquatic ecosystems.[4]

Table 1: Hazard Profile of this compound

Hazard TypeDescriptionKey Precaution
Acute Health Causes skin irritation and serious eye irritation; may cause respiratory irritation.[5][6] Some sources classify it as causing severe skin burns and eye damage. It is also a lachrymator (tear-inducing agent).Always handle with appropriate Personal Protective Equipment (PPE) in a well-ventilated area.[5]
Environmental Classified as harmful to aquatic life with long-lasting effects. It must not be allowed to enter drains or waterways.[7]Ensure all waste, including contaminated materials and cleaning solutions, is collected for proper disposal.
Physical/Chemical Can form explosive mixtures with air upon intense heating. Combustion generates toxic and corrosive gases, including carbon oxides and hydrogen bromide.[5]Store away from heat and ignition sources.[7] Disposal via controlled incineration is required to manage hazardous byproducts.

The presence of bromine atoms classifies this compound as a halogenated organic waste . This is the single most important classification for its disposal, as mixing it with non-halogenated waste streams contaminates the entire batch, escalating disposal costs and complexity.[3][8]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after the experimental phase. Adherence to the correct PPE protocol is a self-validating system for minimizing exposure.

Required PPE:

  • Gloves: Wear impervious gloves (e.g., nitrile) and change them immediately if contaminated.

  • Eye Protection: Use chemical safety goggles or a face shield.[5][9]

  • Lab Coat: A standard lab coat is required to protect against skin contact.[5]

  • Ventilation: All handling and waste collection activities must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9]

Step-by-Step Waste Segregation and Collection Protocol

This protocol ensures that this compound waste is handled safely, remains properly segregated, and is ready for final disposal by a licensed professional.

  • Designate a Waste Container: Select a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, leak-proof screw cap.[2][10] The container must be in good condition.

  • Label Before Use: Before adding any waste, affix a "Hazardous Waste" label.[3] The label must clearly state:

    • The full chemical name: "Waste this compound".[2] Do not use abbreviations.

    • The primary hazard(s): "Irritant," "Corrosive," "Environmental Hazard".[5]

    • The accumulation start date (the date the first drop of waste is added).

  • Segregate as Halogenated Waste: This is a critical control point. Collect only this compound and materials contaminated with it (e.g., contaminated solvents, reaction residues, paper towels, gloves) in this container. Under no circumstances should this waste be mixed with non-halogenated solvents or solids .[4]

  • Keep Container Closed: The waste container must remain sealed at all times except when waste is actively being added.[2][3] This prevents the release of vapors and protects against spills.

  • Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated SAA within the laboratory. This area should be clearly marked, have secondary containment (a tray capable of holding the container's entire volume), and be away from drains and incompatible materials.[3][11]

  • Arrange for Disposal: Once the container is nearly full (no more than 90% capacity) or has been stored for the maximum time allowed by your institution (often 3-6 months), contact your Environmental Health and Safety (EHS) department to arrange for pickup.[11]

Emergency Protocol: Spill Management

Accidents require a prepared, systematic response to mitigate risk.

For Minor Spills (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a chemical fume hood if possible. Increase ventilation to the area.[7]

  • Remove Ignition Sources: Extinguish any nearby flames or potential sources of ignition.[7]

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or earth.[7] For a solid spill, sweep carefully to avoid creating dust.[4]

  • Collect Waste: Carefully transfer the absorbed/spilled material into a suitable container. Seal and label it as "Hazardous Waste: this compound Spill Debris".[5][7]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (wipes, gloves, etc.) must also be disposed of as halogenated hazardous waste.[4]

  • Report: Report the incident to your laboratory supervisor and EHS department.[4]

For Major Spills:

  • Evacuate the area immediately.

  • Alert emergency responders and your institution's EHS department.[7]

Final Disposal Pathway: From Lab to Destruction

The ultimate fate of this compound waste is managed by certified professionals, ensuring compliance with federal and local regulations.

  • EHS Coordination: Your institution's EHS department is responsible for collecting the waste from your SAA and consolidating it for a licensed hazardous waste management provider.[4][10]

  • Recommended Disposal Method: The preferred and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers.[4] This process ensures the complete destruction of the molecule and neutralizes the acidic hydrogen bromide gas that is produced during combustion, preventing its release into the atmosphere.[4]

The entire process, from lab segregation to final disposal, is governed by regulations such as the US Environmental Protection Agency's (EPA) guidelines in 40 CFR 261.3, which define hazardous waste.[5]

Below is a workflow diagram illustrating the critical decision-making process for segregating chemical waste in the laboratory.

G start Waste Generation (e.g., this compound residue) decision Is the primary component a halogenated organic compound? start->decision yes_path YES (Contains C-Br, C-Cl, C-F, or C-I bonds) decision->yes_path no_path NO (e.g., Acetone, Hexanes, Ethanol) decision->no_path halogenated_container Collect in designated 'HALOGENATED ORGANIC WASTE' container. yes_path->halogenated_container non_halogenated_container Collect in designated 'NON-HALOGENATED ORGANIC WASTE' container. no_path->non_halogenated_container container_specs Container must be: ✓ Chemically compatible ✓ Securely sealed when not in use ✓ Labeled with contents and hazards halogenated_container->container_specs storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. halogenated_container->storage disposal Contact EHS for pickup and disposal via a licensed hazardous waste facility. storage->disposal

Caption: Waste Segregation Workflow for Halogenated Compounds.

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of your research operations.

References

Personal protective equipment for handling 3',5'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3',5'-Dibromoacetophenone

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This compound is a valuable intermediate in pharmaceutical and organic synthesis, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance that poses several risks upon exposure.[2][3] It is crucial to internalize these hazards to appreciate the importance of the protective measures outlined in this guide.

  • Skin and Eye Irritation: Direct contact with this compound can cause significant skin irritation and serious eye irritation.[2][3] Some sources even indicate it can cause severe skin burns and eye damage.[4] This is due to its chemical reactivity with biological tissues.

  • Respiratory Irritation: Inhalation of the dust or fumes of this compound may lead to respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed or Inhaled: While not classified as highly toxic, it is considered harmful if ingested or inhaled.[4]

  • Lachrymator: This compound is a lachrymator, meaning it can cause tearing of the eyes.

Given these hazards, adherence to proper personal protective equipment (PPE) protocols is not merely a recommendation but a necessity for safeguarding your health.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the essential PPE and provides the rationale for its use.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or milled butyl rubber).[5]To prevent skin contact and absorption.[6] It is advisable to consult the glove manufacturer's resistance guide for specific breakthrough times.
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[4][7]To protect against splashes and airborne particles that can cause serious eye irritation or damage.[8]
Body Protection A long-sleeved laboratory coat.[6]To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area is mandatory. For operations that may generate dust or aerosols, a NIOSH-approved respirator is required if engineering controls like a fume hood are not sufficient.[4][7]To prevent the inhalation of irritating dusts and fumes.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow diagram and step-by-step guide provide a clear and logical sequence of operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weighing & Dispensing (in fume hood) gather_materials->weigh reaction_setup Reaction Setup weigh->reaction_setup decontaminate Decontaminate Glassware & Surfaces reaction_setup->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation
  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] Ensure the area is clean and free of clutter.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and in good working order.

  • Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

Step 2: Handling
  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of fumes.[2] Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[4]

Step 3: Emergency Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2]

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • In Case of Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[2]

  • In Case of a Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it into a suitable, labeled container for disposal.[2] Do not let the product enter drains.[2]

Step 4: Disposal Plan
  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables and spill cleanup materials, must be disposed of as halogenated hazardous waste.[6] Do not mix with non-halogenated waste streams.[6]

  • Containerization: Collect all waste in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[4] The primary recommended method of disposal is incineration at a licensed hazardous waste facility.[6]

Conclusion: A Culture of Safety

The safe handling of this compound is a cornerstone of responsible research. By understanding the hazards, diligently using the correct PPE, and adhering to a structured operational plan, you can effectively mitigate the risks associated with this valuable chemical. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dibromoacetophenone
Reactant of Route 2
Reactant of Route 2
3',5'-Dibromoacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.